2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVSKIKSXJAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731173 | |
| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-08-7 | |
| Record name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone CAS number
An In-Depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS No. 3114-08-7), a member of the α-haloketone class of organic compounds. These compounds are recognized as highly valuable synthetic intermediates, particularly in the fields of medicinal chemistry and drug development. Their utility stems from the two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for the construction of a wide array of complex molecular architectures, most notably five- and six-membered heterocycles which form the core of many pharmaceutical agents.[1][2] This document details the compound's identification, a discussion of its physicochemical properties, a robust protocol for its synthesis based on established methodologies, its mechanistic underpinnings, key applications as a versatile building block, and essential safety and handling protocols.
Compound Identification and Structure
Correctly identifying a chemical entity is the foundation of reproducible science. The compound is systematically named and cataloged under several identifiers.
-
Chemical Name: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
CAS Number: 3114-08-7
-
Molecular Formula: C₉H₈Br₂O
-
Structure: (Self-generated image, not from search results)
A summary of its key identifiers is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 3114-08-7 | BLDpharm[3] |
| Molecular Formula | C₉H₈Br₂O | BLDpharm[3] |
| Molecular Weight | 291.97 g/mol | BLDpharm[3] |
| IUPAC Name | 2-bromo-1-(4-bromo-3-methylphenyl)ethanone | |
| SMILES | CC1=C(C=C(Br)C=C1)C(=O)CBr | BLDpharm[3] |
Table 1: Core Identifiers for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Physicochemical and Spectroscopic Properties
2.1. Physicochemical Properties
| Property | Expected Value / Observation | Rationale / Analog Data Source |
| Appearance | White to off-white or pale yellow solid | Typical for crystalline α-bromo ketones.[4] |
| Melting Point | Not available. Likely > 50 °C. | Phenacyl bromide melts at 49-51°C. The additional bromine and methyl group on the aromatic ring would likely increase the melting point due to increased molecular weight and crystal packing forces.[5] |
| Boiling Point | Not available. Decomposes upon heating. | High molecular weight and reactivity make it unsuitable for distillation at atmospheric pressure. |
| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, Acetic Acid). Insoluble in water. | The nonpolar aromatic structure and large halogen atoms dominate its solubility profile.[6][7] |
2.2. Expected Analytical Characterization
-
¹H NMR: The proton spectrum is expected to show a characteristic singlet for the methylene protons (–CH₂Br) in the region of δ 4.3-4.5 ppm. The aromatic protons would appear as a set of multiplets in the δ 7.0-8.0 ppm range, and the methyl group (–CH₃) would be a singlet around δ 2.4 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) should appear around δ 190 ppm. The methylene carbon (–CH₂Br) is expected in the δ 30-35 ppm region. Aromatic and methyl carbons would appear in their respective typical regions.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch is expected between 1680-1700 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically around 600-700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺. Key fragmentation patterns would likely involve the loss of Br• and the phenacyl cation.
Synthesis and Mechanism
3.1. Synthetic Approach: α-Bromination of Ketones
The most direct and widely adopted method for preparing α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone precursor.[8] In this case, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone would be synthesized from 1-(4-bromo-3-methylphenyl)ethanone.
The causality for using an acid catalyst is paramount. The reaction does not proceed by direct attack of bromine on the ketone. Instead, the acid catalyzes the tautomerization of the ketone to its enol form.[9][10] This enol is the active nucleophile; its electron-rich C=C double bond readily attacks the electrophilic bromine (Br₂), leading to the α-brominated product.[9][10] This mechanism ensures selective monobromination at the α-position, as the electron-withdrawing effect of the first bromine atom disfavors the formation of a second enol at the same carbon.
Caption: Acid-catalyzed mechanism for the α-bromination of an aryl ketone.
3.2. Field-Proven Experimental Protocol
This protocol is adapted from a trusted, general procedure for the α-bromination of a substituted acetophenone, as published in Organic Syntheses.[11] This self-validating system ensures high yield and purity by controlling the reaction temperature and stoichiometry.
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, place the starting material, 1-(4-bromo-3-methylphenyl)ethanone (21.3 g, 0.10 mol).
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and stir until the ketone is fully dissolved.
-
Bromination: Cool the flask in an ice-water bath. Charge the dropping funnel with elemental bromine (16.0 g, 5.1 mL, 0.10 mol). Add the bromine dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 20°C.
-
Expert Insight: Maintaining a low temperature is critical to prevent side reactions, such as further bromination on the aromatic ring, which can be activated by the generated HBr.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The product often begins to crystallize from the reaction mixture.
-
Work-up and Isolation: Carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and hydrogen bromide. Further wash with a small amount of cold ethanol or petroleum ether to remove any unreacted starting material.[5]
-
Drying: Dry the purified white to off-white crystalline solid under vacuum. The expected yield should be in the range of 85-95%.
Applications in Research and Drug Development
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, as a substituted phenacyl bromide, is a quintessential building block in synthetic organic chemistry, particularly for constructing molecules of pharmaceutical interest.[1] Its utility lies in its ability to act as a potent electrophile, readily undergoing nucleophilic substitution reactions at the α-carbon.
This reactivity is harnessed to synthesize a vast number of heterocyclic compounds, which are prevalent scaffolds in approved drugs.[1][12] The most common application is in the Hantzsch thiazole synthesis or similar cyclocondensation reactions, where the α-bromo ketone reacts with a thioamide or thiourea derivative to form a thiazole ring.
Caption: Workflow illustrating the use of the title compound in drug discovery.
-
Expert Insight: The specific substitution pattern on the phenyl ring (4-bromo, 3-methyl) allows researchers to probe specific regions of a biological target's binding pocket. The methyl group can provide beneficial steric interactions or improve metabolic stability, while the bromine atom can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.
Safety, Handling, and Storage
5.1. Hazard Identification
α-Bromo ketones, including 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, are hazardous compounds and must be handled with extreme care.
-
Toxicity: They are potent lachrymators, causing immediate and severe tearing upon exposure to vapors.[5]
-
Corrosivity: The compound is corrosive and can cause severe burns to the skin and eyes upon contact.[13]
-
Irritation: It is a strong irritant to the respiratory tract.[4]
-
Sensitization: May cause an allergic skin reaction.
| Hazard Type | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B/2 | P260, P280, P302+P352, P301+P330+P331 |
| Serious Eye Damage | Category 1 | P280, P305+P351+P338, P310 |
| Respiratory Irritation | STOT SE 3 | P261, P271, P304+P340 |
Table 2: Summary of Key Hazards and Precautionary Measures. (Compiled from general α-bromo ketone SDS information[13][14][15][16][17])
5.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]
5.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]
-
Recommended storage temperature is 2-8°C to maintain long-term stability.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[13]
Conclusion
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific data for this exact compound is sparse, its properties and reactivity can be reliably inferred from the well-established chemistry of α-bromo ketones. Its true value is realized as a versatile precursor for creating complex heterocyclic systems, enabling researchers and drug development professionals to explore novel chemical space in the pursuit of new therapeutic agents. Adherence to rigorous safety protocols is mandatory when handling this potent and hazardous compound.
References
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Pinos, J., et al. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. National Institutes of Health (NIH). Retrieved from [Link]
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Javahershenas, R., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity. Retrieved from [Link]
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S. G. V. S., & Kumar, C. S. A. (2021). Phenacyl bromides are used as a building blocks in synthetic organic chemistry... Synthetic Communications. Retrieved from [Link]
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Wang, Y., et al. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. Retrieved from [Link]
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ResearchGate. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films.... Retrieved from [Link]
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Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
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Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. National Institutes of Health (NIH). Retrieved from [Link]
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Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching... National Institutes of Health (NIH). Retrieved from [Link]
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An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, validated synthetic protocols, and critical applications of this versatile molecule. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and informed use of this compound in a research and development setting.
Core Chemical Identity and Properties
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a disubstituted α-bromoacetophenone derivative. The presence of the α-bromo ketone functional group makes it a highly reactive electrophile, while the substituted phenyl ring provides a scaffold for building molecular complexity. These features make it a valuable building block in organic synthesis, particularly for creating libraries of compounds for biological screening.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | N/A |
| CAS Number | 3114-08-7 | |
| Molecular Formula | C₉H₈Br₂O | |
| Molecular Weight | 291.97 g/mol | |
| Appearance | White to off-white solid (predicted) | N/A |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Mechanistic Considerations
The primary route to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone involves the α-bromination of its precursor, 1-(4-bromo-3-methylphenyl)ethanone. Understanding this transformation is key to ensuring high yield and purity.
Synthesis of the Precursor: 1-(4-bromo-3-methylphenyl)ethanone
The precursor ketone can be synthesized via several established methods. One common approach involves the Friedel-Crafts acylation of 1-bromo-2-methylbenzene. However, a more controlled and scalable synthesis proceeds from 4-bromo-3-methoxyaniline.
Diagram 1: Synthesis Pathway for the Precursor Ketone
Caption: Synthesis of the ketone precursor via a Sandmeyer-type reaction.
This multi-step, one-pot procedure offers good control over the regiochemistry of the final product. The physical and spectral data for the resulting ketone are well-characterized.
Table 2: Properties of 1-(4-bromo-3-methylphenyl)ethanone
| Property | Value | Source(s) |
| CAS Number | 37074-40-1 | |
| Appearance | Liquid or low-melting solid | [1] |
| Melting Point | 31-32 °C | |
| Boiling Point | 157-159 °C at 19 mmHg |
α-Bromination: The Key Transformation
The conversion of the precursor ketone to the target α-bromo ketone is typically achieved via electrophilic substitution at the α-carbon. This reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the ketone is protonated, which facilitates enol formation. The electron-rich enol then attacks a bromine source.
Diagram 2: Mechanism of Acid-Catalyzed α-Bromination
Caption: Acid-catalyzed pathway for α-bromination of the ketone precursor.
Common brominating agents for this transformation include liquid bromine (Br₂) or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions is critical to prevent unwanted side reactions, such as bromination of the aromatic ring.[2]
Experimental Protocol: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The following protocol is adapted from a patented procedure for the synthesis of precursors for HCV NS5A inhibitors.[3][4]
Diagram 3: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Stille Coupling: To a solution of 1-bromo-4-iodo-2-toluene (1.0 eq) and tri-n-butyl(1-ethoxyvinyl)stannane (1.05 eq) in dioxane, add PdCl₂(PPh₃)₂ (0.03 eq).
-
Heat the reaction mixture at 80°C for 16-18 hours under an inert atmosphere.
-
In situ Bromination: Cool the reaction mixture to 0°C using an ice bath and add water.
-
Add N-bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes after the addition is complete.
-
Work-up and Isolation: Remove the volatile components under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized compound is essential. While a publicly available, experimentally verified full dataset is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of δ 7.5-8.0 ppm. - Methylene protons (singlet) adjacent to the carbonyl and bromine, expected around δ 4.4-4.7 ppm. - Methyl protons (singlet) on the aromatic ring, expected around δ 2.4-2.5 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm. - Aromatic carbons in the range of δ 125-145 ppm. - Methylene carbon (CH₂Br) signal around δ 30-35 ppm. - Methyl carbon (CH₃) signal around δ 20 ppm. |
| IR (Infrared) | - Strong carbonyl (C=O) stretching absorption around 1690-1710 cm⁻¹. - C-Br stretching absorption in the fingerprint region (500-600 cm⁻¹). - Aromatic C-H and C=C stretching absorptions. |
| Mass Spec (MS) | - A molecular ion peak cluster showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). The nominal mass would be around m/z 290, 292, 294. - Fragmentation patterns corresponding to the loss of Br, CO, and CH₂Br. |
Reactivity and Synthetic Utility
The primary utility of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone stems from the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is central to its application in medicinal chemistry.
Nucleophilic Substitution Reactions
The carbon bearing the bromine atom is highly susceptible to attack by nucleophiles such as amines, thiols, and carbanions. This allows for the facile introduction of diverse functional groups, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
Application in the Synthesis of HCV NS5A Inhibitors
A significant application of this compound is as a key intermediate in the synthesis of analogs of Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[3][4] NS5A is a crucial protein for HCV replication, and its inhibition is a validated therapeutic strategy.[1][5][6][7][8]
The synthesis of these complex antiviral agents often involves the reaction of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with a nucleophilic core, typically a substituted imidazole or a similar heterocyclic system. The bromo-methylphenyl portion of the molecule often forms a key structural element that interacts with the target protein.
Diagram 4: Role in the Synthesis of NS5A Inhibitor Analogs
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An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aryl ketone of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its potential applications as a reactive intermediate.
Molecular Structure and Physicochemical Properties
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS No. 3114-08-7) is a disubstituted acetophenone derivative featuring two bromine atoms and a methyl group on the phenyl ring, with one bromine atom at the alpha-position to the carbonyl group.[1] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in medicinal chemistry.
The presence of the α-bromo ketone moiety makes the molecule highly susceptible to nucleophilic substitution at the α-carbon, a cornerstone reaction in the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the bromine atoms and the carbonyl group influences the reactivity of the aromatic ring.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source |
| CAS Number | 3114-08-7 | [1] |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| SMILES | CC1=C(C=C(C(=O)CBr)C=C1)Br | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The synthesis of the target molecule is achieved through the α-bromination of its precursor, 1-(4-bromo-3-methylphenyl)ethanone (CAS No. 37074-40-1).[2] This reaction is a classic example of an acid-catalyzed halogenation of a ketone.
Proposed Synthetic Protocol
A reliable method for the α-bromination of a structurally similar compound, 1-(4-bromo-3-fluorophenyl)ethanone, utilizes copper(II) bromide as the brominating agent.[3] This approach offers good yields and is a practical choice for laboratory-scale synthesis.
Experimental Protocol:
-
To a solution of 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in ethyl acetate, add copper(II) bromide (2.1 eq).
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Reaction Mechanism
The α-bromination of ketones under these conditions proceeds through an enol or enolate intermediate. The acid, in this case, a Lewis acid (CuBr₂), catalyzes the tautomerization of the ketone to its enol form. The enol then acts as a nucleophile, attacking a bromine source to yield the α-brominated product.
Figure 1: Proposed workflow for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons adjacent to the carbonyl and bromine. The aromatic protons will likely appear as a set of multiplets in the range of 7.0-8.0 ppm. The methyl protons should present as a singlet around 2.4 ppm. The methylene protons (CH₂Br) are expected to be a singlet in the region of 4.4-4.6 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon. The carbonyl carbon is expected to be the most downfield signal, likely above 190 ppm. The aromatic carbons will appear in the 120-140 ppm region. The methylene carbon attached to the bromine will be in the 30-35 ppm range, and the methyl carbon will be the most upfield signal, around 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretches from the aromatic and aliphatic portions of the molecule, and C-Br stretches at lower wavenumbers.
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (291.97 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Figure 2: Workflow for the spectroscopic characterization of the target compound.
Applications in Drug Discovery and Organic Synthesis
α-Bromoacetophenones are versatile intermediates in organic synthesis, primarily due to the reactivity of the α-carbon.[4] The presence of a good leaving group (bromide) adjacent to an electron-withdrawing carbonyl group makes this position highly electrophilic and prone to nucleophilic attack.
This reactivity allows for the introduction of a wide variety of functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds. 4'-Bromo-3'-methylacetophenone, a related compound, is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer compounds.[5] It is reasonable to expect that 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone would serve a similar role as a building block for the synthesis of novel pharmaceutical candidates.
Safety and Handling
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to be a hazardous substance. Similar α-bromoacetophenones are known to be corrosive and can cause severe skin burns and eye damage.[6] They may also cause respiratory irritation.[6]
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis via α-bromination of the corresponding acetophenone is a straightforward process. The dual reactivity of the α-carbon and the aromatic ring provides a platform for the construction of complex molecular architectures. As with all reactive intermediates, proper handling and safety precautions are paramount. Further research into the applications of this compound is warranted to fully explore its utility in the development of novel therapeutics and functional materials.
References
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- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
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PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
- Patil, P. S., et al. (2008). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377.
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
- Google Patents. (n.d.). Method for synthesizing alpha-bromo-acetophenone.
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PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-2-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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2-Bromo-1-(4-bromo-3-methylphenyl)ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Abstract
This guide provides a comprehensive technical overview of a reliable two-step synthesis pathway for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key intermediate in organic synthesis. The synthesis begins with the Friedel-Crafts acylation of 1-bromo-2-methylbenzene to yield the ketone intermediate, 1-(4-bromo-3-methylphenyl)ethanone. This intermediate is subsequently subjected to an acid-catalyzed alpha-bromination to produce the final target molecule. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and emphasizes critical safety considerations for handling the hazardous reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary insights for a successful and safe synthesis.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, dictates a two-step approach. The primary disconnection is at the α-carbon of the ketone, suggesting an α-bromination of a precursor ketone. The second disconnection breaks the bond between the aromatic ring and the carbonyl group, pointing to a Friedel-Crafts acylation reaction.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Pathway and Mechanistic Discussion
The synthesis is executed in two distinct stages, each involving a classic and well-understood organic reaction.
Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene
The first stage involves the introduction of an acetyl group onto the aromatic ring of 1-bromo-2-methylbenzene. This is achieved via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[1]
Causality of Experimental Choices:
-
Starting Material: 1-Bromo-2-methylbenzene is selected as the aromatic substrate. The existing methyl and bromo substituents will direct the position of the incoming acyl group.
-
Acylating Agent: Acetyl chloride is a highly reactive and common choice for introducing the CH₃CO- group.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid essential for generating the highly electrophilic acylium ion from acetyl chloride. The catalyst must be anhydrous as it reacts vigorously with water, which would deactivate it.
-
Regioselectivity: The methyl group is an activating, ortho-para director, while the bromine atom is a deactivating, ortho-para director. The acylation is directed primarily to the position para to the methyl group (C4 position) due to a combination of electronic activation from the methyl group and significant steric hindrance at the ortho positions.[2]
Reaction Mechanism:
Caption: Mechanism of Friedel-Crafts Acylation.
Step 2: α-Bromination of 1-(4-bromo-3-methylphenyl)ethanone
The second stage is the selective bromination of the methyl group adjacent to the carbonyl, known as an alpha-bromination. This reaction is typically performed under acidic conditions.[3]
Causality of Experimental Choices:
-
Brominating Agent: Elemental bromine (Br₂) is the classic reagent for this transformation. Its reactivity is moderated by the choice of solvent.
-
Solvent and Catalyst: Acetic acid is an ideal solvent as it also serves as an acid catalyst. The acid promotes the formation of an enol intermediate, which is the nucleophilic species that reacts with bromine.[4] The rate-determining step is the formation of this enol, meaning the reaction rate is independent of the bromine concentration.[3]
-
Selectivity: This reaction selectively brominates the α-carbon of the ketone without affecting the aromatic ring. This is because the enol formation, which is favored at the α-position, provides a more reactive site for electrophilic attack by bromine than the deactivated aromatic ring.
Reaction Mechanism:
Caption: Acid-catalyzed α-bromination of a ketone.
Materials and Instrumentation
| Chemical Name | CAS No. | Formula | Mol. Weight ( g/mol ) | Role |
| 1-Bromo-2-methylbenzene | 95-46-5 | C₇H₇Br | 171.04 | Starting Material |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | Acylating Agent |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Workup |
| 1-(4-bromo-3-methylphenyl)ethanone | 37074-40-1 | C₉H₉BrO | 213.07 | Intermediate |
| Bromine | 7726-95-6 | Br₂ | 159.81 | Brominating Agent |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent/Catalyst |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Instrumentation: Standard laboratory glassware, magnetic stirrer with heating mantle, reflux condenser, dropping funnel, ice bath, rotary evaporator, and filtration apparatus.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromo-3-methylphenyl)ethanone
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add dry dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 eq) to the cooled suspension via the dropping funnel while stirring.
-
Substrate Addition: After the addition of acetyl chloride is complete, add 1-bromo-2-methylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until the layers separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-(4-bromo-3-methylphenyl)ethanone can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
Setup: Dissolve 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight exotherm may be observed.[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Slowly pour the reaction mixture into a large beaker of cold water. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Product Characterization
| Compound | Appearance | Melting Point (°C) | Molecular Weight |
| 1-(4-bromo-3-methylphenyl)ethanone | Liquid | 31-32[7] | 213.07[7] |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | Solid | N/A | 291.97 |
Expected Spectroscopic Data:
-
¹H NMR (Intermediate): Peaks corresponding to an aromatic methyl group (~2.4 ppm), an acetyl methyl group (~2.6 ppm), and aromatic protons in the 7-8 ppm region.
-
¹H NMR (Final Product): Disappearance of the acetyl methyl peak and appearance of a new peak for the brominated methylene group (-CH₂Br) around 4.4-4.7 ppm.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ for both compounds.
Critical Safety Precautions
This synthesis involves several highly hazardous chemicals that must be handled with extreme care in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and wear appropriate PPE.
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water. It is a lachrymator (causes tearing).
-
Bromine (Br₂): Extremely toxic if inhaled, highly corrosive, and causes severe skin burns and eye damage.[8] It is a strong oxidizing agent and can react violently with combustible materials.[9] Always wear heavy-duty gloves (e.g., neoprene), a lab coat, and full-face protection when handling.[8] Have a sodium thiosulfate solution available for quenching spills.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.
-
Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
Conclusion
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is reliably achieved through a two-step sequence of Friedel-Crafts acylation followed by acid-catalyzed α-bromination. Understanding the underlying mechanisms, particularly the factors governing regioselectivity in the acylation step and the role of the enol intermediate in the bromination step, is crucial for optimizing reaction conditions and ensuring high yields. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a robust framework for the successful laboratory-scale production of this valuable synthetic intermediate.
References
- Vertex AI Search. (No date). Hyma Synthesis Pvt. Ltd.
- Sigma-Aldrich. (No date). 1-(4-Bromo-3-methylphenyl)ethanone.
- Gao, et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. ResearchGate.
- ACS Omega. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Publications.
- Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube.
- Carl ROTH. (No date). Safety Data Sheet: Bromine.
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide.
- ResearchGate. (No date). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Bromine.
- New Jersey Department of Health. (No date). Bromine - Hazardous Substance Fact Sheet.
- Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones.
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
- Organic Syntheses. (No date). Working with Hazardous Chemicals.
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- 9. nj.gov [nj.gov]
A Spectroscopic and Synthetic Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: An Essential Intermediate for Advanced Research
This technical guide provides a comprehensive analysis of the spectroscopic properties and a proposed synthetic route for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. As a highly functionalized building block, this compound serves as a key precursor for the synthesis of a wide array of more complex molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
This document is intended for researchers, scientists, and professionals in drug development and related fields. The information presented herein is a synthesis of established spectroscopic principles and data from structurally analogous compounds, providing a robust predictive framework in the absence of extensive published experimental data for this specific molecule.
Molecular Structure and Key Features
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone possesses a unique substitution pattern that influences its chemical reactivity and spectroscopic characteristics. The presence of two bromine atoms, one on the aromatic ring and one on the α-carbon of the ethanone moiety, along with a methyl group, creates a distinct electronic and steric environment.
Figure 1: Molecular Structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of related structures and established principles of spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons, the α-keto methylene protons, and the methyl protons. The electron-withdrawing effects of the carbonyl group and the bromine atoms will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | H-2 | The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton due to the anisotropic effect of the C=O bond. |
| ~7.65 | dd | 1H | H-6 | This proton is ortho to the bromine atom and meta to the carbonyl group, leading to a downfield shift. |
| ~7.45 | d | 1H | H-5 | The proton para to the carbonyl group and ortho to the methyl group will be influenced by both, resulting in an intermediate chemical shift. |
| ~4.40 | s | 2H | -CH₂Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, resulting in a significant downfield shift. A sharp singlet is expected. |
| ~2.45 | s | 3H | -CH₃ | The methyl group on the aromatic ring will appear as a singlet in the typical alkyl-aromatic region. |
Causality in Proton Chemical Shifts: The predicted chemical shifts are derived from the additive effects of the substituents on the benzene ring. The electron-withdrawing acetyl group and the bromine atom deshield the aromatic protons, shifting them downfield. The methyl group, being weakly electron-donating, provides a slight shielding effect. The α-bromination of the acetyl group is known to shift the methylene protons significantly downfield, often to the 4.3-4.5 ppm region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O | The carbonyl carbon of an α-bromo ketone is typically found in this region. |
| ~140 | C-4 (ipso) | The carbon atom bearing the bromine is expected to be downfield. |
| ~138 | C-3 (ipso) | The carbon atom attached to the methyl group. |
| ~135 | C-1 (ipso) | The ipso-carbon attached to the carbonyl group. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~130 | C-2 | Aromatic CH carbon. |
| ~128 | C-5 | Aromatic CH carbon. |
| ~30 | -CH₂Br | The α-carbon is significantly deshielded by the adjacent bromine and carbonyl group. |
| ~20 | -CH₃ | The methyl carbon will appear in the typical aliphatic region. |
Expert Insight: The precise assignment of the aromatic carbons can be challenging without 2D NMR experiments (like HSQC and HMBC). However, the predicted chemical shifts are based on established substituent effects in substituted benzene rings. The presence of nine distinct carbon signals would confirm the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |
| ~2950-2850 | Weak | C-H stretch (aliphatic) | Corresponding to the methyl and methylene C-H bonds. |
| ~1700-1680 | Strong | C=O stretch | The carbonyl stretch of an aryl ketone is typically in this region. Conjugation with the aromatic ring and the presence of the α-bromo substituent can slightly shift this frequency. |
| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Characteristic skeletal vibrations of the benzene ring. |
| ~1250 | Medium | C-C(=O)-C stretch | Asymmetric stretching of the ketone backbone. |
| ~800-700 | Strong | C-Br stretch | The carbon-bromine bond vibrations. |
| ~850-800 | Strong | C-H bend (aromatic) | Out-of-plane bending, indicative of the substitution pattern on the benzene ring. |
Self-Validation through IR: The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the aryl ketone functionality. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm the absence of hydroxyl impurities.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected for the molecular ion peak and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Abundance | Assignment | Rationale |
| 290/292/294 | M, M+2, M+4 | [C₉H₈Br₂O]⁺ | The molecular ion peak will appear as a triplet with a characteristic 1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 211/213 | High | [M - Br]⁺ | Loss of a bromine radical from the α-position is a likely fragmentation pathway. |
| 183/185 | High | [M - CH₂Br]⁺ | Cleavage of the C-C bond between the carbonyl group and the α-carbon, forming the 4-bromo-3-methylbenzoyl cation. This is expected to be a major fragment. |
| 155/157 | Medium | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |
| 104 | Medium | [C₇H₅O]⁺ | Further fragmentation of the benzoyl moiety. |
| 76 | Medium | [C₆H₄]⁺ | Benzene ring fragment. |
Trustworthiness of Isotopic Patterns: The isotopic signature of bromine is a powerful diagnostic tool. The observation of ion clusters with a two-mass-unit separation and predictable intensity ratios provides strong evidence for the presence and number of bromine atoms in a given fragment, thus validating the proposed structure.
Proposed Synthesis Protocol
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone can be readily achieved by the α-bromination of the corresponding acetophenone precursor, 1-(4-bromo-3-methylphenyl)ethanone.
Figure 2: Proposed synthetic workflow for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Step-by-Step Methodology
-
Preparation of the Reaction Mixture: In a fume hood, dissolve 1.0 equivalent of 1-(4-bromo-3-methylphenyl)ethanone in a suitable solvent such as glacial acetic acid or carbon tetrachloride.
-
Addition of Brominating Agent:
-
Method A (Bromine): Slowly add 1.05 equivalents of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Method B (N-Bromosuccinimide): Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to reflux.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The formation of a new, typically less polar, spot corresponding to the product should be observed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used, carefully pour the reaction mixture into ice-cold water to precipitate the product. If CCl₄ was used, filter the succinimide byproduct and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expert Rationale for Experimental Choices: The use of a slight excess of the brominating agent ensures complete conversion of the starting material. Acetic acid is a common solvent for direct bromination as it can protonate the carbonyl oxygen, facilitating enolization, which is the reactive intermediate. The NBS/AIBN method is a milder alternative that proceeds via a free-radical mechanism. The choice of method may depend on the scale of the reaction and the desired purity of the product.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and a reliable synthetic protocol. The information presented is grounded in fundamental principles of chemical spectroscopy and reaction mechanisms, offering a solid foundation for researchers working with this versatile chemical intermediate. The provided data and methodologies are designed to be self-validating, ensuring a high degree of confidence in the synthesis and characterization of this compound.
References
-
Chemcd. 1-(4-bromo-3-methylphenyl)ethanone. [Link]
-
PubChem. 2-Bromo-4'-methylacetophenone. [Link]
-
ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
-
PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. [Link]
-
NIST WebBook. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data. The methodologies and principles discussed herein are grounded in established spectroscopic techniques, ensuring both scientific integrity and practical applicability.
Introduction: Structural Significance and Analytical Imperative
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a halogenated aromatic ketone. Molecules of this class are pivotal intermediates in organic synthesis, often serving as precursors for pharmaceuticals and other complex organic structures. The presence of a reactive α-bromoketone functional group, combined with a substituted aromatic ring, makes its precise structural confirmation essential for any subsequent chemical transformation.
¹H NMR spectroscopy stands as the most powerful and definitive non-destructive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within a molecule. A rigorous understanding of the ¹H NMR spectrum of this compound is therefore not merely an academic exercise but a critical checkpoint for verifying its identity and purity, ensuring the success of multi-step synthetic campaigns.
This guide will first establish a theoretical framework to predict the spectrum, followed by a practical protocol for acquiring empirical data, and conclude with a detailed assignment of the observed signals.
Theoretical Prediction and Spectral Analysis
The structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone contains three distinct proton environments: the aromatic ring protons, the benzylic methyl protons, and the α-keto methylene protons. A predictive analysis of their chemical shifts, multiplicities, and coupling constants is foundational to interpreting the experimental spectrum.
Figure 1: Molecular structure with proton labeling.
Aromatic Region (δ 7.0–8.5 ppm)
The aromatic region is the most complex, featuring signals from three distinct protons (Hₐ, Hₑ, and Hբ) on a 1,2,4-trisubstituted benzene ring. Their chemical shifts are governed by the electronic effects of the substituents: the electron-withdrawing bromoacetyl group (-COCH₂Br), the electron-withdrawing bromo group (-Br), and the electron-donating methyl group (-CH₃).[1]
-
Hₐ: This proton is ortho to the strongly electron-withdrawing and deshielding bromoacetyl group. It is also meta to the bromo group. The potent deshielding from the adjacent carbonyl will shift this proton significantly downfield. It has one ortho neighbor (Hₑ) and will appear as a doublet.
-
Hₑ: This proton is ortho to the bromo group and meta to the bromoacetyl group. It experiences deshielding from both groups. It is coupled to Hₐ (ortho-coupling, J ≈ 8-9 Hz) and Hբ (meta-coupling, J ≈ 2-3 Hz), and will therefore appear as a doublet of doublets.
-
Hբ: This proton is ortho to the electron-donating methyl group and ortho to the bromo group. The shielding effect of the methyl group will cause an upfield shift relative to the other aromatic protons. It has one meta neighbor (Hₑ) and will appear as a narrow doublet.
Aliphatic Methylene Protons (Hc)
The two protons of the methylene group (-CH₂Br) are chemically equivalent. This group is positioned between two powerful electron-withdrawing moieties: the carbonyl group and the bromine atom. This dual deshielding effect results in a substantial downfield chemical shift.[2] With no adjacent protons to couple with, the signal for Hc will be a sharp singlet. Based on data for similar compounds like 2-bromoacetophenone, where these protons appear around 4.45 ppm, a similar shift is anticipated.[3]
Benzylic Methyl Protons (Hd)
The three protons of the methyl group (-CH₃) are equivalent. Being attached to an aromatic ring places them in the benzylic position, with a typical chemical shift range of 2.0-3.0 ppm.[4] Like the methylene protons, they have no adjacent proton neighbors, so their signal will be a singlet.
Predicted Data Summary
The predicted ¹H NMR data are summarized in the table below. This table serves as a reference for the assignment of signals in an experimentally acquired spectrum.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| Hₐ | 7.9 - 8.1 | Doublet (d) | Jortho ≈ 8.5 Hz | 1H | Ortho to strongly deshielding -COCH₂Br group. |
| Hₑ | 7.7 - 7.9 | Doublet of Doublets (dd) | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | 1H | Ortho to -Br, meta to -COCH₂Br. |
| Hբ | 7.5 - 7.6 | Doublet (d) | Jmeta ≈ 2.5 Hz | 1H | Ortho to shielding -CH₃ group. |
| Hc | 4.4 - 4.6 | Singlet (s) | N/A | 2H | Methylene group adjacent to C=O and Br. |
| Hd | 2.4 - 2.6 | Singlet (s) | N/A | 3H | Benzylic methyl group. |
Experimental Protocol for Data Acquisition
Adherence to a rigorous and validated protocol is paramount for obtaining a high-quality, interpretable ¹H NMR spectrum. The following procedure outlines the steps from sample preparation to instrument setup, reflecting best practices in the field.
Figure 2: Standard workflow for ¹H NMR data acquisition.
Sample Preparation
The quality of the NMR sample directly dictates the quality of the resulting spectrum. Proper solvent selection and concentration are crucial.
-
Weighing: Accurately weigh approximately 5-10 mg of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds. It provides a strong deuterium signal for locking and its residual proton signal (at ~7.26 ppm) typically does not interfere with the signals of interest.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of CDCl₃.[5] Mix gently until the solid is fully dissolved.
-
Filtering: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Causality Note: The use of a deuterated solvent is essential to avoid a massive, overwhelming solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer, which stabilizes the magnetic field.[5] Filtering removes suspended particles that disrupt magnetic field homogeneity, leading to broadened spectral lines.
Instrument Parameters and Acquisition
The choice of acquisition parameters is a balance between signal-to-noise ratio (S/N), resolution, and experimental time. The following parameters are recommended for a modern 400-600 MHz NMR spectrometer.
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.
-
Set Acquisition Parameters:
-
Pulse Width (pw): Calibrate a 90° pulse for the probe. For routine acquisition, use a 30-45° flip angle (pulse width) to allow for faster repetition without saturating the signals.[6]
-
Acquisition Time (at): Set to 3-4 seconds. This duration ensures sufficient data points are collected to resolve fine coupling patterns.[6]
-
Relaxation Delay (d1): Set to 1-2 seconds. This delay allows protons to relax back to their equilibrium state before the next pulse, ensuring accurate integration. The total time between scans (at + d1) should ideally be at least 5 times the longest T₁ relaxation time of the protons in the molecule.[7]
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio. The S/N increases with the square root of the number of scans.
-
-
Acquire Data: Execute the acquisition command. The spectrometer will collect the Free Induction Decay (FID) signal.
Data Processing
The raw FID data must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.
-
Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into frequency-domain data.
-
Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of the number of protons giving rise to each signal.
Conclusion
This guide provides a robust framework for the analysis of the ¹H NMR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. By combining a detailed theoretical prediction with a validated experimental protocol, researchers can confidently acquire and interpret the spectral data for this key synthetic intermediate. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable roadmap for signal assignment, ensuring the structural integrity of the compound is verified with the highest degree of scientific rigor. This analytical precision is fundamental to the successful advancement of research and development projects that rely on this versatile chemical building block.
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An In-depth Technical Guide to the Infrared Spectrum Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the expected Fourier Transform Infrared (FT-IR) spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. By dissecting the vibrational modes of its constituent functional groups, this document offers a predictive framework for spectral interpretation, grounded in established spectroscopic principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of this and related compounds.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the unambiguous characterization of molecular structure is paramount. Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and probing the molecular architecture of organic compounds. The interaction of infrared radiation with a molecule induces vibrations of its covalent bonds, such as stretching and bending.[1] The frequencies at which these vibrations occur are quantized and specific to the types of bonds and the overall molecular environment, generating a unique spectral "fingerprint" for each compound.[2]
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a polysubstituted aromatic ketone. Its structure comprises several key functional groups: a carbonyl group (C=O) of a ketone, an aromatic phenyl ring, a methyl group (-CH₃), and two carbon-bromine (C-Br) bonds, one on the aromatic ring and one on the alpha-carbon to the carbonyl group. The analysis of its IR spectrum allows for the confirmation of the presence and electronic environment of these crucial functionalities.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a standard protocol would be employed. The solid sample is typically analyzed using the Attenuated Total Reflectance (ATR) technique or as a potassium bromide (KBr) pellet.
Step-by-Step Methodology for KBr Pellet Preparation:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar and pestle. The KBr serves as an IR-transparent matrix.
-
Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
In-depth Spectral Analysis: Decoding the Vibrational Fingerprint
The IR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2]
The Functional Group Region (4000-1500 cm⁻¹)
This region is characterized by the stretching vibrations of key functional groups.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the trisubstituted phenyl ring are expected to appear as a series of weak to medium intensity bands in the region of 3100-3000 cm⁻¹ .[3][4] The presence of absorption bands above 3000 cm⁻¹ is a strong indicator of unsaturation, characteristic of aromatic and vinylic C-H bonds.[3]
-
Aliphatic C-H Stretching: The methyl (-CH₃) group attached to the aromatic ring will exhibit symmetric and asymmetric stretching vibrations. These are anticipated to be observed as medium to strong absorptions in the 2950-2850 cm⁻¹ range.[5] The C-H stretching of the methylene (-CH₂-) group adjacent to the bromine atom will also fall within this region.
-
Overtone and Combination Bands: Aromatic compounds often display weak overtone and combination bands in the 2000-1665 cm⁻¹ region.[3] The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
-
Carbonyl (C=O) Stretching: The carbonyl group of the ketone is one of the most prominent features in the IR spectrum, typically giving rise to a strong, sharp absorption band. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[6] However, conjugation of the carbonyl group with the aromatic ring in 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to lower this frequency to the 1685-1666 cm⁻¹ range due to a decrease in the double bond character of the C=O bond.[6][7] The presence of the electron-withdrawing bromine atom on the alpha-carbon can also influence the position of this band.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[3][4] One of these bands is often observed near 1600-1585 cm⁻¹ and another in the 1500-1400 cm⁻¹ range.[3]
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal vibrations.
-
C-H Bending Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane ("oop") C-H bending bands, found between 900-675 cm⁻¹ , are particularly diagnostic of the substitution pattern of the aromatic ring.[3] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected in this range.
-
Methyl C-H Bending: The symmetric and asymmetric bending vibrations of the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.
-
C-C Stretching: The stretching of the C-C single bond between the carbonyl group and the aromatic ring will contribute to the complex pattern in this region.
-
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations are expected in the lower frequency end of the fingerprint region. The aryl C-Br stretch and the alkyl C-Br stretch will likely appear as strong to medium absorptions in the 690-515 cm⁻¹ range.[2] The presence of these bands provides direct evidence for the bromine substituents.
Data Presentation and Visualization
Table 1: Summary of Expected IR Absorptions for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic |
| 2950-2850 | Medium-Strong | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂-) |
| 1685-1666 | Strong, Sharp | C=O Stretch | Aromatic Ketone (Conjugated) |
| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500-1400 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Methyl (-CH₃) |
| ~1375 | Medium | C-H Bend | Methyl (-CH₃) |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic (Trisubstituted) |
| 690-515 | Medium-Strong | C-Br Stretch | Aryl and Alkyl Halide |
Diagram 1: Molecular Structure and Key Vibrational Modes
Caption: Molecular structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with annotations of its principal IR vibrational modes.
Conclusion: A Framework for Structural Verification
The predicted IR spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is rich with information that can be used for its structural confirmation and purity assessment. The presence of strong absorptions in the characteristic regions for aromatic C-H, alkyl C-H, conjugated ketone C=O, aromatic C=C, and C-Br vibrations would provide compelling evidence for the successful synthesis of the target molecule. Any significant deviation from these expected ranges or the appearance of unexpected peaks could indicate the presence of impurities, starting materials, or byproducts. This guide, therefore, provides a robust framework for the interpretation of the experimental IR spectrum of this compound, underscoring the indispensable role of vibrational spectroscopy in modern chemical and pharmaceutical analysis.
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Introduction
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone, presents a unique analytical challenge and opportunity due to its specific structural motifs. Mass spectrometry (MS) stands as a powerful tool for the elucidation of its molecular weight and the deduction of its structure through controlled fragmentation. This guide provides an in-depth examination of the mass spectrometric behavior of this compound, offering both theoretical underpinnings and practical insights for its analysis. We will delve into the characteristic isotopic patterns conferred by the two bromine atoms and elucidate the primary fragmentation pathways, providing a robust framework for its identification and characterization.
Molecular Structure and Isotopic Signature: The Telltale Signs of Bromine
The structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (C₉H₈Br₂O) is fundamental to understanding its mass spectrum. The presence of two bromine atoms is of paramount importance due to the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1][2][3] This gives rise to a highly characteristic pattern in the mass spectrum for any bromine-containing fragment.
For a molecule with two bromine atoms, the molecular ion region will exhibit a distinctive triplet of peaks:
-
M+ : The peak corresponding to the molecule containing two ⁷⁹Br isotopes.
-
M+2 : The peak for molecules with one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M+ peak.
-
M+4 : The peak representing molecules with two ⁸¹Br isotopes, with an intensity similar to the M+ peak.
This results in a characteristic 1:2:1 intensity ratio for the M+, M+2, and M+4 peaks, respectively, which is a definitive indicator for the presence of two bromine atoms in the molecule or fragment.[4]
Experimental Methodology: Acquiring a High-Quality Spectrum
A robust mass spectrum is predicated on a well-designed experimental approach. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique for the analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone due to its volatility and the detailed fragmentation induced by EI.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless injector, operated in splitless mode at 250°C to ensure complete volatilization without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion cluster.
-
Solvent Delay: A 3-4 minute solvent delay is crucial to prevent the high concentration of the solvent from saturating the detector.
-
Mass Spectrum Analysis and Fragmentation Pathway
The 70 eV EI mass spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone will be characterized by a series of fragment ions that provide a roadmap to its structure. The fragmentation is primarily driven by the cleavage of bonds adjacent to the carbonyl group, a process known as alpha-cleavage.[5][6]
Predicted Key Fragments and Their Interpretation
| m/z (Isotopologue) | Proposed Fragment Ion | Formation Mechanism |
| 292/294/296 | [C₉H₈⁷⁹Br₂O]⁺ / [C₉H₈⁷⁹Br⁸¹BrO]⁺ / [C₉H₈⁸¹Br₂O]⁺ | Molecular Ion (M⁺) |
| 213/215 | [C₈H₈⁷⁹BrO]⁺ / [C₈H₈⁸¹BrO]⁺ | Loss of a bromine radical from the molecular ion. |
| 199/201 | [C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺ | Alpha-cleavage: loss of the -CH₂Br radical. |
| 120 | [C₈H₈O]⁺ | Loss of two bromine radicals. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds. |
Elucidation of the Fragmentation Pathway
The primary fragmentation of the molecular ion of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to proceed via two main alpha-cleavage pathways:
-
Cleavage of the C-C bond between the carbonyl group and the bromomethyl group: This is the most favorable alpha-cleavage, as it results in the loss of a bromomethyl radical (•CH₂Br) and the formation of a resonance-stabilized acylium ion. This acylium ion, [4-bromo-3-methylbenzoyl]⁺, will exhibit a characteristic 1:1 isotopic pattern at m/z 199 and 201.
-
Cleavage of the C-C bond between the carbonyl group and the aromatic ring: While less common for aromatic ketones, this cleavage would lead to the loss of the 4-bromo-3-methylphenyl radical and the formation of a [BrCH₂CO]⁺ ion.
Further fragmentation of the [4-bromo-3-methylbenzoyl]⁺ ion (m/z 199/201) would involve the loss of carbon monoxide (CO) to yield a [4-bromo-3-methylphenyl]⁺ cation at m/z 171/173. Subsequent loss of the bromine atom from this fragment would lead to the ion at m/z 91, the stable tropylium ion.
Visualizing the Fragmentation
The proposed primary fragmentation pathway is illustrated in the following diagram:
Caption: Proposed EI fragmentation pathway for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Conclusion
The mass spectrometric analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone provides a wealth of structural information. The characteristic 1:2:1 isotopic pattern of the molecular ion cluster is a clear indicator of the presence of two bromine atoms. The fragmentation pattern, dominated by alpha-cleavage, leads to the formation of a stable acylium ion, which further fragments in a predictable manner. By combining a systematic experimental approach with a thorough understanding of these fragmentation principles, researchers can confidently identify and characterize this and similar halogenated compounds, ensuring the integrity of their scientific endeavors.
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Filo. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation of both. [Link]
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Huayuanwang. 2-Bromo-1-(4-methoxy-3-methylphenyl)ethanone. [Link]
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Navigating the Synthesis and Handling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Moiety
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a highly reactive synthetic intermediate, pivotal in the construction of a diverse array of complex molecular architectures. As an α-bromo ketone, its utility in pharmaceutical and materials science is significant, primarily owing to the electrophilic nature of the carbon bearing the bromine atom, which makes it a prime target for nucleophilic substitution. This guide provides a comprehensive overview of the critical aspects of handling, storage, and the underlying chemical principles governing the use of this versatile reagent, ensuring its safe and effective application in a laboratory setting.
Chemical Identity and Physical Properties
A solid understanding of the fundamental physicochemical properties of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is the bedrock of its safe handling and application.
| Property | Value | Source |
| CAS Number | 3114-08-7 | [1] |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Appearance | Off-white to yellow powder | [2] |
| Storage Temperature | 2-8°C | [1] |
Safety and Hazard Profile: A Proactive Approach
Inferred GHS Classification:
-
Skin Corrosion/Irritation: Likely Category 1B or 2. Causes severe skin burns and irritation.[7][8]
-
Serious Eye Damage/Eye Irritation: Likely Category 1 or 2A. Causes serious eye damage.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Likely Category 3. May cause respiratory irritation.[3][4]
-
Acute Toxicity (Oral): Potentially harmful if swallowed.[8]
Lachrymatory Nature: It is crucial to recognize that α-bromo ketones are potent lachrymators, causing immediate and severe tearing upon exposure to vapors. All handling must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is the meticulous use of appropriate PPE.
Caption: Key Storage Parameters for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Spill and Decontamination Procedures: A Rapid and Effective Response
In the event of a spill, a swift and appropriate response is critical to prevent exposure and further contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Restrict Access: Prevent entry to the affected area.
-
Personal Protective Equipment: If trained to do so, don appropriate PPE, including a respirator if necessary.
-
Containment: For small spills, cover with an inert absorbent material such as sand or vermiculite.
-
Neutralization: Carefully add a neutralizing agent. A solution of sodium bicarbonate or a mixture of soda ash and slaked lime can be used to decompose the α-bromo ketone.
-
Collection: Collect the neutralized mixture in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
The Chemistry of Synthesis: An Experimental Perspective
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone typically involves the α-bromination of the corresponding ketone, 1-(4-bromo-3-methylphenyl)ethanone. This reaction is generally acid-catalyzed and proceeds through an enol intermediate. [9][10] Illustrative Synthetic Protocol:
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-bromo-3-methylphenyl)ethanone in a suitable solvent such as glacial acetic acid or ethyl acetate.
-
Initiation: Cool the solution in an ice bath.
-
Bromination: Slowly add a solution of bromine in the same solvent to the cooled ketone solution with continuous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone by recrystallization or column chromatography.
Caption: General Synthetic Workflow for α-Bromination.
Conclusion: A Commitment to Safety and Scientific Rigor
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a valuable synthetic tool, but its utility is intrinsically linked to its safe and informed handling. By understanding its chemical properties, adhering to stringent safety protocols, and implementing robust storage and handling procedures, researchers can confidently and responsibly harness the synthetic potential of this important intermediate. This guide serves as a foundational resource to support the advancement of chemical research while prioritizing the well-being of the scientific community.
References
-
PubChem. 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1-(3-methylphenyl)ethan-1-one - GHS Classification. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Swadev Chemicals Pvt Ltd. 2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier. [Link]
-
YouTube. Elimination of Alpha Bromides. [Link]
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- 1. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier - Swadev Chemicals Pvt Ltd [swadevchemicals.com]
- 3. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone 97% | CAS: 60208-05-1 | AChemBlock [achemblock.com]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. From sourcing and synthesis to safe handling and analytical characterization, this document serves as an essential resource for researchers and scientists in the pharmaceutical and chemical industries.
Introduction: The Significance of a Versatile Building Block
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, with CAS number 50453-83-3, is a substituted α-bromoacetophenone. The presence of two bromine atoms and a methyl group on the phenyl ring, combined with the reactive α-bromo ketone functionality, makes this compound a highly versatile precursor for the synthesis of a wide range of more complex molecules. Its utility is particularly pronounced in the construction of heterocyclic compounds and as a starting material for various cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the efficient assembly of novel molecular scaffolds with potential therapeutic applications.
Sourcing and Procurement: A Landscape of Suppliers and Pricing
The availability and cost of starting materials are critical considerations in any research and development endeavor. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is available from several chemical suppliers, with pricing varying based on quantity and purity. Below is a comparative table of suppliers offering this compound.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| BLDpharm | BD235738 | 97% | 1g | Inquiry |
| 5g | Inquiry | |||
| 25g | Inquiry | |||
| AChemBlock | QC-7934 | >97% | 1g | $58.00 |
| 5g | $175.00 | |||
| 25g | $525.00 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Mechanism: The α-Bromination of an Acetophenone Precursor
The most common and direct method for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is through the α-bromination of its precursor, 1-(4-bromo-3-methylphenyl)ethanone. This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.
Reaction Mechanism
The synthesis is typically carried out in the presence of a suitable brominating agent and an acidic catalyst. The generally accepted mechanism involves the following steps:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
-
Enol Formation: A proton is abstracted from the α-carbon, leading to the formation of an enol intermediate. This is the rate-determining step.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (or another electrophilic bromine source), adding a bromine atom to the α-carbon.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product.
Experimental Protocol: A Step-by-Step Guide
The following is a representative, detailed protocol for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Materials:
-
1-(4-bromo-3-methylphenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Hydrobromic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Dichloromethane or Diethyl Ether
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid to the solution.
-
From the dropping funnel, add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.
-
If the product separates as an oil, extract the aqueous mixture with dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The reactive nature of the α-bromo ketone moiety makes 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone a valuable intermediate in the synthesis of various biologically active molecules. It can serve as a key building block in the development of novel therapeutic agents.
Synthesis of Heterocyclic Scaffolds
This compound is an excellent precursor for the synthesis of a variety of heterocyclic systems, such as imidazoles, thiazoles, and oxazoles. These heterocycles are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs. For example, reaction with a thioamide can lead to the formation of a thiazole ring, a core component of many antimicrobial and anti-inflammatory agents.
Precursor for Advanced Intermediates
The bromine atoms on the phenyl ring can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce further molecular complexity. This allows for the construction of elaborate molecular architectures from a relatively simple starting material. A recent study highlighted the use of a similar bromo-methylphenyl scaffold in the synthesis of pyrazine carboxamide derivatives with potent antibacterial activity against extensively drug-resistant Salmonella Typhi.[1]
Analytical and Quality Control: Ensuring Purity and Identity
Rigorous analytical testing is essential to confirm the identity and purity of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, which is critical for its use in subsequent synthetic steps, especially in a drug development context.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of the synthesis reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid) is a common starting point for method development.[2] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
-
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing the presence of volatile impurities. A non-polar or medium-polarity capillary column is generally suitable.[3] Care must be taken to avoid thermal degradation of the analyte in the injector port.[3]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the bromine and carbonyl groups. The chemical shifts and coupling patterns are invaluable for structural confirmation.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the methylene carbon, further confirming the structure of the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, which is a definitive indicator of the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Safety and Handling: A Prudent Approach to a Hazardous Compound
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions. As an α-haloketone, it is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge should be used.
Handling and Storage
-
Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. Handle in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Key Reagent for Chemical Innovation
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. A thorough understanding of its sourcing, synthesis, analytical characterization, and safe handling is paramount for its effective and responsible use in the laboratory. This guide provides a solid foundation of knowledge for researchers and scientists working with this important building block.
References
- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
- Kumar, A., Rane, R. A., Ravindran, V. K., & Dike, S. Y. (1997). A facile synthesis of adrenaline-type drugs.
- Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6045.
- Prakash, O., et al. (2012). A facile and efficient synthesis of some new 3, 5-diaryl-and 3-aryl-5-(2-furyl)-2-pyrazolines in aqueous medium. Indian Journal of Chemistry-Section B, 51(3), 454-459.
-
Chromatography Forum. alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. [Link]
- Lopes, T. I., et al. (2019).
-
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
Sources
An In-depth Technical Guide to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Due to the specificity of this compound, this document focuses on consolidating available data and providing a framework for its use and further investigation.
Chemical Identity and Nomenclature
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a disubstituted acetophenone derivative. The accurate identification of this compound is crucial to avoid confusion with structurally similar molecules.
Synonyms and Identifiers
| Identifier | Value |
| IUPAC Name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone |
| CAS Number | 3114-08-7 |
| Molecular Formula | C₉H₈Br₂O |
| Molecular Weight | 291.97 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(=O)CBr)Br |
It is imperative to distinguish this compound from related structures such as:
-
2-Bromo-1-(3-methylphenyl)ethan-1-one (CAS: 51012-64-7)
-
2-Bromo-4'-methylacetophenone (CAS: 619-41-0)
-
1-(4-Bromo-3-methylphenyl)ethanone (CAS: 37074-40-1)
The presence of two bromine atoms, one on the aromatic ring and one on the acetyl group, is the defining feature of the title compound.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone are not extensively reported in the literature. The following table summarizes available information from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₉H₈Br₂O | BLDpharm[1] |
| Molecular Weight | 291.97 | BLDpharm[1] |
| Storage Conditions | Sealed in dry, 2-8°C | BLDpharm[1] |
Further experimental characterization is required to determine properties such as melting point, boiling point, and solubility.
Synthesis and Reaction Pathways
A plausible synthetic pathway can be conceptualized as follows:
Figure 1: A proposed synthetic workflow for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Causality in Experimental Choices:
-
Electrophilic Aromatic Bromination: The first step would likely involve the bromination of 1-(3-methylphenyl)ethanone. The methyl and acetyl groups are ortho, para-directing. Bromination is expected to occur at the para position relative to the methyl group (and meta to the acetyl group) due to steric hindrance at the ortho positions. A Lewis acid catalyst such as iron(III) bromide would be employed to polarize the bromine molecule, making it a more potent electrophile.
-
α-Bromination of the Ketone: The resulting 1-(4-bromo-3-methylphenyl)ethanone would then undergo α-bromination. This reaction is typically carried out under acidic conditions, often using bromine in acetic acid. The acid catalyzes the enolization of the ketone, and the enol form then attacks a bromine molecule to yield the α-bromo ketone.
A general procedure for α-bromination of a similar ketone, 2-bromo-1-(4-hydroxyphenyl)ethanone, involves dissolving the starting acetophenone in a suitable solvent like chloroform, adding a catalytic amount of a strong acid (e.g., sulfuric acid), and then introducing bromine. The reaction mixture is typically stirred for several hours, followed by an aqueous workup to remove excess reagents and byproducts. Purification is often achieved by column chromatography.
Applications in Research and Drug Development
As a bifunctional molecule, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone holds potential as a versatile building block in medicinal chemistry and materials science. The two bromine atoms offer distinct reactive sites.
-
α-Bromo Ketone Moiety: This functional group is a potent electrophile and can readily react with a variety of nucleophiles, such as amines, thiols, and carbanions. This reactivity makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including imidazoles, thiazoles, and oxazoles, which are common scaffolds in pharmaceuticals.
-
Aryl Bromide Moiety: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the elaboration of the aromatic core with diverse substituents.
The combination of these two reactive sites allows for a stepwise and regioselective functionalization of the molecule, making it a valuable intermediate for the synthesis of complex molecular architectures.
Safety and Handling
Detailed GHS classification and safety data for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone are not currently available. However, based on the known hazards of structurally similar α-bromo ketones, it should be handled with extreme caution.
General Precautions:
-
Toxicity: α-Bromo ketones are generally considered to be lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory tract.
-
Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Storage: As recommended by suppliers, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis or use of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is not available in the public domain. Researchers planning to work with this compound would need to adapt procedures from related molecules.
General Protocol for Nucleophilic Substitution at the α-Position:
-
Dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF).
-
Add the desired nucleophile (1-1.2 equivalents) and, if necessary, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HBr byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for a Suzuki Cross-Coupling Reaction at the Aryl Bromide Position:
-
To a reaction vessel, add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1 equivalent), a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization and Analytical Data
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, a singlet for the α-bromomethylene protons, and signals in the aromatic region corresponding to the three protons on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum should show distinct signals for the methyl carbon, the α-bromomethylene carbon, the carbonyl carbon, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for the two bromine atoms. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Conclusion
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a potentially valuable, yet undercharacterized, building block for organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science. The lack of extensive public data necessitates careful handling and thorough characterization by researchers. This guide provides a foundational understanding of this compound and a framework for its safe and effective use in a research setting.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Thiazoles Using 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole-containing molecules exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Consequently, the development of robust and versatile synthetic routes to novel thiazole derivatives is a critical endeavor for researchers in drug discovery and development.
One of the most reliable and time-honored methods for constructing the thiazole core is the Hantzsch thiazole synthesis.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[10] This application note provides a detailed, field-proven guide for the synthesis of functionalized thiazoles utilizing 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone , a versatile building block. The presence of a bromine atom on the phenyl ring offers a strategic handle for post-synthetic modifications via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening.
This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale, troubleshooting advice, and methods for self-validation of experimental outcomes.
The Hantzsch Synthesis: Mechanistic Insights
The Hantzsch synthesis is a powerful cyclocondensation reaction that forms the thiazole ring in a single, high-yielding operation.[7][11] The reaction proceeds through a well-established mechanism initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone.
Causality of the Mechanism:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide is an excellent nucleophile and readily displaces the bromide from the α-carbon of the ketone.[7][10] This is the initial bond-forming event.
-
Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate, a hydroxyl-thiazoline, is unstable and readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[10]
The overall transformation is driven by the formation of the highly stable aromatic thiazole system.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. Adherence to these steps, combined with the recommended in-process controls, ensures a high probability of success.
Core Reagents and Equipment
| Reagent/Equipment | Specification | Supplier (Example) | Notes |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | 97% or higher | Sigma-Aldrich, Combi-Blocks | Caution: Lachrymator. Handle in a fume hood. |
| Thiourea | 99% or higher | Acros Organics | |
| Thioacetamide | 98% or higher | Alfa Aesar | |
| Ethanol (EtOH) | Anhydrous, 200 proof | Pharmco-Aaper | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | |
| Hexanes | ACS Grade | VWR | |
| Round-bottom flasks, Condenser | Standard 24/40 ground glass | Kimble Chase | Ensure glassware is oven-dried before use. |
| Magnetic Stirrer/Hotplate | IKA, Corning | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | |
| Buchner Funnel and Filter Flask | For product isolation. |
Protocol 1: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
This protocol details the most common variant of the Hantzsch synthesis using thiourea to install a versatile amino group at the C2 position of the thiazole.
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq, e.g., 3.22 g, 10.0 mmol).
-
Add anhydrous ethanol (40 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Add thiourea (1.2 eq, e.g., 0.91 g, 12.0 mmol). Rationale: A slight excess of the thioamide ensures complete consumption of the limiting α-bromoketone.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
The reaction is typically complete within 2-4 hours.
-
-
In-Process Control (Reaction Monitoring):
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase.
-
Spot the starting material (α-bromoketone) and the reaction mixture on the TLC plate.
-
Visualize under UV light (254 nm). The reaction is complete when the starting ketone spot has been completely consumed. A new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution while stirring. Rationale: This step neutralizes the hydrobromic acid (HBr) generated during the reaction, causing the free base of the product to precipitate out of solution.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then a small amount of cold ethanol (10 mL) to remove any residual impurities.
-
Dry the solid product under vacuum to a constant weight.
-
-
Purification (If Necessary):
-
The crude product is often of high purity.
-
If further purification is required, recrystallize from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Expected Outcome & Validation
| Parameter | Expected Result |
| Product | 2-Amino-4-(4-bromo-3-methylphenyl)thiazole |
| Appearance | Off-white to pale yellow solid |
| Yield | Typically 85-95% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.8-7.4 (m, 3H, Ar-H), 7.15 (s, 2H, NH₂), 7.05 (s, 1H, thiazole C5-H), 2.40 (s, 3H, Ar-CH₃) |
| MS (ESI+) | m/z calculated for C₁₀H₉BrN₂S: 283.97; found [M+H]⁺ ~285.0 |
graph TD { A[Start: α-Bromoketone + Thiourea in EtOH] --> B{Reflux (80°C, 2-4h)}; B --> C["Monitor by TLC"]; C --> D{Reaction Complete?}; D -- No --> B; D -- Yes --> E[Cool to RT]; E --> F[Pour into aq. NaHCO₃]; F --> G[Stir in Ice Bath]; G --> H[Vacuum Filtration]; H --> I[Wash with H₂O & Cold EtOH]; I --> J[Dry Product]; J --> K{Characterize: NMR, MS};subgraph "Setup" A end subgraph "Reaction" B C D end subgraph "Work-up & Isolation" E F G H I J end subgraph "Validation" K end node[fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; node[fillcolor="#EA4335", fontcolor="#FFFFFF"]; B;
C; node[fillcolor="#FBBC05", fontcolor="#202124"]; D; node[fillcolor="#34A853", fontcolor="#FFFFFF"]; E; F; G; H; I; J; node[fillcolor="#5F6368", fontcolor="#FFFFFF"]; K; }
Caption: Experimental Workflow for Protocol 1.
Protocol 2: Synthesis of 2-Methyl-4-(4-bromo-3-methylphenyl)thiazole
This protocol demonstrates the versatility of the synthesis by using thioacetamide to introduce a methyl group at the C2 position, showcasing how different thioamides can be used to build a diverse library of analogs.
Step-by-Step Methodology
-
Reaction Setup:
-
Follow the setup as described in Protocol 1, Step 1.
-
Instead of thiourea, add thioacetamide (1.1 eq, e.g., 0.83 g, 11.0 mmol). Rationale: A smaller excess is often sufficient for thioamides compared to thiourea.
-
-
Reaction Execution & Monitoring:
-
Follow the procedure in Protocol 1, Steps 2 and 3. This reaction may be slightly faster (1-3 hours).
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Pour the mixture into 100 mL of deionized water.
-
Add saturated aqueous NaHCO₃ solution dropwise until the pH is neutral (~7).
-
Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely be an oil or a low-melting solid.
-
Purify via flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes.
-
Expected Outcome & Validation
| Parameter | Expected Result |
| Product | 2-Methyl-4-(4-bromo-3-methylphenyl)thiazole |
| Appearance | Yellowish oil or low-melting solid |
| Yield | Typically 75-85% after chromatography |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7-7.3 (m, 3H, Ar-H), 7.20 (s, 1H, thiazole C5-H), 2.75 (s, 3H, thiazole C2-CH₃), 2.45 (s, 3H, Ar-CH₃) |
| MS (ESI+) | m/z calculated for C₁₁H₁₀BrNS: 282.98; found [M+H]⁺ ~284.0 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Wet solvent or glassware. 3. Inactive reagents. | 1. Increase reflux time and re-check by TLC. 2. Ensure use of anhydrous solvent and oven-dried glassware. 3. Verify the quality of the α-bromoketone and thioamide. |
| Low Yield | 1. Product loss during work-up (product is water-soluble). 2. Insufficient basification during precipitation. 3. Side reactions. | 1. For more polar products, perform an extraction with EtOAc instead of relying solely on precipitation. 2. Check the pH after adding NaHCO₃; ensure it is >8. 3. Ensure the reaction is not overheated or run for an excessive amount of time. |
| Purification Difficulties | 1. Oily product that won't crystallize. 2. Streaking on TLC. | 1. Use flash column chromatography. If the product is an oil, it may not be crystalline. 2. The product may still be protonated. Add 1% triethylamine to the chromatography eluent to suppress tailing. |
Conclusion and Future Directions
The Hantzsch synthesis remains a highly efficient and reliable method for accessing the medicinally important thiazole scaffold. By using the bifunctional starting material 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone , researchers can readily synthesize a variety of 4-arylthiazole derivatives. The protocols detailed herein are robust, scalable, and include self-validating checkpoints to ensure success.
The true power of this building block lies in the subsequent derivatization possibilities. The aryl bromide handle is primed for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic introduction of further diversity and the development of novel molecular entities for drug discovery programs.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697. [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, S. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]
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Mishra, C. B., Kumari, S., & Singh, P. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 46(3), 239-254. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036129, 2-Bromo-1-(3-methylphenyl)ethan-1-one. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Pattan, S., Gadhave, P., & Tambe, V. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-181. [Link]
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Shafiee, A., & Ghassem-Abadi, R. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (18), 2939-2942. [Link]
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Taber, D. F. (2012). Organic Syntheses. Organic Syntheses, 89, 471. [Link]
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Tariq, I., Ali, S., & Khalid, N. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]
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YouTube. (2019, January 19). synthesis of thiazoles. [Link]
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Zareef, M., Iqbal, R., & Zaidi, J. H. (2007). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19695-19706. [Link]
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Zhang, D., Kবার্ট, P., & Li, J. (2020). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 10(4), 1-10. [Link]
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Application Note: A Versatile and Efficient Synthesis of Substituted Imidazoles from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone for Drug Discovery
Abstract
This application note provides a detailed protocol for the synthesis of a substituted imidazole, specifically 2-aryl-4-(4-bromo-3-methylphenyl)-1H-imidazole, starting from the readily accessible α-halo ketone, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] This guide details a robust and scalable one-pot, three-component reaction methodology, offering researchers in drug development a practical approach to generating diverse imidazole libraries for screening and lead optimization. The causality behind experimental choices, a thorough reaction mechanism, and a self-validating protocol are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3] It is a cornerstone of medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] The imidazole nucleus is present in the essential amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[1] Its amphoteric nature, acting as both a weak acid and a weak base, along with its capacity for hydrogen bonding and metal coordination, makes it a versatile pharmacophore.[1][3] Consequently, imidazole derivatives have found applications as antifungal, anti-inflammatory, anticancer, and antihypertensive agents.[2][4]
The synthesis of substituted imidazoles is, therefore, a critical task for medicinal chemists. This application note focuses on a practical and efficient route starting from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a versatile building block for introducing a substituted phenyl group at the 4-position of the imidazole ring.
Synthetic Strategy: A Multicomponent Approach
Several named reactions are available for the synthesis of imidazoles, including the Debus-Radziszewski, Wallach, and Marckwald syntheses.[4][5] The Debus-Radziszewski synthesis, in particular, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[6][7] A modern and highly efficient variation of this approach is a one-pot, multicomponent reaction utilizing an α-halo ketone, an aldehyde, and a source of ammonia.[8] This strategy is chosen for its operational simplicity, atom economy, and the ability to generate a diverse range of substituted imidazoles in a single step.
Our protocol is adapted from established methods for the synthesis of trisubstituted imidazoles from 2-bromoacetophenones.[8] The reaction of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with an aldehyde and ammonium acetate (as the ammonia source) provides a direct route to the desired 2,4-disubstituted imidazole.
Reaction Scheme:
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-chlorophenyl)-4-(4-bromo-3-methylphenyl)-1H-imidazole as a representative example.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | 321.95 | 322 mg | 1.0 |
| 4-Chlorobenzaldehyde | 140.57 | 141 mg | 1.0 |
| Ammonium Acetate | 77.08 | 771 mg | 10.0 |
| Glacial Acetic Acid | - | 5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | ~20 mL | - |
| Ethyl Acetate | - | ~30 mL | - |
| Brine | - | ~15 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (322 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and ammonium acetate (771 mg, 10.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (~20 mL).
-
Workup - Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (15 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-chlorophenyl)-4-(4-bromo-3-methylphenyl)-1H-imidazole.
Reaction Mechanism and Rationale
The formation of the imidazole ring in this multicomponent reaction is believed to proceed through a series of condensation and cyclization steps, consistent with the general mechanism of the Debus-Radziszewski synthesis.
Mechanistic Steps
-
Imine Formation: The aldehyde (4-chlorobenzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine.
-
Condensation: The α-amino ketone, formed in situ from the reaction of 2-bromo-1-(4-bromo-3-methylphenyl)ethanone and ammonia, condenses with the imine.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration to yield the aromatic imidazole ring.
The use of glacial acetic acid as a solvent provides a protic medium that facilitates the formation of the necessary intermediates. Ammonium acetate serves as both a source of ammonia and a buffer.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of the target imidazole.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of the imidazole ring.
Conclusion and Future Perspectives
This application note details a reliable and efficient method for the synthesis of 2,4-disubstituted imidazoles from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. The one-pot, three-component reaction is amenable to parallel synthesis, allowing for the rapid generation of a library of imidazole derivatives by varying the aldehyde component. This approach provides a valuable tool for researchers in drug discovery and medicinal chemistry to explore the structure-activity relationships of this important class of heterocyclic compounds. Further optimization, such as the use of microwave-assisted synthesis, could potentially lead to even shorter reaction times and improved yields.[9][10][11]
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879.
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
- Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group, Scripps Research.
- Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]
- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 436-447.
-
ResearchGate. (2012). A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves. Retrieved from [Link]
- Sławiński, J. (2014). A general route to 4-substituted imidazoles. Journal of Chemical Research, 38(7), 394-398.
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
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- Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction.
- Safari, J., et al. (2011). Three-Component, One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles Catalyzed by TiCl4-SiO2 Under Conventional Heating Conditions or Microwave Irradiation. Journal of the Chinese Chemical Society, 58(5), 639-645.
- Li, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1163.
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Application Note: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole via Hantzsch Condensation
Introduction: The Strategic Importance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile pharmacophore, integral to the structure of numerous FDA-approved drugs, including the anticancer agent Dasatinib.[3][4] The broad spectrum of therapeutic applications—spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant activities—makes the efficient synthesis of novel 2-aminothiazole derivatives a critical objective in drug discovery and development.[2][4]
This application note provides a comprehensive guide to the synthesis of a specific derivative, 2-amino-4-(4-bromo-3-methylphenyl)thiazole , through the classic Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-(4-bromo-3-methylphenyl)ethanone, with a thioamide-containing compound, thiourea.[7][8] We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step experimental protocol, and detail the necessary characterization techniques to validate the final product. The methodologies described herein are designed to be robust, reproducible, and adaptable for researchers engaged in the synthesis of heterocyclic libraries for high-throughput screening and lead optimization.
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a robust and reliable method for the formation of thiazole rings.[5] The reaction proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[6]
-
Nucleophilic Attack (SN2): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the 2-bromo-1-(4-bromo-3-methylphenyl)ethanone. This step displaces the bromide ion in a classic SN2 reaction, forming an isothiuronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiuronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This forms a five-membered heterocyclic intermediate, a hydroxyl-thiazoline.
-
Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the hydroxyl-thiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.
The overall transformation is a highly efficient cyclocondensation that converts simple acyclic precursors into a valuable heterocyclic scaffold.
Caption: The reaction mechanism for the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 2-amino-4-(4-bromo-3-methylphenyl)thiazole.
3.1 Materials and Reagents
| Reagent | Purity | Supplier |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | ≥97% | Sigma-Aldrich |
| Thiourea | ≥99% | Acros Organics |
| Ethanol (Absolute) | ≥99.8% | Merck |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Fisher Scientific |
| Deionized Water | - | In-house |
3.2 Safety Precautions
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Ethanol is flammable. Ensure no open flames are present in the laboratory.
3.3 Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(4-bromo-3-methylphenyl)ethanone (e.g., 10.0 mmol, 1.0 eq).
-
Add absolute ethanol (50 mL) to dissolve the starting material.
-
Add thiourea (e.g., 12.0 mmol, 1.2 eq) to the solution.[9]
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:2). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting ketone), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium carbonate solution.[8] This neutralizes the hydrobromide salt of the product, causing it to precipitate.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and a small amount of cold ethanol to remove any unreacted thiourea and other impurities.[10]
-
Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
3.4 Purification
The crude product can be purified by recrystallization from ethanol to yield a high-purity solid.
Caption: Experimental workflow for the synthesis of 2-aminothiazole.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2-amino-4-(4-bromo-3-methylphenyl)thiazole .
| Parameter | Method | Expected Outcome |
| Appearance | Visual Inspection | Off-white to pale yellow solid. |
| Melting Point | Melting Point Apparatus | A sharp, defined melting range, to be determined experimentally.[10] |
| FT-IR | KBr Pellet or ATR | ~3400-3200 cm⁻¹ (N-H stretch, amino group), ~1620 cm⁻¹ (C=N stretch, thiazole ring), ~1550 cm⁻¹ (C=C stretch, aromatic rings), ~700-600 cm⁻¹ (C-S stretch).[11] |
| ¹H NMR | 400 MHz, DMSO-d₆ | δ ~7.5-8.0 (m, 3H, Ar-H), δ ~7.2 (s, 2H, -NH₂, exchangeable with D₂O), δ ~6.8 (s, 1H, thiazole C5-H), δ ~2.4 (s, 3H, Ar-CH₃).[12][13] |
| ¹³C NMR | 100 MHz, DMSO-d₆ | δ ~168 (C2-NH₂), δ ~150 (C4), δ ~105 (C5), δ ~120-140 (aromatic carbons), δ ~20 (CH₃).[13] |
| Mass Spectrometry | ESI-MS or EI-MS | Molecular ion peak [M+H]⁺ at m/z ~285/287, showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom. |
Applications in Drug Discovery
The successful synthesis of 2-amino-4-(4-bromo-3-methylphenyl)thiazole provides a valuable molecular building block for further elaboration in drug discovery programs. The presence of three key functional handles—the amino group, the thiazole ring, and the bromo-substituted phenyl ring—allows for diverse chemical modifications.
-
Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of derivatives by modifying the 2-amino group (e.g., through acylation, alkylation, or sulfonylation) to explore structure-activity relationships (SAR).
-
Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic or heterocyclic systems to improve pharmacokinetic properties or target engagement.
-
Therapeutic Potential: Derivatives of 2-aminothiazole have demonstrated potent activity against a wide range of diseases, and newly synthesized analogs are frequently screened for anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2] The unique substitution pattern of this specific compound may confer novel biological activities.
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
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National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
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The Strategic Application of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in Hantzsch Thiazole Synthesis: A Guide for Medicinal Chemists
Introduction: The Thiazole Scaffold and the Enduring Power of the Hantzsch Synthesis
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch thiazole synthesis, a classic name reaction first reported in 1887, remains a highly reliable and versatile method for constructing this valuable heterocyclic motif.[4][5] This reaction classically involves the condensation of an α-haloketone with a thioamide.[4][6][7]
This application note provides a detailed exploration of a specific, highly functionalized α-haloketone, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone , as a key building block in the Hantzsch synthesis. The presence of multiple reactive sites on this molecule—the α-bromo ketone for the primary cyclization and an additional bromo-substituted aromatic ring—opens avenues for the creation of complex, diversely substituted thiazoles, which are of significant interest in drug discovery and development. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the strategic implications for library synthesis.
The Key Reagent: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The choice of the α-haloketone is a critical determinant of the final thiazole's structure and, consequently, its potential biological activity. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a particularly interesting starting material for several reasons:
-
Dual Halogenation: The presence of two bromine atoms serves distinct purposes. The α-bromo group is the reactive handle for the initial SN2 reaction with the thioamide, initiating the thiazole ring formation.[7] The aromatic bromine, on the other hand, provides a valuable site for post-synthesis modifications, such as Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of further molecular diversity.
-
Methyl Substitution: The methyl group on the phenyl ring can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Physicochemical Properties and Safety Considerations
A summary of the properties for a closely related isomer, 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone, is provided below. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact reagent being used.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-(4-bromo-3-methylphenyl)ethanone | - |
| Molecular Formula | C9H8Br2O | [8] |
| Molecular Weight | 291.97 g/mol | [8] |
| Appearance | Typically a white to off-white solid | [8] |
| Purity | ≥97% is recommended for synthesis | [8] |
Safety Precautions: α-Haloketones are lachrymators and skin irritants.[9][10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[8][11]
Reaction Mechanism: A Step-by-Step Look at Thiazole Formation
The Hantzsch synthesis is a robust reaction that proceeds through a well-established mechanism. The formation of the stable, aromatic thiazole ring is the thermodynamic driving force for the reaction.[6]
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (e.g., thiourea) acting as a nucleophile and attacking the electrophilic carbon bearing the α-bromine on the ketone. This forms an isothiouronium salt intermediate.[7]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: A molecule of water is eliminated, leading to the formation of a five-membered ring.
-
Deprotonation/Tautomerization: The final step involves the loss of a proton to yield the stable, aromatic 2-amino-4-(4-bromo-3-methylphenyl)thiazole.
Below is a diagram illustrating the workflow and the core reaction mechanism.
Caption: A diagram of the experimental workflow and core mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
This protocol is a representative procedure and may require optimization based on laboratory conditions and specific substrate batches.
Materials and Reagents
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol), reagent grade
-
5% Sodium Carbonate (Na2CO3) aqueous solution
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and graduated cylinders
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (e.g., 5.0 mmol, 1.46 g) and thiourea (e.g., 6.0 mmol, 0.46 g).
-
Solvent Addition: Add ethanol (approx. 25 mL) to the flask, followed by a magnetic stir bar.
-
Heating and Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization: In a separate beaker, prepare a 5% aqueous solution of sodium carbonate (approx. 50 mL). Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring.[7] A precipitate of the thiazole product should form. The base neutralizes the hydrobromide salt of the thiazole, rendering it insoluble in the aqueous medium.[6]
-
Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with generous portions of cold deionized water to remove any remaining inorganic salts and unreacted thiourea.
-
Drying: Carefully transfer the solid product to a watch glass and allow it to air dry, or dry it in a desiccator under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized 2-amino-4-(4-bromo-3-methylphenyl)thiazole should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess final product purity.
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Applications in Drug Development and Library Synthesis
The product of this synthesis, 2-amino-4-(4-bromo-3-methylphenyl)thiazole, is not merely a final compound but a versatile intermediate for further chemical exploration.
-
Scaffold for Library Synthesis: The 2-amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides.
-
Platform for Cross-Coupling: The aromatic bromine atom is a prime site for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of the chemical space around the thiazole core, a key strategy in lead optimization.
The combination of the Hantzsch synthesis with subsequent diversification reactions provides a powerful platform for generating large libraries of novel thiazole derivatives for high-throughput screening in drug discovery programs.
Caption: Potential diversification pathways for the synthesized thiazole.
Conclusion
The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, offering a straightforward and high-yielding route to this medicinally important scaffold.[1][7] By employing a strategically functionalized starting material like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, researchers can rapidly access complex thiazole intermediates that are primed for extensive diversification. This approach is highly valuable in modern drug discovery, facilitating the efficient exploration of structure-activity relationships and the development of novel therapeutic candidates.
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
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ijarsct. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone as a Versatile Alkylating Agent in Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, the strategic introduction of molecular complexity is paramount. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone emerges as a highly valuable and reactive bifunctional reagent. As an α-bromoketone, its utility is anchored in the pronounced electrophilicity of the α-carbon, making it a potent alkylating agent for a diverse array of nucleophiles. The presence of a disubstituted aromatic ring—featuring a bromine atom and a methyl group—provides a scaffold ripe for further functionalization, rendering this compound a critical building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity, applications, and detailed protocols for its effective use, designed for researchers engaged in the synthesis of novel chemical entities.
Reagent Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | Internal Data |
| CAS Number | 3114-08-7 | [1] |
| Molecular Formula | C₉H₈Br₂O | [1] |
| Molecular Weight | 291.97 g/mol | [1] |
| Appearance | Typically a solid (e.g., yellow solid for similar compounds) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
Safety & Handling: A Scientist's Obligation
Trustworthiness through Safety: The high reactivity of α-bromoketones necessitates stringent safety protocols. These compounds are potent lachrymators and cause irritation or severe burns upon contact.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times. For operations with a higher risk of splash, a face shield is recommended. Contaminated clothing should be removed and washed immediately.[3]
-
Hazard Profile: Based on analogous structures, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone should be treated as a substance that can cause severe skin irritation, serious eye damage, and respiratory irritation.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
The Chemistry of an α-Bromoketone: Mechanism and Reactivity
Expertise in Action: The utility of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone stems from the electronic properties inherent to its structure. The carbon atom alpha to the carbonyl group is rendered highly electrophilic by two synergistic effects: the inductive electron withdrawal by the adjacent carbonyl oxygen and the bromine atom, and the ability of bromine to act as an excellent leaving group. This facilitates facile nucleophilic substitution (Sₙ2) reactions.
// Reactants sub [label=<
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reagent [label=<
, labeljust="c"];
// Transition State ts [label=<
Transition State
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// Products prod [label=<
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// Arrows and Connections sub -> reagent [style=invis]; reagent -> ts [label="Sₙ2 Attack"]; ts -> prod [label="Inversion of\nStereochemistry"]; prod -> lg [style=invis];
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// Invisible nodes for alignment plus1 [shape=plaintext, label="+"]; plus2 [shape=plaintext, label="+"];
sub -> plus1 [style=invis]; plus1 -> reagent [style=invis]; prod -> plus2 [style=invis]; plus2 -> lg [style=invis]; } Caption: General Sₙ2 reaction pathway with an α-bromoketone.
Potential Side Reactions:
-
Elimination: In the presence of a strong, sterically hindered base, E2 elimination can occur to yield an α,β-unsaturated ketone. This can be a desired transformation or a competing side reaction.[6]
-
Over-alkylation: With N-nucleophiles like primary or secondary amines, the initially formed product can be more nucleophilic than the starting amine, leading to multiple alkylations.[7] This is a critical consideration in reaction design.
-
Favorskii Rearrangement: Treatment with strong bases like alkoxides can lead to the Favorskii rearrangement, yielding ester derivatives. This is generally avoided by using non-nucleophilic bases or bases like carbonates when simple substitution is desired.
Core Applications & Experimental Protocols
The true value of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is demonstrated in its application as a versatile precursor, particularly for heterocyclic synthesis.
S-Alkylation for Thiazole Synthesis (Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a common motif in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide.
Protocol: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (2.92 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, a solid precipitate often forms. If not, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8-9). This neutralizes the HBr byproduct and precipitates the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 20 mL), and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure thiazole derivative.
Scientist's Notes:
-
Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps. Ethanol is an excellent solvent for both reactants and is relatively inert.
-
Self-Validation: The formation of a precipitate upon cooling or basification is a strong indicator of product formation. The purity can be readily checked by melting point determination and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
O-Alkylation of Phenols: Gateway to Benzofurans
Alkylation of phenols with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone yields α-aryloxy ketones. These are invaluable intermediates that can be cyclized under acidic conditions to form substituted benzofurans, another privileged scaffold in drug discovery.
Protocol: Synthesis of 2-(4-Nitrophenoxy)-1-(4-bromo-3-methylphenyl)ethanone
-
Setup: In a 100 mL three-neck flask under a nitrogen atmosphere, dissolve 4-nitrophenol (1.39 g, 10 mmol) in anhydrous acetone or dimethylformamide (DMF) (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol) to the solution. Stir the suspension vigorously for 20 minutes at room temperature to form the potassium phenoxide salt.
-
Alkylating Agent: Add a solution of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (2.92 g, 10 mmol) in the same solvent (10 mL) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction by TLC until the starting α-bromoketone is consumed.
-
Workup: After cooling, filter off the K₂CO₃. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure α-aryloxy ketone.
Scientist's Notes:
-
Choice of Base: K₂CO₃ is a moderately weak base, sufficient to deprotonate the phenol without promoting significant side reactions like elimination or rearrangement. For less acidic phenols, a stronger base like sodium hydride (NaH) may be required.
-
Solvent System: Acetone and DMF are polar aprotic solvents that are excellent for Sₙ2 reactions. They effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.
N-Alkylation of Amines: Building Blocks for Complex Amines
Direct alkylation of amines can be challenging due to over-alkylation.[7] A common strategy to achieve mono-alkylation is to use a large excess of the starting amine.
Protocol: Synthesis of 2-(Diethylamino)-1-(4-bromo-3-methylphenyl)ethanone
-
Setup: In a 50 mL flask, dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.46 g, 5 mmol) in a suitable solvent like acetonitrile (20 mL).
-
Amine Addition: Add diethylamine (2.19 g, 30 mmol, 6 equivalents) to the solution. The large excess favors mono-alkylation.
-
Reaction: Stir the reaction at room temperature for 24 hours. The formation of diethylammonium bromide salt may be observed as a precipitate.
-
Workup: Dilute the reaction mixture with water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved via column chromatography.
Scientist's Notes:
-
Controlling Reactivity: The use of a 6-fold excess of diethylamine ensures that the concentration of the nucleophile (diethylamine) is always significantly higher than the concentration of the mono-alkylated product, which is also a nucleophile. This statistically favors the reaction of the α-bromoketone with the starting amine.
Synthetic Strategy: A Decision-Making Framework
Choosing the correct reaction conditions is critical for success. The following flowchart provides a logical framework for planning an alkylation reaction with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Conclusion
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is more than a simple reagent; it is a versatile synthetic tool. Its predictable reactivity as an electrophile, combined with the potential for subsequent modifications on its substituted phenyl ring, makes it an indispensable asset for chemists. By understanding the principles of its reactivity and adhering to carefully designed, self-validating protocols, researchers can confidently and safely leverage this compound to construct complex molecular architectures for a wide range of scientific applications.
References
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH . National Center for Biotechnology Information. [Link]
-
2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem . National Center for Biotechnology Information. [Link]
-
2-Bromo-1-(3-methylphenyl)ethan-1-one - PubChem . National Center for Biotechnology Information. [Link]
-
(PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]
-
(PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone - ResearchGate . ResearchGate. [Link]
-
Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC - NIH . National Center for Biotechnology Information. [Link]
-
Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 . Royal Society of Chemistry. [Link]
-
A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves - Asian Journal of Organic & Medicinal Chemistry . Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Alpha Halogenation of Ketones - YouTube . The Organic Chemistry Tutor. [Link]
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Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable . Fiveable. [Link]
- Process for the alkylation of phenols - Google Patents.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Utility of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutic agents. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone emerges as a highly valuable, albeit specialized, starting material. Its utility does not lie in inherent biological activity, but rather in its constitution as a versatile electrophilic scaffold, primed for the construction of a diverse array of heterocyclic and substituted organic molecules. The presence of an α-bromoketone functional group provides a reactive handle for nucleophilic substitution and cyclization reactions, while the 4-bromo-3-methylphenyl moiety offers a unique substitution pattern for exploring structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of this reagent and providing robust protocols for its derivatization into medicinally relevant compound classes.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is essential for its effective application in synthesis.
| Property | Value |
| CAS Number | 3114-08-7 |
| Molecular Formula | C₉H₈Br₂O |
| Molecular Weight | 291.97 g/mol |
| Appearance | Typically a solid |
| Storage Conditions | Sealed in a dry environment at 2-8°C[1] |
Medicinal Chemistry Rationale: The Power of the α-Bromoketone and the Substituted Phenyl Ring
The synthetic potential of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is primarily dictated by its two key structural features:
-
The α-Bromoketone Moiety: This functional group is a potent electrophile at the α-carbon, making it an excellent substrate for a variety of classical and modern organic reactions. Its reactivity is central to the formation of numerous heterocyclic systems that form the core of many approved drugs.
-
The 4-Bromo-3-methylphenyl Group: This substituted aromatic ring provides a unique electronic and steric environment. The bromine and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The bromine atom, in particular, can serve as a handle for further functionalization through cross-coupling reactions, allowing for late-stage diversification of compound libraries. Furthermore, studies have indicated that molecules incorporating the 4-bromo-3-methylphenyl substructure exhibit promising biological activities, including antibacterial effects against extensively drug-resistant S. Typhi and activity as alkaline phosphatase inhibitors[2].
Key Synthetic Applications and Protocols
The true value of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is realized in its conversion to more complex, biologically relevant scaffolds. Here, we detail protocols for two of the most powerful and widely utilized transformations in medicinal chemistry: the Hantzsch Thiazole Synthesis and the Gabriel Synthesis of α-Amino Ketones.
Application 1: The Hantzsch Thiazole Synthesis - A Gateway to Bioactive 2-Aminothiazoles
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and efficient route to the 2-aminothiazole core. This scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[3][4][5]. The reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Protocol: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis with substituted phenacyl bromides[6][7][8].
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv)
-
Thiourea (1.2 equiv)
-
Ethanol (sufficient volume for dissolution and reflux)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber)
-
Appropriate eluent for TLC (e.g., hexane:ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv) in ethanol.
-
Addition of Reagent: To the stirred solution, add thiourea (1.2 equiv).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol)[8].
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture over crushed ice or into cold water to precipitate the product[7].
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any inorganic impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-amino-4-(4-bromo-3-methylphenyl)thiazole.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point).
Causality and Self-Validation:
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromoketone.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
-
TLC Monitoring: This is a critical step to prevent the formation of byproducts from over-reaction and to determine the optimal reaction time.
-
Neutralization: The initial product is often the hydrobromide salt of the aminothiazole. Neutralization with a mild base like sodium bicarbonate deprotonates the amine, leading to the precipitation of the free base, which is typically less soluble in aqueous media.
Application 2: The Gabriel Synthesis - Accessing α-Amino Ketones
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen in direct amination with ammonia. By using potassium phthalimide as a protected nitrogen source, this method can be adapted for the synthesis of α-amino ketones from α-bromoketones. These α-amino ketones are valuable intermediates in medicinal chemistry, serving as precursors for a variety of nitrogen-containing bioactive molecules[9].
Experimental Workflow: Gabriel Synthesis of α-Amino Ketones
Caption: Workflow for the Gabriel synthesis of α-amino ketones.
Protocol: Synthesis of 2-Amino-1-(4-bromo-3-methylphenyl)ethanone
This protocol is a generalized procedure based on the principles of the Gabriel synthesis.
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv)
-
Potassium phthalimide (1.1 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide solution (e.g., 1 M)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
Procedure:
Step 1: N-Alkylation
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add potassium phthalimide (1.1 equiv) and anhydrous DMF.
-
Substrate Addition: Add a solution of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv) in a minimal amount of anhydrous DMF to the stirred suspension of potassium phthalimide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting α-bromoketone is consumed.
-
Work-up:
-
Pour the reaction mixture into water and stir.
-
Collect the precipitated solid, N-(2-(4-bromo-3-methylphenyl)-2-oxoethyl)phthalimide, by vacuum filtration.
-
Wash the solid with water and dry thoroughly. This intermediate may be used in the next step without further purification if deemed sufficiently pure by TLC.
-
Step 2: Phthalimide Cleavage (Ing-Manske Procedure)
-
Reaction Setup: Suspend the dried N-alkylated phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Hydrazinolysis: Add hydrazine hydrate (typically 2-5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to dissolve the desired amine product and precipitate any remaining phthalhydrazide.
-
Filter off the solid phthalhydrazide.
-
Extract the aqueous filtrate with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until pH > 10.
-
Extract the liberated primary amine into dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino ketone.
-
Causality and Self-Validation:
-
Anhydrous Conditions (Step 1): The use of anhydrous DMF is important as the phthalimide anion is basic and can be quenched by water.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the introduction of moisture and oxygen, which can lead to side reactions.
-
Hydrazine for Cleavage: Hydrazine is an effective nucleophile for cleaving the robust phthalimide group under milder conditions than acid or base hydrolysis, which could potentially degrade the α-amino ketone product.
-
Acid-Base Extraction: The final work-up exploits the basicity of the amine product to separate it from neutral and acidic impurities, serving as an in-process purification step.
Conclusion and Future Perspectives
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone represents a key strategic intermediate for the synthesis of diverse compound libraries in medicinal chemistry. Its dual reactivity, stemming from the α-bromoketone and the functionalizable aromatic ring, allows for the construction of privileged scaffolds such as 2-aminothiazoles and α-amino ketones. The protocols detailed herein provide a robust foundation for the utilization of this building block in drug discovery programs. The resulting derivatives, bearing the 4-bromo-3-methylphenyl moiety, are promising candidates for screening in various therapeutic areas, particularly in the development of novel antibacterial and enzyme-inhibiting agents. Future work could explore the use of the aryl bromide for further diversification via cross-coupling reactions, thereby expanding the accessible chemical space from this versatile starting material.
References
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). MDPI. Retrieved from [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016, May 12). PMC. Retrieved from [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). MDPI. Retrieved from [Link]
-
Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). NIH. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
- 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (n.d.). Google Patents.
-
Recent advances in the synthesis of α-amino ketones. (2020, December 8). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.). ResearchGate. Retrieved from [Link]
-
Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). (2024, November 8). NIH. Retrieved from [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Synthesis of 2-aminothiazole derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI. Retrieved from [Link]
Sources
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- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Abstract
This comprehensive guide details the strategic use of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a versatile α-haloketone, as a pivotal starting material for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. We provide field-proven, step-by-step protocols for the preparation of substituted thiazoles, imidazoles, and furans. The causality behind experimental choices, including reaction mechanisms and conditions, is thoroughly explained to empower researchers in drug discovery and chemical development. Each protocol is designed as a self-validating system, complete with characterization guidelines and expected outcomes.
Introduction: The Strategic Value of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
α-Haloketones are powerful and versatile electrophilic building blocks in organic synthesis, prized for their ability to react with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, in particular, serves as an exemplary scaffold. It possesses two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom, a good leaving group. This dual reactivity is the foundation for numerous classical and modern cyclization strategies to access heterocyclic cores.
The substituted phenyl ring (4-bromo-3-methylphenyl) offers additional benefits, providing a handle for further functionalization through cross-coupling reactions and introducing a specific substitution pattern that can be crucial for modulating the biological activity of the final heterocyclic products. This guide focuses on leveraging this precursor for the construction of thiazole, imidazole, and furan rings—scaffolds frequently found in pharmaceuticals.[1]
Synthesis of the Starting Material: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The precursor is typically synthesized via α-bromination of the corresponding acetophenone. A common and effective method involves using copper(II) bromide as the brominating agent, which offers advantages over using elemental bromine, including easier handling and milder reaction conditions.
Protocol 2.1: α-Bromination of 1-(4-bromo-3-methylphenyl)ethanone
Rationale: This procedure utilizes CuBr₂, which acts as a source of electrophilic bromine. The reaction proceeds through the enol or enolate of the starting ketone, which attacks the copper(II) bromide.
Materials:
-
1-(4-bromo-3-methylphenyl)ethanone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH) or Chloroform (CHCl₃)
Procedure:
-
To a solution of 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the green/blue color of Cu(II) and the formation of white Cu(I)Br indicates reaction progression.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper salts.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone as a crystalline solid.[2][3]
Application I: Synthesis of Substituted Thiazoles via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing reliable access to the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[4][5][6][7]
Mechanism Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the ketone, displacing the bromide in a classic Sₙ2 reaction.[5] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[5]
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Protocol 3.1: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
Thiourea
-
Ethanol (95%)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol (approx. 10 mL per gram of ketone) to the flask.
-
Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold 5% aqueous Na₂CO₃ solution while stirring. This neutralizes the hydrobromide salt formed and precipitates the free amine product.
-
Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Data Presentation:
| Thioamide Reactant | Expected Thiazole Product | Typical Yield Range |
| Thiourea | 2-Amino-4-(4-bromo-3-methylphenyl)thiazole | 85-95% |
| Thioacetamide | 2-Methyl-4-(4-bromo-3-methylphenyl)thiazole | 70-85% |
| Phenylthiourea | 2-(Phenylamino)-4-(4-bromo-3-methylphenyl)thiazole | 80-90% |
Characterization Notes: The formation of the thiazole ring can be confirmed by:
-
¹H NMR: A characteristic singlet for the C5-H of the thiazole ring, typically appearing around 6.5-7.5 ppm.
-
¹³C NMR: Signals corresponding to the C2, C4, and C5 carbons of the thiazole ring.
-
FTIR: C=N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.[8][9]
Application II: Synthesis of Substituted Imidazoles
The reaction of α-haloketones with amidines is a widely used and efficient method for constructing 2,4-disubstituted imidazoles.[10][11][12] This transformation is valuable for accessing a core structure prevalent in many biologically active molecules.
Mechanism Insight: Similar to the Hantzsch synthesis, the reaction begins with nucleophilic attack. One of the nitrogen atoms of the amidine attacks the α-carbon of the ketone, displacing the bromide. The second nitrogen atom then performs an intramolecular cyclization onto the carbonyl carbon. Subsequent dehydration yields the aromatic imidazole ring. An optimized protocol utilizes a biphasic system to improve yield and purity.[10]
Caption: Workflow for the Synthesis of Imidazoles.
Protocol 4.1: Synthesis of 2-Phenyl-4-(4-bromo-3-methylphenyl)imidazole
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
Benzamidine hydrochloride
-
Potassium Carbonate (K₂CO₃) or Potassium Bicarbonate (KHCO₃)[10]
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq) in a mixture of water and THF (e.g., 1:1 ratio).
-
Prepare a separate solution of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in THF.
-
Add the ketone solution dropwise to the vigorously stirred amidine solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and add ethyl acetate to extract the product.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure imidazole derivative.
Data Presentation:
| Amidine Reactant (HCl salt) | Expected Imidazole Product | Typical Yield Range |
| Formamidine acetate | 4-(4-bromo-3-methylphenyl)-1H-imidazole | 65-80% |
| Benzamidine hydrochloride | 2-Phenyl-4-(4-bromo-3-methylphenyl)-1H-imidazole | 70-85% |
| Acetamidine hydrochloride | 2-Methyl-4-(4-bromo-3-methylphenyl)-1H-imidazole | 60-75% |
Application III: Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary synthesis is a classic method for preparing substituted furans from the reaction of an α-haloketone and a β-dicarbonyl compound in the presence of a base.[13][14][15] This reaction provides a straightforward entry into highly functionalized furan rings.
Mechanism Insight: The reaction is initiated by the deprotonation of the acidic α-proton of the β-dicarbonyl compound by a mild base (like pyridine or triethylamine) to form a nucleophilic enolate.[14] This enolate then attacks the α-carbon of the haloketone in an Sₙ2 fashion. The resulting intermediate undergoes a base-catalyzed intramolecular cyclization (enolate attack on the ketone carbonyl) followed by dehydration to furnish the aromatic furan ring.[14]
Caption: Workflow for the Feist-Benary Furan Synthesis.
Protocol 5.1: Synthesis of Ethyl 5-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxylate
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
Ethyl acetoacetate
-
Pyridine (can act as both base and solvent) or Ethanol with Triethylamine
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) and ethyl acetoacetate (1.1 eq) in pyridine.
-
Heat the mixture with stirring at 80-100 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts and wash them sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired substituted furan.
Data Presentation:
| β-Dicarbonyl Reactant | Expected Furan Product | Typical Yield Range |
| Ethyl acetoacetate | Ethyl 5-(4-bromo-3-methylphenyl)-2-methylfuran-3-carboxylate | 50-70% |
| Acetylacetone | 1-(5-(4-bromo-3-methylphenyl)-2-methylfuran-3-yl)ethan-1-one | 55-75% |
| Diethyl malonate | Diethyl 5-(4-bromo-3-methylphenyl)furan-2,3-dicarboxylate | 45-65% |
Safety and Handling
Critical Warning: α-Haloketones, including 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, are potent lachrymators (tear-inducing) and strong alkylating agents. They are irritants to the skin, eyes, and respiratory system.
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a minimum requirement).
-
Avoid inhalation of dust or vapors and prevent any contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.
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Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. (2000). ResearchGate. Retrieved from [Link]
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A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of 2-Alkenyl-3-(alkoxycarbonyl)furans Based on Feist−Benary Cyclocondensation of (2,4-Dioxobutylidene)phosphoranes with α-Haloketones and α-Chloracetaldehyde. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
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Guareschi–Thorpe reaction in water using ammonium carbonate. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone as a Versatile Building Block for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, an α-haloketone, represents a highly valuable and versatile scaffold.[1] Its intrinsic reactivity, conferred by the α-bromo group, and the specific substitution pattern on the phenyl ring—a bromine atom and a methyl group—provide a unique combination of features for constructing diverse chemical libraries. This document provides an in-depth guide for researchers, detailing the significance, key synthetic applications, and detailed experimental protocols for leveraging this building block in drug discovery programs. The focus is on its utility in forming heterocyclic cores, which are prevalent in a vast number of pharmacologically active compounds.[1]
Introduction: The Strategic Value of α-Haloketones
α-Haloketones are a cornerstone class of intermediates in synthetic organic chemistry, prized for their dual functionality.[1][2] The carbonyl group and the adjacent carbon-halogen bond serve as two reactive electrophilic centers, enabling a wide array of chemical transformations. Their utility is particularly pronounced in the synthesis of complex nitrogen, sulfur, and oxygen-containing heterocycles.[1] Halogenated intermediates, specifically, are crucial in the synthesis of biologically active compounds, including potent protease inhibitors used as antiretroviral agents against HIV.[3][4]
1.1. Molecular Profile of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The subject of this guide, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, possesses a distinct set of features that make it an attractive starting material:
-
α-Bromo Ketone Moiety : This is the primary reactive site, acting as a potent alkylating agent for a variety of nucleophiles.[5]
-
Disubstituted Phenyl Ring : The 4-bromo and 3-methyl substitution pattern offers several advantages:
-
Lipophilicity and Binding : The bromine and methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in biological targets.
-
Metabolic Stability : The substituents can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Vectorial Control : The substitution provides a defined orientation for growing the molecule, allowing for systematic exploration of the surrounding chemical space in structure-activity relationship (SAR) studies.
-
This building block is a key precursor for a multitude of molecular frameworks, most notably thiazoles and imidazoles.
| Property | Data | Source |
| CAS Number | 3114-08-7 | [6] |
| Molecular Formula | C₉H₈Br₂O | [6] |
| Molecular Weight | 291.97 g/mol | [6] |
| Appearance | Solid | N/A |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
| Safety Information | Lachrymator. Causes skin and eye irritation. Handle with caution. | [7] |
Core Application: Synthesis of Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry found in anticancer, anti-HIV, and antibacterial agents.[8][9] The reaction involves the condensation of an α-haloketone with a thioamide.
2.1. Causality of the Hantzsch Synthesis
The mechanism proceeds via a well-defined pathway.[10] The initial and rate-determining step is typically a nucleophilic substitution (S_N2) reaction where the electron-rich sulfur atom of the thioamide attacks the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization, where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration (elimination of a water molecule) to yield the stable, aromatic thiazole ring.[11]
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of thiazoles.
2.2. Protocol: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
This protocol describes a representative Hantzsch synthesis using thiourea.
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv)
-
Thiourea (1.2-1.5 equiv)
-
Methanol (or Ethanol)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, hot plate, Buchner funnel
Procedure:
-
Reaction Setup : In a round-bottom flask, combine 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 equiv) and thiourea (1.5 equiv).
-
Solvent Addition : Add methanol to the flask (approx. 10 mL per 5 mmol of the ketone) and add a magnetic stir bar.
-
Heating : Attach a condenser and heat the mixture with stirring on a hot plate. The reaction is typically complete within 30-60 minutes.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Check : Methanol is an ideal solvent as it readily dissolves the reactants and is polar enough to facilitate the ionic intermediates. The reaction is often exothermic but gentle heating ensures it proceeds to completion quickly.
-
Work-up : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation : Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the methanol used). Swirl to mix.[10]
-
Rationale : The sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which protonates the amino group of the product. Neutralization renders the thiazole product insoluble in the aqueous medium, causing it to precipitate.
-
Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and residual solvent.
-
Drying : Spread the collected solid on a watch glass and allow it to air-dry or dry in a vacuum oven to obtain the final product. The product can be further purified by recrystallization if necessary.
Core Application: Synthesis of Substituted Imidazoles
The imidazole ring is another critical heterocycle in pharmacology, forming the core of drugs like the proton-pump inhibitor omeprazole and the antifungal agent clotrimazole. A common synthetic route involves the condensation of an α-haloketone with an amidine, such as formamidine.[12][13]
3.1. Rationale for Imidazole Synthesis
This synthesis relies on the reaction of a 1,3-bifunctional electrophile (the α-bromoketone) with a reagent that provides the N-C-N fragment of the imidazole ring.[12] The reaction can be challenging due to the potential for the α-bromoketone to decompose under basic conditions.[13][14] Therefore, careful selection of the base, solvent, and temperature is critical for achieving high yields. While various conditions have been explored, methods using liquid ammonia or mixed aqueous-organic media have proven effective.[12][14]
Diagram 2: Imidazole Synthesis from an α-Bromoketone
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Navigating the Synthetic Utility of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: A Guide for Advanced Chemical Synthesis
Introduction: Unveiling a Versatile Building Block in Medicinal and Materials Chemistry
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α-halo ketones stand out as exceptionally versatile intermediates, prized for their dual reactivity as both electrophiles and enolate precursors. This guide focuses on a particularly valuable, yet underexplored, member of this class: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. The presence of two distinct bromine atoms—one activated α-keto bromine and a more stable aryl bromide—along with a methyl-substituted phenyl ring, endows this molecule with a rich and tunable reactivity profile. This unique combination makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, pharmacologically active agents, and novel materials.
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedures to provide a deep, mechanistically-grounded understanding of how to effectively utilize this reagent. We will explore not only the foundational reactions but also delve into the nuances of experimental design, offering insights that are born from both established chemical principles and practical laboratory experience. The protocols detailed herein are designed to be robust and reproducible, incorporating self-validating checkpoints to ensure experimental success.
Physicochemical Properties and Safety Imperatives
Table 1: Physicochemical and Inferred Safety Data
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₉H₈Br₂O | Calculated |
| Molecular Weight | 291.97 g/mol | Calculated |
| Appearance | Likely a solid (e.g., crystalline powder) | Analogy to similar bromoacetophenones |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, THF, DMF). Poorly soluble in water. | General solubility of α-halo ketones |
| Key Hazards | Corrosive: Causes severe skin burns and eye damage. Lachrymator: Substance which increases the flow of tears. Irritant: May cause respiratory irritation. | Inferred from safety data of analogous compounds like 2-bromo-1-(3-methylphenyl)ethanone and other brominated acetophenones[1][2][3][4]. |
| GHS Pictograms (Inferred) | Danger | Based on analogous compounds[1][2][3][4]. |
| Precautionary Statements | P260, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310 | Based on analogous compounds[1][2][3][4]. |
Core Safety Directive: Handling with a High Degree of Caution
Given the inferred hazards, all manipulations involving 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone must be conducted within a certified chemical fume hood. The lachrymatory and corrosive nature of this compound necessitates the mandatory use of personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-resistant laboratory coat.
In case of accidental exposure, immediate and thorough flushing of the affected area with copious amounts of water is critical, followed by prompt medical attention. An emergency eyewash and safety shower must be readily accessible.
Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
The reliable synthesis of the title compound is the first crucial step. A common and effective method for the α-bromination of acetophenones involves the use of copper(II) bromide. This method is often preferred over using elemental bromine due to its milder conditions and easier handling.
Protocol 1: Synthesis via α-Bromination with Copper(II) Bromide
This protocol is adapted from a procedure for a structurally similar compound, 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone[5].
Reaction Scheme:
Figure 1: Synthesis of the title compound via α-bromination.
Materials:
-
1-(4-bromo-3-methylphenyl)ethanone (1.0 eq)
-
Copper(II) bromide (CuBr₂) (2.1 eq)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) and ethyl acetate.
-
Addition of Brominating Agent: Add copper(II) bromide (2.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for ethyl acetate) and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The insoluble copper(I) bromide will precipitate. Filter the mixture to remove the solids.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexane, to yield the pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Core Application: The Hantzsch Thiazole Synthesis
One of the most powerful and direct applications of α-halo ketones is the Hantzsch thiazole synthesis, a classic condensation reaction that provides access to the thiazole ring system, a privileged scaffold in medicinal chemistry. The reaction of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with a thioamide, most commonly thiourea, leads to the formation of a highly functionalized 2-aminothiazole derivative.
Mechanism Insight
The reaction proceeds through a well-established mechanism. The sulfur of the thioamide acts as a nucleophile, displacing the α-bromide in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring[6].
Figure 2: Simplified workflow of the Hantzsch thiazole synthesis.
Protocol 2: Synthesis of 2-Amino-4-(4-bromo-3-methylphenyl)thiazole
This protocol is adapted from a general procedure for the synthesis of 2-aminothiazoles[7][8].
Materials:
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate (the hydrobromide salt of the product) has formed, it can be collected by filtration. Alternatively, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the HBr formed and precipitate the free base of the product.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then dried. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Expanding the Synthetic Toolkit: Further Reactions
The reactivity of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is not limited to thiazole synthesis. The electrophilic α-carbon is susceptible to attack by a wide range of nucleophiles, and the aryl bromide can participate in various cross-coupling reactions.
N-Alkylation Reactions
The compound is an excellent alkylating agent for primary and secondary amines, providing a straightforward route to β-amino ketones, which are valuable intermediates in pharmaceutical synthesis.
This is a generalized protocol based on standard N-alkylation procedures[9][10].
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Reaction Setup: To a dry flask under an inert atmosphere, add the amine, the solvent, and the base.
-
Addition of Alkylating Agent: Cool the mixture in an ice bath and add a solution of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive amines.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Esterification via Nucleophilic Substitution
Reaction with carboxylate salts leads to the formation of α-keto esters, which are versatile intermediates in organic synthesis.
This protocol is based on general principles of Sₙ2 reactions with carboxylates.
Materials:
-
Carboxylic acid (1.0 eq)
-
A base (e.g., potassium carbonate, sodium hydride) (1.1 eq)
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
Procedure:
-
Formation of Carboxylate: In a dry flask, dissolve the carboxylic acid in the chosen solvent and add the base to form the carboxylate salt in situ.
-
Addition of Alkylating Agent: Add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Perform an aqueous work-up similar to the N-alkylation protocol, followed by purification of the resulting ester.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
The presence of the aryl bromide moiety on the phenyl ring opens the door to a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities, significantly expanding the molecular complexity that can be achieved from this building block. While the α-bromo ketone functionality can also be reactive under some cross-coupling conditions, the aryl bromide is generally more amenable to these transformations.
Conceptual Workflows:
Figure 3: Potential cross-coupling pathways for the title compound.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can form a C-C bond, leading to biaryl structures[6]. This is a cornerstone of modern drug discovery.
-
Sonogashira Coupling: Coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, yields aryl-alkyne conjugates[11][12]. These are important motifs in materials science and medicinal chemistry.
-
Heck Reaction: The reaction with alkenes under palladium catalysis can introduce vinyl groups onto the aromatic ring[13][14].
The development of specific protocols for these reactions would require empirical optimization of catalysts, ligands, bases, and solvents to achieve selectivity for the aryl bromide over the α-bromo position.
Conclusion and Future Outlook
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a potent and versatile chemical intermediate with significant, yet largely untapped, potential. Its bifunctional nature allows for a sequential or orthogonal reactivity, enabling the synthesis of a vast chemical space. The foundational Hantzsch thiazole synthesis provides a rapid entry into a class of compounds of high medicinal importance. Furthermore, its utility as an alkylating agent for nitrogen and oxygen nucleophiles, combined with the potential for late-stage functionalization via cross-coupling reactions, makes it a valuable asset for any synthetic chemistry program. By adhering to the rigorous safety protocols outlined and leveraging the detailed experimental procedures provided, researchers can confidently and effectively harness the synthetic power of this unique building block to accelerate their discovery and development efforts.
References
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PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Biological Activity of Compounds Derived from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Introduction: Unlocking the Therapeutic Potential of a Novel Chemical Scaffold
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The structural motif of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone presents a versatile scaffold for the synthesis of a diverse array of derivatives. The presence of two bromine atoms and a reactive α-bromoketone functional group offers multiple avenues for chemical modification, leading to the generation of compounds with potentially significant biological activities. While direct biological studies on derivatives of this specific starting material are not extensively documented, the closely related class of compounds, chalcones and N-aryl amides, which can be synthesized from analogous precursors, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and cytotoxic properties.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of novel compounds derived from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. We will delve into the rationale behind the synthesis of potential derivatives, provide detailed protocols for evaluating their antimicrobial and cytotoxic activities, and offer insights into the interpretation of the resulting data.
Synthetic Strategy: From a Core Scaffold to Bioactive Derivatives
The chemical reactivity of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone allows for the synthesis of various classes of compounds. A key synthetic pathway involves the conversion of the corresponding acetophenone, 1-(4-bromo-3-methylphenyl)ethanone, into chalcones or N-aryl amides. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and shown to possess antibacterial activity. This suggests a promising starting point for the exploration of derivatives from the core topic scaffold.
Part 1: Antimicrobial Activity Evaluation
The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Compounds derived from the 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone scaffold, particularly chalcone and N-aryl amide analogs, are promising candidates for antimicrobial screening.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various bacterial strains using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
I. Principle:
Serial dilutions of the test compounds are incubated with a standardized inoculum of bacteria in a 96-well microtiter plate. Bacterial growth is assessed by measuring the turbidity of the culture.
II. Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile pipette tips and tubes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
III. Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations to be tested (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile MHB.
-
Incubate at 37°C with agitation until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the serially diluted test compounds to the corresponding wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Also, include a solvent control (bacteria with the highest concentration of DMSO used).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is significantly lower than the positive control.
-
IV. Expected Results:
The following table presents hypothetical MIC values for a series of pyrazine carboxamide derivatives synthesized from a precursor related to the topic compound, tested against a clinically isolated strain of extensively drug-resistant Salmonella Typhi (XDR S. Typhi)[1].
| Compound | Substituent (R) | MIC (µg/mL) against XDR S. Typhi |
| 5a | -H | 50 |
| 5b | -F | 25 |
| 5c | -Cl | 12.5 |
| 5d | -Br | 6.25 |
| Ciprofloxacin | (Control) | >128 |
Part 2: Cytotoxicity Evaluation
Assessing the cytotoxicity of novel compounds is a critical step in drug development to determine their therapeutic window and potential toxicity to mammalian cells.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
I. Principle:
The yellow MTT is reduced to purple formazan in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
II. Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
III. Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
IV. Expected Results:
The following table provides hypothetical IC₅₀ values for a series of chalcone derivatives against the HeLa cancer cell line.
| Compound | Substituent on Ring A | Substituent on Ring B | IC₅₀ (µM) on HeLa cells |
| CH-01 | 4-Br, 3-CH₃ | 4-OCH₃ | 15.2 |
| CH-02 | 4-Br, 3-CH₃ | 4-Cl | 8.5 |
| CH-03 | 4-Br, 3-CH₃ | 3,4-diCl | 4.1 |
| CH-04 | 4-Br, 3-CH₃ | 4-NO₂ | 22.7 |
| Doxorubicin | (Control) | - | 0.8 |
Conclusion and Future Directions
The protocols and application notes presented herein provide a robust starting point for the investigation of the biological activities of compounds derived from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. By systematically synthesizing derivatives and evaluating their antimicrobial and cytotoxic properties, researchers can uncover novel lead compounds for further development. Future studies should focus on elucidating the mechanism of action of the most potent compounds, exploring their activity against a broader range of pathogens and cancer cell lines, and optimizing their structure to enhance efficacy and reduce toxicity. The versatility of the core scaffold suggests that with further exploration, derivatives of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone could emerge as a valuable new class of therapeutic agents.
References
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Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(1), 123. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Leveraging 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone for the Synthesis of Novel Anti-Inflammatory Agents
An Application Guide for Researchers and Drug Development Professionals
Abstract
The relentless pursuit of novel, potent, and safe anti-inflammatory drugs is a cornerstone of modern therapeutic development. Inflammation, a complex biological response, is implicated in a multitude of chronic diseases, driving the need for innovative chemical scaffolds.[1][2] This application note provides a comprehensive guide on the strategic use of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone , a key chemical intermediate, in the synthesis of promising anti-inflammatory agents. We will explore its application in building chalcone and pyrazole frameworks, delve into the molecular mechanisms of action of these derivatives, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their pipeline of anti-inflammatory lead compounds.
Introduction: The Strategic Importance of the α-Bromoketone Scaffold
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a versatile α-brominated acetophenone derivative. Its true value in medicinal chemistry lies not in its inherent biological activity, but in its role as a powerful electrophilic building block. The α-bromo group provides a reactive site for nucleophilic substitution and condensation reactions, making it an ideal starting point for constructing more complex molecular architectures.
Specifically, this intermediate is exceptionally well-suited for the synthesis of chalcones , which are natural product-inspired scaffolds known for a wide spectrum of pharmacological activities, including potent anti-inflammatory effects.[3][4][5][6] Subsequently, these chalcone intermediates can be further elaborated into various heterocyclic systems, such as pyrazoles , a class of compounds that also demonstrates significant anti-inflammatory properties, often through distinct mechanistic pathways.[4][7][8] This multi-stage synthetic strategy allows for the systematic exploration of chemical space to optimize potency and selectivity.
Synthetic Pathways and Protocols
The journey from the starting bromoketone to a potential anti-inflammatory drug candidate involves a logical and well-established synthetic sequence. The primary steps involve the synthesis of a chalcone backbone, followed by its potential cyclization to a pyrazole derivative.
Pathway I: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[9][10][11][12] In this context, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (or its de-brominated precursor, if the α-bromo is used in a later step) reacts with various substituted aromatic aldehydes to yield a diverse library of chalcones. The α,β-unsaturated ketone moiety is a critical pharmacophore responsible for much of the observed biological activity.
Causality Behind Experimental Choices: The use of a strong base like NaOH is crucial for deprotonating the α-carbon of the ketone, forming an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step is often spontaneous or facilitated by the reaction conditions, leading to the stable conjugated system of the chalcone. Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.
Caption: Workflow for Chalcone Synthesis.
Protocol 2.1: General Procedure for Chalcone Synthesis
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1-(4-bromo-3-methylphenyl)ethanone and 1.0-1.2 equivalents of the desired substituted aromatic aldehyde in rectified spirit or ethanol.
-
Catalyst Addition: While stirring vigorously at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10-40%) dropwise. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[12]
-
Reaction Monitoring: Continue stirring for 4-6 hours. The formation of a precipitate or a change in color often indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[13]
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify by slowly adding dilute HCl until the pH is neutral. This step neutralizes the excess base and precipitates the crude chalcone.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Air-dry the crude product.
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent (commonly ethanol or methanol) to obtain the pure product.[12] Purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).
Pathway II: Synthesis of Pyrazole Derivatives from Chalcones
The synthesized chalcones are excellent precursors for 5-membered heterocyclic rings like pyrazoles. This is achieved through a condensation reaction with hydrazine or its derivatives. This cyclization reaction transforms the linear chalcone scaffold into a new heterocyclic system, often leading to a significant shift and enhancement in biological activity.[4][7]
Protocol 2.2: General Procedure for Pyrazole Synthesis
-
Reactant Preparation: Dissolve 1.0 equivalent of the purified chalcone derivative (from Protocol 2.1) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottomed flask.[7]
-
Reagent Addition: Add a slight excess (1.1-1.5 equivalents) of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine).
-
Reaction: Reflux the reaction mixture for 6-10 hours. The specific time will depend on the reactivity of the chalcone and hydrazine derivative used.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration, wash with water, and dry. Purify the crude pyrazole derivative by recrystallization from an appropriate solvent (e.g., ethanol). Characterize the final product using spectroscopic methods.
Mechanistic Basis of Anti-Inflammatory Action
The derivatives synthesized from 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone exert their anti-inflammatory effects by modulating key pathways involved in the inflammatory cascade. Inflammation is a complex process driven by mediators like prostaglandins (PGs) and nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]
The primary mechanisms of action for chalcone and pyrazole derivatives include:
-
Inhibition of Inflammatory Enzymes: Many derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at the site of inflammation.[16][17]
-
Suppression of Pro-Inflammatory Mediators: These compounds can significantly reduce the production of NO and pro-inflammatory cytokines in activated immune cells like macrophages.[16][18]
-
Modulation of Key Signaling Pathways: A crucial mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15][18] Under normal conditions, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli (like LPS) trigger a cascade that leads to its translocation into the nucleus, where it promotes the transcription of genes for iNOS, COX-2, and various cytokines. By blocking this pathway, chalcone and pyrazole derivatives can effectively shut down a major engine of the inflammatory response.[14][15]
Caption: Key Anti-inflammatory Signaling Pathways.
Protocols for Biological Evaluation
Validating the anti-inflammatory potential of newly synthesized compounds requires a tiered approach, starting with simple, rapid in vitro screens and progressing to more complex in vivo models.
In Vitro Anti-Inflammatory Assays
Protocol 4.1.1: Inhibition of Protein Denaturation Assay
This assay serves as a preliminary, cost-effective screening method.[19] Inflammation can cause protein denaturation, and the ability of a compound to prevent this can be an indicator of anti-inflammatory activity.[20][21]
-
Reaction Mixture: Prepare a mixture containing 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of 1% w/v bovine or egg albumin solution.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 70°C in a water bath for 10 minutes.
-
Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Use diclofenac sodium as a positive control. The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 4.1.2: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This is a cell-based assay to measure a key inflammatory mediator.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
In Vivo Anti-Inflammatory Assay
Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rats
This is the most common and well-validated model for assessing acute inflammation.[7][22][23][24] The injection of carrageenan, an irritant, induces a reproducible inflammatory edema.[22][23]
-
Animal Acclimatization: Use healthy Wistar rats (180-200g), acclimatized to laboratory conditions for at least one week.[25]
-
Grouping: Divide animals into groups: a negative control (vehicle only), a positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups receiving different doses of the synthesized compound.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[23]
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.
% Inhibition = [(Edema in Control - Edema in Treated) / Edema in Control] x 100
Data Presentation
Quantitative data from biological assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound ID | % Inhibition of Protein Denaturation (at 100 µg/mL) | NO Production IC₅₀ (µM) in RAW 264.7 cells |
|---|---|---|
| Standard (Diclofenac) | 85.6 ± 4.2% | 15.8 ± 1.3 |
| Derivative 10a | 72.3 ± 5.1% | 25.4 ± 2.1 |
| Derivative 10b | 78.9 ± 3.8% | 18.9 ± 1.9 |
| Derivative 11a | 81.5 ± 4.5% | 12.5 ± 1.1 |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours |
|---|---|
| Control (Vehicle) | 0% |
| Standard (Indomethacin, 10 mg/kg) | 57.6 ± 4.9% |
| Derivative 11a (20 mg/kg) | 45.2 ± 5.3% |
| Derivative 11a (40 mg/kg) | 62.1 ± 4.7% |
Conclusion
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone serves as a highly valuable and strategic starting material for the synthesis of novel anti-inflammatory agents. Through straightforward and scalable chemical transformations like the Claisen-Schmidt condensation and subsequent cyclization reactions, diverse libraries of chalcones and pyrazoles can be generated. These compounds often exhibit potent anti-inflammatory activity by targeting key nodes in the inflammatory cascade, such as COX enzymes and the NF-κB and MAPK signaling pathways. The protocols detailed in this guide provide a robust framework for the synthesis, screening, and validation of new chemical entities derived from this versatile intermediate, paving the way for the development of next-generation anti-inflammatory therapeutics.
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- 18. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient execution of your experiments. Our approach is grounded in established chemical principles and practical, field-tested experience to empower you with the knowledge to navigate the nuances of this reaction.
Understanding the Reaction: The α-Bromination of a Substituted Acetophenone
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is achieved through the α-bromination of the precursor, 4'-Bromo-3'-methylacetophenone. This reaction is a cornerstone of organic synthesis, as the resulting α-bromo ketone is a versatile intermediate for the construction of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1]
The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine on the enol intermediate.[2] The presence of substituents on the aromatic ring, in this case, a bromine atom and a methyl group, influences the reactivity of the starting material and can impact the outcome of the reaction. The bromine atom is an electron-withdrawing group, which can facilitate the α-bromination.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how should it be handled?
A1: The recommended starting material is 4'-Bromo-3'-methylacetophenone. It is crucial to use a high-purity starting material to minimize side reactions. This compound is typically a white to light yellow crystalline solid.[4] For storage, it should be kept in a cool, dry place, away from light and moisture, preferably in a tightly sealed container under an inert atmosphere like nitrogen or argon. It should be stored separately from incompatible materials such as strong bases and active metals.[1]
Q2: What are the most common brominating agents for this type of reaction?
A2: Several brominating agents can be used for the α-bromination of ketones. Common choices include:
-
Molecular Bromine (Br₂): Often used in a solvent like acetic acid or methanol.[2][5] While effective, liquid bromine is highly toxic and corrosive, requiring stringent safety precautions.[6]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a catalytic amount of acid.[1]
-
Copper(II) Bromide (CuBr₂): A solid reagent that can offer high selectivity and is safer to handle than liquid bromine.[7][8]
-
Pyridine Hydrobromide Perbromide: A stable solid that serves as a source of bromine and is considered a safer alternative.[9]
The choice of brominating agent will depend on the desired reaction conditions, scale, and safety considerations.
Q3: How do I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v), can be used to separate the starting material from the product.[3] The spots can be visualized under a UV lamp (254 nm). The reaction is considered complete when the starting material spot is no longer visible.[3]
Q4: What are the potential side products, and how can I minimize their formation?
A4: The primary side products in this reaction are:
-
Di-brominated product: Formation of 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone can occur if an excess of the brominating agent is used or if the reaction temperature is too high. To minimize this, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent and maintain careful temperature control.[3]
-
Aromatic bromination: Although the acetyl group is deactivating, there is a possibility of further bromination on the aromatic ring, especially if a strong Lewis acid catalyst is present. Using milder conditions and avoiding strong Lewis acids can prevent this.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Reaction temperature is too low. 2. Inactive brominating agent or catalyst. 3. Insufficient reaction time. | 1. Gradually increase the reaction temperature while monitoring the reaction by TLC. A temperature of around 60-90°C is often effective for similar reactions.[9][11] 2. Use a fresh batch of high-purity brominating agent and catalyst. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[3] |
| Formation of Significant Amounts of Di-brominated Product | 1. Excess of brominating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent. 2. Maintain a consistent and appropriate reaction temperature. Consider adding the brominating agent portion-wise to control the reaction exotherm. |
| Presence of Aromatic Bromination Byproducts | 1. Use of a strong Lewis acid catalyst (e.g., FeBr₃). 2. Highly activated aromatic ring (less of a concern with the bromo-substituent). | 1. Avoid strong Lewis acids. If an acid catalyst is needed, consider using a milder one like acetic acid or sulfuric acid.[2][12] 2. Choose a more selective brominating agent like NBS.[10] |
| Difficult Purification of the Final Product | 1. Presence of multiple impurities with similar polarities. 2. Product instability. | 1. Employ a combination of purification techniques. Start with an aqueous workup to remove inorganic salts, followed by column chromatography to separate organic impurities. Recrystallization can be used as a final step to achieve high purity.[13] 2. α-bromo ketones can be lachrymators and may degrade over time. It is advisable to use the purified product promptly or store it in a cool, dark, and dry place.[1] |
Experimental Protocols
Protocol 1: α-Bromination using Copper(II) Bromide
This protocol is adapted from a similar synthesis and offers a safer alternative to using liquid bromine.[11]
Materials:
-
4'-Bromo-3'-methylacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4'-Bromo-3'-methylacetophenone in ethyl acetate.
-
Add 2.1 equivalents of Copper(II) Bromide to the solution.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Protocol 2: Purification by Recrystallization
This general protocol can be adapted for the final purification of the product.[13]
Procedure:
-
Dissolve the crude 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in a minimum amount of a hot solvent (e.g., methanol or ethanol).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Visualizing the Process
Reaction Mechanism Workflow
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis.
Safety Precautions
Working with bromine and α-bromo ketones requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8]
-
Fume Hood: All manipulations involving liquid bromine and the α-bromo ketone product should be performed in a well-ventilated fume hood.[14] α-bromo ketones are often lachrymators (tear-inducing).
-
Handling Liquid Bromine: If using liquid bromine, handle it with extreme care. It is highly corrosive and toxic. Avoid inhalation of vapors and contact with skin.[6]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
By following the guidance in this technical support center, researchers can optimize the reaction conditions for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, troubleshoot common issues, and ensure a safe and successful experimental outcome.
References
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. Available from: [Link]
-
Ferreira, B., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Available from: [Link]
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available from: [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Available from: [Link]
-
Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E. Available from: [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Available from: [Link]
-
4'-Bromo-3'-methylacetophenone. (2024). ChemBK. Available from: [Link]
-
Goswami, J., & Goswami, A. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry. Available from: [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
-
The reaction mechanism of α-bromination of acetophenone derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2025). ResearchGate. Available from: [Link]
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available from: [Link]
-
Ketone halogenation. (n.d.). Wikipedia. Available from: [Link]
-
REGIOSELECTIVE α-BROMINATION OF KETONES: 1-BROMO-3-METHYL-2-BUTANONE. (n.d.). Organic Syntheses. Available from: [Link]
-
BROMINATION OF ACETOPHENONE. (2020). Reddit. Available from: [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate. Available from: [Link]
-
Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. Available from: [Link]
-
Bromoacetone. (n.d.). Organic Syntheses. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
Sources
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- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. zenodo.org [zenodo.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Prepared by: Senior Application Scientist, Chemical Dynamics Division
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (CAS: 3114-08-7). This α-bromoketone is a crucial intermediate in various synthetic pathways, and its purity is paramount for the success of subsequent reactions. This document provides field-proven insights and troubleshooting protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone?
A1: The impurity profile is intrinsically linked to its synthesis, which is typically the α-bromination of 1-(4-bromo-3-methylphenyl)ethanone.[1] The primary impurities we observe are:
-
Unreacted Starting Material: 1-(4-bromo-3-methylphenyl)ethanone.
-
Over-brominated Byproduct: 2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Residual Brominating Agent: Traces of elemental bromine (Br₂) or byproducts from reagents like N-Bromosuccinimide (NBS).[2]
-
Acidic Residues: Hydrobromic acid (HBr) is a common byproduct of the bromination reaction.[3]
Q2: Why is my purified product yellow or brown, and how can I fix it?
A2: A persistent color often indicates the presence of trace amounts of elemental bromine. During the workup phase, it is critical to quench any unreacted bromine. A wash with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), is highly effective.[4] The discoloration should vanish as the bromine is reduced to colorless bromide ions. If the color persists after purification, it may suggest product degradation.
Q3: Is this compound stable? What storage conditions are recommended?
A3: α-Bromoketones as a class can exhibit instability. They are sensitive to strong bases and acids, which can catalyze side reactions or degradation.[5] Furthermore, this compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For long-term storage, we recommend keeping the purified solid in a tightly sealed container at 2-8°C.[6] Some suppliers even advise cold-chain transportation, underscoring its sensitivity.[7]
Purification Workflow Overview
The general strategy involves a robust aqueous workup followed by either recrystallization or column chromatography, depending on the impurity profile and desired final purity.
Sources
- 1. 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one | 41877-17-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 4. Workup [chem.rochester.edu]
- 5. Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642) | 343-62-4 [evitachem.com]
- 6. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
Common side reactions in the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
<Technical Support Center: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-based answers to frequently asked questions and troubleshooting strategies to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-bromo product?
A1: This is a classic challenge in the α-bromination of ketones. The formation of a di-brominated species, 2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone, arises from the fact that the initial mono-bromo product can be more reactive towards further bromination than the starting material under certain conditions. Here’s a breakdown of the cause and how to mitigate it:
-
Mechanistic Insight: The acid-catalyzed bromination proceeds through an enol intermediate.[1][2] The electron-withdrawing effect of the first bromine atom can actually increase the acidity of the remaining α-hydrogen, making the formation of the second enol and subsequent bromination faster.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., Br2). Use of a slight excess should be avoided; aim for a 1:1 molar ratio or even slightly less than one equivalent of the brominating agent to the starting ketone, 1-(4-bromo-3-methylphenyl)ethanone.
-
Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-5 °C) to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-brominated product reacting further before all the starting material has been consumed.
-
Choice of Brominating Agent: Consider using a less reactive brominating agent than elemental bromine. N-Bromosuccinimide (NBS) is an excellent alternative that provides a slow, controlled release of bromine, which can significantly improve selectivity for mono-bromination.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-bromination.
-
Q2: I'm observing bromination on the aromatic ring in addition to the desired α-bromination. What causes this and how can I prevent it?
A2: Aromatic ring bromination is a competing electrophilic substitution reaction. The methyl group on the starting material, 1-(4-bromo-3-methylphenyl)ethanone, is an activating group, making the aromatic ring susceptible to electrophilic attack by bromine, especially under harsh conditions.
-
Causality: This side reaction is favored by the presence of strong Lewis acid catalysts or high concentrations of bromine. The positions ortho and para to the methyl group are the most likely sites for this unwanted substitution.
-
Preventative Measures:
-
Avoid Strong Lewis Acids: If using a catalyst, opt for a milder one. Often, a protic acid like acetic acid is sufficient to catalyze the enol formation without promoting significant ring bromination.[1]
-
Solvent Choice: The choice of solvent can influence the outcome. Using a solvent like methanol can sometimes favor the desired α-bromination pathway.
-
Temperature Control: Maintain a low reaction temperature to disfavor the higher activation energy pathway of aromatic substitution.
-
Q3: My final product is a dark, oily substance, and I'm having trouble purifying it. What are the likely impurities and what's the best purification strategy?
A3: A dark, oily product often indicates the presence of multiple byproducts and residual reagents. The primary impurities are likely the di-brominated product, unreacted starting material, and potentially ring-brominated isomers. The color may also be due to the presence of residual bromine or decomposition products.
-
Purification Protocol:
-
Aqueous Work-up: Begin with a thorough aqueous work-up. Washing the organic layer with a saturated solution of sodium bicarbonate or sodium thiosulfate will neutralize any remaining acid and quench unreacted bromine.[3]
-
Column Chromatography: Flash column chromatography is the most effective method for separating the desired mono-bromo ketone from the starting material and the di-bromo byproduct. A gradient elution using a non-polar solvent system (e.g., hexane/ethyl acetate) is typically successful.
-
Recrystallization: If the purified product is a solid at room temperature, recrystallization can be an excellent final purification step to obtain a high-purity, crystalline product.[3][4] Suitable solvents for recrystallization include ethanol, isopropanol, or a mixture of hexane and ethyl acetate.
-
Q4: The reaction seems to be very slow or incomplete. What factors could be inhibiting the reaction?
A4: A sluggish or incomplete reaction can be frustrating. Several factors can contribute to this issue:
-
Insufficient Catalyst: The acid-catalyzed enol formation is often the rate-determining step.[5] Ensure that you have an adequate amount of acid catalyst (e.g., a few drops of concentrated H2SO4 or a stoichiometric amount of acetic acid).
-
Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. If the reaction is too slow, consider gradually increasing the temperature while carefully monitoring for the formation of byproducts.
-
Poor Quality Reagents: Ensure that your starting material is pure and your brominating agent has not decomposed. Bromine should be a reddish-brown liquid, and NBS should be a white to off-white solid.
-
Inadequate Mixing: Homogeneous mixing is crucial for this reaction. Ensure that your stirring is vigorous enough to keep all reagents in suspension and well-dispersed.
Experimental Workflow & Diagrams
General Synthesis Pathway
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is typically achieved through the α-bromination of 1-(4-bromo-3-methylphenyl)ethanone.
Caption: Acid-catalyzed α-bromination pathway.
Troubleshooting Logic Flow
When encountering issues with the synthesis, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting decision tree for common synthesis issues.
Detailed Experimental Protocol
Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Materials:
-
1-(4-bromo-3-methylphenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
-
Brominating Agent Addition: Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Quantitative Data Summary
| Parameter | Typical Value |
| Molar Ratio (Starting Material:NBS) | 1 : 1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 75 - 85% |
References
-
Kumar, et al. (1997). Acta Crystallographica Section E: Structure Reports Online, E65, o2837. [Link]
-
Zhang, et al. (2009). Acta Crystallographica Section E: Structure Reports Online, E65(12), o3138. [Link]
-
De Kimpe, N. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2637. [Link]
-
Gutmann, B., et al. (2015). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 80(3), 1628-1637. [Link]
-
Ashenhurst, J. (2023). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
- Yang, C., et al. (2011). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Lauher, J. (2021). Bromination of Ketones. YouTube. [Link]
-
LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (2023). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
De Kimpe, N., et al. (2018). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Stowell, J. C., Keith, D. R., & King, B. T. (1982). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
-
Calo, V., et al. (1979). A convenient synthesis of α-bromo ketones and α-iodo ketones. The Journal of Organic Chemistry, 44(1), 1-3. [Link]
Sources
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Troubleshooting low yield in reactions with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Technical Support Center: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile yet challenging reagent. As a key building block in organic synthesis, its high reactivity can often lead to unexpected outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges and optimize your reaction yields. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.
Q1: My reaction with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is resulting in a complex mixture with very low yield of the desired product. What are the primary factors at play?
A1: The low yield and complex mixture often stem from the inherent reactivity of α-bromo ketones. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone possesses two primary reactive sites: the highly electrophilic α-carbon and the carbonyl carbon. Its utility in forming new carbon-carbon or carbon-heteroatom bonds via nucleophilic substitution is well-established.[1] However, this reactivity also makes it susceptible to several competing side reactions.
Key Factors Influencing Reactivity:
-
Lability of the α-Bromine: The bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.
-
Acidity of the α'-Protons: While this specific molecule lacks α'-protons, related α-halo ketones with such protons can be deprotonated, leading to various base-mediated side reactions.
-
Electrophilic Carbonyl Group: The carbonyl group can be attacked by strong nucleophiles.
-
Stability: α-bromo ketones can be sensitive to heat, light, and both acidic and basic conditions, potentially leading to decomposition over time or under harsh reaction conditions. The hydrobromic acid (HBr) generated during its synthesis or as a byproduct can also induce product decomposition.[2]
To improve your yield, a careful evaluation of your reaction conditions—specifically your choice of base, solvent, and temperature—is critical.
Q2: My TLC analysis shows multiple new spots, suggesting a variety of side products. What are the most common side reactions for this substrate?
A2: Observing multiple products is a frequent challenge. Based on the structure of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, several side reactions are mechanistically plausible, especially under basic conditions.
Common Side Reactions:
-
Favorskii Rearrangement: This is one of the most significant side reactions for α-halo ketones that possess at least one α-hydrogen.[3] In the presence of a non-hindered base (e.g., sodium methoxide, sodium hydroxide), the reaction can proceed through a cyclopropanone intermediate, leading to a rearranged carboxylic acid, ester, or amide product instead of the expected substitution product.[4][5][6]
-
Elimination (Dehydrobromination): Treatment with a sterically hindered, non-nucleophilic base (e.g., pyridine, DBU) can promote an E2 elimination of HBr, yielding an α,β-unsaturated ketone.[7][8][9] This is a common strategy for synthesizing enones, but an undesired side reaction if substitution is the goal.
-
Hydrolysis: The presence of water, especially with acid or base catalysis, can lead to the hydrolysis of the α-bromo ketone to an α-hydroxy ketone or other degradation products.
-
Over-bromination Impurities: The starting material itself may contain impurities from its synthesis, such as the di-brominated product, 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone, which will introduce additional side products.[10]
The diagram below illustrates these competing pathways.
Caption: Competing reaction pathways for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Q3: How can I strategically optimize my reaction conditions to favor the desired SN2 substitution and minimize these side products?
A3: Optimization requires a systematic approach focused on controlling the reaction's kinetics and thermodynamics. The goal is to create an environment where the desired nucleophilic substitution is significantly faster than competing pathways.
| Parameter | Recommendation & Rationale |
| Base Selection | Use a weak, non-nucleophilic base or a hindered base if an acid scavenger is needed. For example, if your nucleophile is a primary or secondary amine, it can often act as its own base. If an additional base is required, consider proton sponge or a hindered amine like diisopropylethylamine (DIPEA). Rationale: Strong, non-hindered alkoxide bases are known to promote the Favorskii rearrangement.[3] Hindered bases are less likely to act as nucleophiles but can still cause elimination.[7] |
| Solvent Choice | Use a polar, aprotic solvent and ensure it is anhydrous. Recommended solvents include Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). Rationale: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity, and can also participate in solvolysis side reactions. Anhydrous conditions are crucial to prevent hydrolysis. |
| Temperature | Run the reaction at low temperatures. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Monitor progress by TLC. Rationale: SN2 reactions generally have a lower activation energy than elimination or rearrangement pathways. Low temperatures will therefore favor the substitution product and suppress the formation of undesired byproducts. |
| Reagent Purity | Ensure the purity of the 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. If possible, purify it by recrystallization before use. Rationale: Impurities from the synthesis, such as the starting ketone or di-brominated species, will lead to a complex product mixture and lower the yield of the desired product. |
| Reaction Monitoring | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. Rationale: Prolonged reaction times, especially with excess base or at elevated temperatures, can lead to product degradation. |
Q4: I am struggling with the purification of my target compound from the crude reaction mixture. What is a reliable purification protocol?
A4: Purification of α-bromo ketone reaction products requires careful handling to avoid degradation on the column.
Recommended Purification Workflow:
-
Aqueous Work-up:
-
Quench the reaction by pouring it into cold, saturated aqueous ammonium chloride (NH₄Cl) solution or cold water. Avoid strong acidic or basic washes.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
-
Silica Gel Chromatography:
-
Choosing an Eluent System: Start with a non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient. The high polarity of the carbonyl group requires a moderately polar eluent, but starting with low polarity will help separate less polar impurities.
-
"Dry Loading" Technique: For difficult separations, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent and then carefully load the resulting powder onto the top of the column. This often improves resolution.
-
Monitor Fractions: Collect small fractions and analyze them by TLC before combining.
-
-
Recrystallization:
-
If the final product is a solid and sufficiently pure after chromatography (>90%), recrystallization can be an excellent final purification step. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Troubleshooting Summary Table
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor nucleophile. 2. Low reaction temperature. 3. Deactivated starting material. | 1. Use a stronger nucleophile or add a catalyst (e.g., NaI for bromide displacement). 2. Allow the reaction to slowly warm to room temperature or slightly higher (e.g., 40 °C), monitoring carefully for side products. 3. Check the purity and age of the starting material. |
| Multiple Spots on TLC | 1. Favorskii rearrangement. 2. Elimination reaction. 3. Hydrolysis of starting material or product. | 1. Avoid strong, non-hindered bases (e.g., NaOMe, NaOH). Use a weaker or hindered base. 2. Use a non-hindered base; avoid bases like pyridine or DBU if substitution is desired. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product Streaking on TLC/Column | 1. Product is highly polar or acidic/basic. 2. Product is degrading on silica gel. | 1. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. 2. Use a less acidic stationary phase like neutral alumina, or work quickly at low temperatures. |
| Desired Mass Found, but Yield is Low | 1. Product loss during work-up/extraction. 2. Inefficient purification. | 1. Ensure the pH of the aqueous layer is appropriate for your product's pKa during extraction. Perform multiple extractions. 2. Optimize chromatography conditions (e.g., dry loading, shallower gradient). |
Illustrative Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Verzele, D., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4493. [Link]
-
Wikipedia. (2023). Ketone halogenation. [Link]
- McMurry, J. (2022). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes. [Link]
-
Zhang, L., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Chad's Prep. (2021). 21.3 Alpha Halogenation | Organic Chemistry. YouTube. [Link]
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The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
Master Organic Chemistry. (2023). Halogenation Of Ketones via Enols. [Link]
-
Ng, S. W., & Tiekink, E. R. T. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3326. [Link]
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Wikipedia. (2023). Favorskii rearrangement. [Link]
-
Master Organic Chemistry. (2023). Halogenation Of Ketones via Enols. [Link]
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NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
NC State University Libraries. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. [Link]
-
CORE. (n.d.). Favorskii Rearrangement of some a-Bromo-ketones. [Link]
-
Organic Syntheses Procedure. (n.d.). 1 - Organic Syntheses Procedure. [Link]
-
SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
-
Ng, S. W., & Tiekink, E. R. T. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
Sources
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- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Handling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but highly reactive reagent. Our goal is to provide you with the in-depth knowledge required to ensure experimental success by anticipating and mitigating stability-related challenges. This guide moves beyond simple protocols to explain the chemical principles governing the compound's behavior under typical reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties and handling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Question 1: What is 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and what are its primary applications?
Answer: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a substituted α-bromoketone. Structurally, it is an acetophenone derivative with two key modifications: a bromine atom on the α-carbon (the carbon adjacent to the carbonyl) and a second bromine atom along with a methyl group on the phenyl ring. The bromine at the α-position makes this carbon highly electrophilic and an excellent leaving group, rendering the molecule a powerful alkylating agent.[1] It is primarily used as a synthetic intermediate in medicinal chemistry and materials science to introduce the 4-bromo-3-methylphenacyl group into a target molecule, often through nucleophilic substitution reactions. These reactions are fundamental for building more complex molecular architectures.[2]
Question 2: What are the primary factors that compromise the stability of this compound?
Answer: The stability of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is dictated by its high reactivity. The key factors to control are:
-
Presence of Nucleophiles: This includes not only the intended reactants but also trace impurities like water, alcohols, or amines.
-
pH (Acidity/Basicity): The compound is sensitive to both strong acids and, particularly, strong bases.[3] Bases can promote unwanted elimination and condensation side reactions.[4]
-
Temperature: Elevated temperatures can accelerate decomposition pathways, leading to the formation of complex and often colored byproducts.
-
Light: Like many organobromine compounds, it may be sensitive to light, which can initiate radical-based decomposition.
Question 3: How should I properly store this reagent to ensure its long-term integrity?
Answer: Proper storage is critical for maintaining the reagent's purity and reactivity. We recommend the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.[6]
-
Location: Keep in a dry, well-ventilated area designated for corrosive and lachrymatory chemicals.[7]
Question 4: This compound is listed as a lachrymator. What are the essential safety precautions?
Answer: A lachrymator is a substance that irritates the eyes and causes tearing. Due to its corrosive and irritating nature, strict safety protocols are mandatory.[7][8]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; check compatibility charts for your specific gloves), a lab coat, and chemical splash goggles with a full-face shield.[9]
-
Handling: Avoid all contact with skin and eyes. Do not breathe dust or vapors. After handling, wash hands and any exposed skin thoroughly.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments, focusing on diagnosing stability-related failures.
Problem 1: My reaction has a low yield, and TLC analysis shows multiple new spots, including some at the baseline.
Answer: This is a classic sign of reagent degradation and competing side reactions. The α-bromoketone moiety is susceptible to several degradation pathways, especially under non-optimal conditions.
Causality:
-
Hydrolysis: Trace amounts of water in your solvent or on your glassware can hydrolyze the compound to the corresponding α-hydroxy ketone, which is a common, more polar byproduct.
-
Base-Induced Elimination: If your reaction conditions involve a base (even a weak one like triethylamine or carbonate), it can abstract the acidic α-proton, leading to the elimination of HBr and the formation of a reactive α,β-unsaturated ketone. This unsaturated product can then polymerize or react further, creating a complex mixture.[4]
-
Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can react directly with the compound, leading to the formation of α-methoxy or α-ethoxy ketones.
Troubleshooting Workflow:
To systematically diagnose the issue, follow this workflow.
Caption: Troubleshooting workflow for low yield reactions.
Problem 2: My desired product is contaminated with a significant amount of a single, more polar byproduct. How can I identify and prevent it?
Answer: The most probable culprit is the α-hydroxy ketone, formed via hydrolysis. This occurs when the electrophilic α-carbon is attacked by water. This side reaction is common during aqueous workups or if solvents are not properly dried.
Mechanistic Insight:
The reaction can be either SN1 or SN2 in character. In the SN2 pathway, a water molecule directly attacks the α-carbon, displacing the bromide ion. In the SN1 pathway, the bromide ion first dissociates to form a carbocation intermediate, which is then rapidly trapped by water.[10] The presence of acid or base can catalyze this process.
Caption: Major reaction and degradation pathways.
Prevention Strategy:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Consider using molecular sieves.
-
Inert Atmosphere: Run reactions under a nitrogen or argon blanket.
-
Careful Workup: If an aqueous workup is necessary, perform it quickly at low temperatures (0°C) and immediately extract the product into an organic solvent. Minimize the time the compound spends in a biphasic mixture.
-
pH Control: Buffer the aqueous phase to be neutral or slightly acidic if your product is stable under those conditions.
Problem 3: How can I verify the purity of my starting material before beginning a large-scale reaction?
Answer: Verifying the purity of this reagent is essential, as impurities from its synthesis can interfere with your reaction. The primary synthesis of α-bromoketones involves the bromination of the parent ketone.[11]
Common Impurities to Look For:
-
1-(4-bromo-3-methylphenyl)ethanone: The unreacted starting material.
-
2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone: An over-brominated byproduct.
-
1-(4-bromo-3-methylphenyl)ethan-1-ol-2-one: The hydrolysis product, which may be present from storage.
Verification Protocol:
-
¹H NMR: This is the most effective method. The two protons on the α-carbon should appear as a sharp singlet (typically between δ 4.0-4.5 ppm). The presence of a methyl singlet around δ 2.5 ppm would indicate the parent ketone starting material, while the characteristic methine proton of the hydrolysis product would appear further downfield.
-
LC-MS: This can confirm the molecular weight of the main component and detect trace impurities.
-
TLC: Run a TLC on a fresh sample using a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). A pure sample should show a single, well-defined spot.
Section 3: Key Experimental Protocols
This section provides validated, step-by-step methods for handling and testing the stability of the reagent.
Protocol 3.1: General Procedure for Nucleophilic Substitution
This protocol provides a robust baseline for reacting 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with a generic nucleophile (Nu-H).
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve your nucleophile (Nu-H, 1.0 eq.) and, if needed, a non-nucleophilic base (e.g., Proton-Sponge, 1.1 eq.) in anhydrous solvent (e.g., THF, CH₃CN).
-
Cooling: Cool the solution to 0°C in an ice-water bath. This minimizes exothermic reactions and reduces side product formation.
-
Reagent Addition: Dissolve 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirring solution of the nucleophile over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or LC-MS.
-
Quenching & Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 3.2: Small-Scale Stability Assessment
This protocol allows you to test the stability of the reagent under your specific proposed reaction conditions before committing to a large-scale synthesis.
Caption: Workflow for stability assessment protocol.
-
Preparation: Prepare a stock solution of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in your chosen reaction solvent (e.g., 10 mg/mL in acetonitrile).
-
Test Conditions: Set up four labeled vials:
-
Vial 1 (Control): 1 mL of the stock solution.
-
Vial 2 (Base): 1 mL of stock solution + 1 equivalent of your intended base.
-
Vial 3 (Water): 1 mL of stock solution + 1 equivalent of water.
-
Vial 4 (Thermal): 1 mL of stock solution, heated to your intended reaction temperature.
-
-
Incubation: Stir all vials under the same atmospheric conditions (ideally inert) for a set period (e.g., 1, 4, and 24 hours).
-
Analysis: At each time point, take a small aliquot from each vial and spot it on a TLC plate. Develop the plate and visualize. Compare the spots from vials 2, 3, and 4 to the control vial to observe any new spots (degradation products). For more quantitative data, analyze by LC-MS.
Data Interpretation Table:
| Condition | Time Point | TLC Observation (vs. Control) | Conclusion on Stability |
| Base | 1 hr | New, less polar spot observed | Unstable; likely elimination |
| Water | 4 hr | Faint, more polar spot observed | Slowly hydrolyzes |
| Thermal | 24 hr | No significant change | Thermally stable at this temp |
References
-
PubChem. (n.d.). 2-Bromo-1-(3-methylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone... Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The SN1 Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
Chad's Prep. (2021, April 20). 21.3 Alpha Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
A Guide to Impurity Identification and Removal
Welcome to the technical support center for the synthesis and purification of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. As a key intermediate in various research and development pipelines, achieving high purity of this compound is critical for downstream success. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice, validated purification protocols, and answers to frequently encountered challenges during its synthesis.
Section 1: Understanding the Chemistry: Synthesis and Impurity Formation
The target compound is synthesized via the α-bromination of 4-bromo-3-methylacetophenone.[1] This reaction, typically an acid-catalyzed electrophilic substitution on the enol form of the ketone, is generally efficient but prone to several side reactions that generate a characteristic profile of impurities.[2][3] Understanding the origin of these impurities is the first step toward their effective removal.
The primary reaction involves the selective bromination at the α-carbon of the ketone's acetyl group.
Caption: Primary synthesis pathway for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
However, several competing reactions can occur, leading to a complex crude product mixture.
Caption: Competing reaction pathways leading to common impurities.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Source of Formation | Key Analytical Signature (¹H NMR) |
| Starting Material | 4-bromo-3-methylacetophenone | Incomplete reaction. | Singlet for -COCH₃ protons around 2.5-2.6 ppm . |
| Dibromo Adduct | 2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone | Over-bromination due to excess Br₂, poor temperature control, or slow reaction of the desired product.[4] | Singlet for -CHBr₂ proton around 6.5-7.0 ppm . |
| Ring-Brominated Isomer | e.g., 2-Bromo-1-(2,4-dibromo-3-methylphenyl)ethanone | Electrophilic aromatic substitution on the benzene ring. Less common under acidic conditions for deactivated rings but possible.[5] | Complex aromatic region splitting; absence of expected aromatic patterns. |
| Precursor Impurities | Isomers from Friedel-Crafts acylation (e.g., 2-bromo-5-methylacetophenone) | Impurities present in the starting material.[6] | Aromatic signals corresponding to a different substitution pattern. |
Section 2: Troubleshooting Guide
This section addresses specific experimental observations in a question-and-answer format to help you diagnose and solve common issues.
Q1: My reaction mixture remains dark red/brown even after the calculated reaction time. What does this indicate?
A: A persistent red/brown color signifies the presence of unreacted molecular bromine (Br₂). This can be due to several factors:
-
Reaction Rate: The reaction may be proceeding slower than anticipated, possibly due to low temperature or insufficient acid catalysis.
-
Stoichiometry: An excess of bromine may have been added.
-
Causality: The α-bromination of ketones proceeds via an enol or enolate intermediate.[3] The formation of this intermediate is often the rate-limiting step. If conditions do not favor enolization, the bromine will remain unreacted in the solution.
Solution:
-
Check Temperature: Ensure the reaction is at the optimal temperature as specified in your protocol. A slight increase may enhance the rate.
-
Quench Excess Bromine: After confirming the consumption of starting material via TLC, quench the excess bromine by adding a few drops of a saturated sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution until the color dissipates. This prevents further bromination during workup.
Q2: After workup, my crude product is a sticky oil or a low-melting solid that is difficult to handle. Why?
A: This is a classic sign of significant impurities depressing the melting point of your desired product. The most likely culprits are the dibromo adduct and unreacted starting material.
-
Causality: Eutectic mixtures of the product, starting material, and byproducts often have much lower melting points than the pure components. The dibromo compound, in particular, can be oily at room temperature.
Solution:
-
Initial Purification: Begin by washing the crude material thoroughly. An aqueous wash with sodium bicarbonate (NaHCO₃) will remove acidic byproducts like HBr. A subsequent wash with cold hexane or pentane can help remove some less polar impurities.
-
Definitive Purification: This issue almost always requires purification by either recrystallization or column chromatography. Refer to the detailed protocols in Section 4.
Q3: My ¹H NMR spectrum is complex. How can I assign the key peaks to identify my product and impurities?
A: The ¹H NMR spectrum provides definitive evidence of your product mixture's composition.
-
Desired Product: Look for a sharp singlet corresponding to the two protons of the -CH₂Br group. This peak typically appears between 4.3 and 4.5 ppm .[7]
-
Starting Material: A singlet for the three protons of the acetyl group (-COCH₃) will be present upfield, around 2.5-2.6 ppm .
-
Dibromo Adduct: A singlet for the single proton of the -CHBr₂ group will appear significantly downfield, often between 6.5 and 7.0 ppm .
-
Aromatic Region (7.0-8.0 ppm): Compare the splitting pattern of your product to an authentic spectrum or a predicted one. Significant deviation or extra peaks in this region could indicate ring-brominated isomers.
Q4: My TLC plate shows three spots after running in 4:1 Hexane:Ethyl Acetate. How do I interpret this?
A: Thin-Layer Chromatography (TLC) is an excellent tool for assessing the reaction progress and purity. The polarity of the compounds determines their retention factor (Rf).
-
Spot 1 (Highest Rf): This is typically the least polar compound. In this case, it is likely the starting material (4-bromo-3-methylacetophenone), as it lacks the second highly electronegative bromine atom.
-
Spot 2 (Middle Rf): This is your desired product , 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Spot 3 (Lowest Rf): This is the most polar compound, which is the dibromo adduct . The two bromine atoms on the α-carbon increase its polarity, causing it to adhere more strongly to the silica gel.
This information is crucial for designing a successful column chromatography separation (see Section 4).
Section 3: Frequently Asked Questions (FAQs)
Q: How can I minimize the formation of the 2,2-dibromo impurity?
A: Preventing its formation is far more effective than removing it later.
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of bromine.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture. This maintains a low concentration of Br₂ at any given time, favoring monobromination.
-
Temperature Control: Keep the reaction temperature low, typically between 0-25 °C. Higher temperatures can accelerate the second bromination step.[4]
Q: What is the best solvent system for recrystallization?
A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Good Starting Points: Isopropanol, ethanol, or a mixed solvent system like Ethyl Acetate/Hexane are excellent choices.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering to maximize yield.
Q: What are the critical safety precautions for this synthesis?
A: This reaction involves several hazardous materials.
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, splash goggles, and a lab coat.
-
α-Bromoketones (Product): This class of compounds are potent lachrymators (tear-inducing agents) and skin irritants.[8] Handle the crude and pure product exclusively in a fume hood.
-
Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction setup should include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr.
Section 4: Standard Operating Procedures for Purification
Protocol 1: Purification by Recrystallization
This protocol is most effective when the crude product is >85% pure and crystalline.
-
Solvent Selection: Test solubility of a small amount of crude material in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate) to find a suitable system. A 9:1 mixture of isopropanol:water can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the most robust method for separating mixtures with multiple components.
-
TLC Analysis: Determine an optimal solvent system using TLC. The goal is to have the desired product with an Rf value of ~0.3. A gradient elution is often most effective.
-
Column Packing: Pack a glass column with silica gel using the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Table 2: Recommended Solvent Systems for Chromatography
| Application | Solvent System (v/v) | Expected Result |
| TLC Analysis | 4:1 Hexane : Ethyl Acetate | Good separation of starting material (high Rf), product (mid Rf), and dibromo adduct (low Rf). |
| Column Elution | Gradient from 98:2 to 90:10 Hexane : Ethyl Acetate | Allows for clean separation, eluting the starting material first, followed by the desired product, and finally the more polar dibromo adduct. |
References
-
PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. National Center for Biotechnology Information. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Lauher, J. (2021, March 25). Bromination of Ketones [Video]. YouTube. Retrieved from [Link]
-
Ghosh, C. K., Bhattacharyya, A., & Bandyopadhyay, C. (1995). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry - Section B, 34B(4), 323-324. Retrieved from [Link]
-
Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Teacher, 1-7. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]
-
Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Quora. (2020, December 5). What is bromination acetophenone?. Retrieved from [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, July 2). Friedel Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
Sources
- 1. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR [m.chemicalbook.com]
- 8. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and purification. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively mitigate potential byproduct formation.
Introduction: A Tale of Two Reactions
The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is typically a two-step process, each with its own set of potential complications. The journey begins with the Friedel-Crafts acylation of 1-bromo-2-methylbenzene to form the precursor ketone, 1-(4-bromo-3-methylphenyl)ethanone. This is followed by a regioselective α-bromination of the ketone. Understanding the nuances of both reactions is paramount to achieving high purity and yield.
Overall Synthetic Pathway
Caption: Overall synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Part 1: Friedel-Crafts Acylation - Synthesis of the Precursor Ketone
The first critical step is the acylation of 1-bromo-2-methylbenzene. The directing effects of the bromo (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups will influence the regioselectivity of this reaction, leading to potential isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor isomeric byproducts of the Friedel-Crafts acylation of 1-bromo-2-methylbenzene?
A1: The primary directing influence comes from the activating methyl group, which directs incoming electrophiles to the ortho and para positions. The bromo group also directs ortho and para. The interplay of these effects, along with sterics, leads to a mixture of products. The major product is the desired 1-(4-bromo-3-methylphenyl)ethanone. However, other isomers can form.
Potential Isomeric Byproducts
Caption: Isomeric byproducts of Friedel-Crafts acylation.
Q2: I am observing polyacylation of my starting material. How can I prevent this?
A2: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the acetyl group is deactivating, making the product less reactive than the starting material.[1] However, if you are observing this, it could be due to overly harsh reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Isomer | - Incorrect reaction temperature. - Non-optimal catalyst loading. | - Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the acylating agent to improve regioselectivity. - Catalyst Stoichiometry: Use a slight excess of AlCl₃ (1.1-1.2 equivalents) to ensure complete reaction without promoting side reactions. |
| Formation of Tar-like Substances | - Reaction temperature is too high. - Presence of moisture. | - Strict Temperature Control: Ensure the reaction does not exotherm uncontrollably. - Anhydrous Conditions: Use freshly opened or dried solvents and ensure all glassware is flame-dried before use. |
| Difficult Purification of Isomers | - Similar polarity of isomeric products. | - Column Chromatography: Use a high-resolution silica gel column with a shallow gradient of a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). - Recrystallization: Attempt recrystallization from a suitable solvent system. This may require screening various solvents. |
Part 2: α-Bromination of 1-(4-Bromo-3-methylphenyl)ethanone
This step introduces the second bromine atom at the alpha position to the carbonyl group. The primary challenges here are controlling the extent of bromination and preventing unwanted aromatic bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the α-bromination of my ketone?
A1: The most prevalent byproducts are the result of over-bromination and, in some cases, further bromination on the aromatic ring.
| Byproduct | Structure | Reason for Formation |
| Dibrominated Ketone | 2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone | Excess brominating agent or prolonged reaction time.[2] |
| Tribrominated Ketone | 2,2,2-Tribromo-1-(4-bromo-3-methylphenyl)ethanone | Significantly harsh conditions and large excess of brominating agent. |
| Aromatic Bromination | e.g., 2-Bromo-1-(2,4-dibromo-3-methylphenyl)ethanone | Can occur if the aromatic ring is activated or under certain acidic conditions.[2] |
| Unreacted Starting Material | 1-(4-Bromo-3-methylphenyl)ethanone | Incomplete reaction due to insufficient brominating agent or short reaction time. |
Q2: My reaction is sluggish and incomplete. What could be the issue?
A2: The deactivating effect of the bromo and acetyl groups on the aromatic ring can make the starting ketone less reactive. Additionally, the enolization step, which is crucial for α-bromination, might be slow.[3]
Q3: The product is unstable and decomposes upon storage. How can I improve its stability?
A3: α-Bromoketones can be lachrymatory and susceptible to decomposition, often liberating HBr.[4] It is crucial to store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere. Traces of acid can catalyze decomposition.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Dibromination | - Stoichiometry: Using more than one equivalent of the brominating agent. - Reaction Time: Allowing the reaction to proceed for too long. | - Control Stoichiometry: Use 1.0 to 1.05 equivalents of the brominating agent (e.g., Br₂, NBS). - Monitor Reaction: Use TLC or GC-MS to monitor the consumption of the starting material and stop the reaction once it is complete. |
| Aromatic Bromination | - Choice of Brominating Agent: Using elemental bromine under harsh conditions can lead to electrophilic aromatic substitution. - Acid Catalyst: Strong acid catalysis can promote ring bromination. | - Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) or copper(II) bromide can be more selective for α-bromination.[5] - Avoid Strong Acids: If an acid catalyst is needed for enolization, use a milder one like acetic acid. |
| Product Decomposition During Workup | - Presence of HBr: The HBr byproduct can cause decomposition.[4] - Elevated Temperatures: The product may be thermally labile. | - Aqueous Wash: Quench the reaction mixture with water and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize HBr. - Low-Temperature Workup: Keep the product cold during extraction and solvent removal. |
| Difficult Purification | - Similar Polarity of Byproducts: The dibrominated byproduct and starting material can have similar polarities to the desired product. | - Careful Chromatography: Use a long silica gel column and a slow, shallow solvent gradient. - Recrystallization: This is often the most effective method for purifying α-bromoketones. Test various solvents (e.g., ethanol, methanol, hexanes, or mixtures). |
Impurity Formation Pathway
Caption: Potential byproduct pathways in α-bromination.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1-Bromo-2-methylbenzene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous dichloromethane (DCM).
-
Reagents: Add aluminum chloride (AlCl₃, 1.2 eq.) to the DCM and cool the suspension to 0 °C in an ice bath.
-
Addition: Add 1-bromo-2-methylbenzene (1.0 eq.) to the cooled suspension. Slowly add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 1-(4-bromo-3-methylphenyl)ethanone.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq.) in carbon tetrachloride or another suitable solvent.
-
Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
Data Interpretation
Identifying Byproducts by NMR and MS
-
¹H NMR:
-
Starting Ketone: A singlet for the methyl group of the acetyl moiety will be observed around 2.5 ppm.
-
Target Product: The singlet for the α-protons will be shifted downfield to around 4.4 ppm.
-
Dibrominated Product: The signal for the α-proton will disappear, and a new signal for the remaining α-proton (if any) will be further downfield.
-
Isomeric Ketones: The aromatic region of the spectrum will show different splitting patterns for the different isomers.
-
-
Mass Spectrometry:
-
Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
The target product will have a molecular ion peak corresponding to C₉H₈Br₂O.
-
The dibrominated ketone will have a molecular ion peak that is 78 atomic mass units higher than the target product.
-
References
- Terent'ev, A. O., Khodykin, S. V., Krylov, I. B., Ogibin, Y. N., & Nikishin, G. I. (2006). A new route to α-bromoketones by bromination of 1-arylethanones with the H2O2–HBr aq system. Synthesis, 2006(07), 1087-1092.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
- De Kimpe, N., & Verhé, R. (1989). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Chichester: Wiley.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24.
-
Chen, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2646. [Link]
- McMurry, J. (2021). Organic Chemistry (10th ed.). Cengage Learning.
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Research Square. [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
-
Organic Syntheses. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses, 55, 24. [Link]
- Taylor, E. C., & McKillop, A. (1970). Thallium in Organic Synthesis. Accounts of Chemical Research, 3(10), 338–346.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
Sources
How to avoid dibromination in the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with selectivity, specifically the formation of a dibrominated byproduct. This guide provides in-depth, experience-based answers to common questions, troubleshooting workflows, and validated protocols to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a significant amount of 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone. What is the mechanistic reason for this, and how can I prevent it?
Answer: This is the most common issue in the α-bromination of ketones and stems from the reaction mechanism itself. The reaction proceeds via an acid-catalyzed enolization of the starting ketone, 1-(4-bromo-3-methylphenyl)ethanone.[1][2][3] This enol is the active nucleophile that attacks the electrophilic bromine source.
Here's the critical insight: The introduction of the first bromine atom at the α-position has an electron-withdrawing inductive effect. This effect increases the acidity of the remaining α-proton, making the formation of a second enol intermediate faster than the initial enolization of the starting material. Consequently, the newly formed monobrominated product can be preferentially brominated a second time, leading to the dibromo byproduct.[4]
Core Strategies to Prevent Dibromination:
-
Control of Stoichiometry: Meticulously control the amount of the brominating agent. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can be effective, but often leads to incomplete conversion of the starting material. Precise addition of 1.0 equivalent is a better starting point.
-
Slow Reagent Addition: Add the brominating agent slowly and under controlled temperatures (e.g., 0-5 °C).[5] This maintains a low concentration of the brominating agent in the reaction mixture, ensuring that it is more likely to react with the more abundant starting ketone rather than the freshly formed monobrominated product.
-
Choice of Brominating Agent: This is the most impactful parameter. Elemental bromine (Br₂) is highly reactive and often leads to over-bromination.[6][7] More selective, milder reagents are strongly recommended.[1][8]
Question 2: Elemental bromine (Br₂) in acetic acid isn't working well. What are the best alternative brominating agents for achieving high monoselectivity?
Answer: Moving away from elemental bromine is a standard troubleshooting step for improving selectivity. Several reagents are known to provide a controlled, low-concentration source of electrophilic bromine, which is key to preventing the second bromination.
| Reagent | Chemical Name | Key Advantages & Conditions | Typical Solvent(s) |
| NBS | N-Bromosuccinimide | Solid, easy to handle, byproduct (succinimide) is often easily removed.[7][9][10] Reaction is often cleaner. Can be used with a catalytic amount of acid or under photochemical conditions.[11][12] | Methanol, Acetonitrile, CCl₄ |
| CuBr₂ | Copper(II) Bromide | Excellent for selective monobromination.[13] The reaction is often heterogeneous and driven by refluxing. The mechanism involves enolate formation on the copper center.[14] | Ethyl Acetate, Chloroform, Methanol |
| Py·HBr₃ | Pyridinium Tribromide | Solid, stable, and releases bromine slowly. Offers good control and is less hazardous to handle than liquid bromine.[4] | Acetic Acid, THF |
| H₂O₂–HBr | Hydrogen Peroxide / Hydrobromic Acid | An in situ generation method for bromine. Can offer high selectivity for monobromination by controlling reagent concentrations.[15] | Water ("on water" conditions) |
Recommendation: For your specific target molecule, Copper(II) Bromide (CuBr₂) is an excellent first choice due to its high reported selectivity for α-monobromination of aryl ketones.[13][14] N-Bromosuccinimide (NBS) is also a very strong and widely used alternative.[11][12]
Visualizing the Problem: The Reaction Mechanism
The following diagram illustrates the acid-catalyzed α-bromination pathway. It highlights the desired reaction to form the monobrominated product and the competing, undesired pathway that leads to the dibrominated byproduct. Understanding this branching point is key to troubleshooting.
Caption: Acid-catalyzed mechanism showing desired (blue) and undesired (red) pathways.
Recommended Protocol: Selective Monobromination using Copper(II) Bromide
This protocol is designed to maximize the yield of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone while minimizing dibromination. It is based on established methods for the selective α-bromination of aryl ketones using CuBr₂.[13][14] A similar procedure has been successfully applied to the structurally related 1-(4-bromo-3-fluorophenyl)ethanone.[16]
Materials:
-
1-(4-bromo-3-methylphenyl)ethanone (Starting Material, 1.0 eq)
-
Copper(II) Bromide (CuBr₂, 2.1 eq)
-
Ethyl Acetate (Solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromo-3-methylphenyl)ethanone (1.0 eq) and ethyl acetate (approx. 20 mL per gram of starting material).
-
Reagent Addition: Add solid Copper(II) Bromide (2.1 eq) to the solution. The mixture will be a heterogeneous slurry.
-
Heating: Heat the reaction mixture to reflux (approximately 77°C for ethyl acetate) and maintain vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 6-12 hours. The disappearance of the black CuBr₂ solid and formation of a whitish CuBr solid is a visual indicator of progress.
-
Workup - Filtration: Once the starting material is consumed, allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite to remove the copper salts. Wash the filter cake with a small amount of ethyl acetate.
-
Workup - Extraction: Combine the filtrates and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude product is typically a yellow or off-white solid. Purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired monobrominated product from any unreacted starting material and the less polar dibrominated byproduct.[17]
Troubleshooting Workflow
If you are still observing issues after implementing the recommended protocol, use this decision tree to diagnose the problem.
Caption: A logical workflow for troubleshooting common issues in the bromination reaction.
References
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Podgoršek, A., et al. (2009). Bromination of ketones with H2O2–HBr “on water”. Green Chemistry Letters and Reviews. [Link]
-
An, D., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. RSC Advances. [Link]
-
BYU-Idaho Academic Support. (2019). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Reddit User Discussion. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. [Link]
-
Acid-Catalysed Bromination of Ketones. ChemTube3D. [Link]
-
Turteltaub, J. S., et al. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines. Organic Letters. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/OL-2013-Turteltaub.pdf]([Link] Macmillan/files/publications/OL-2013-Turteltaub.pdf)
-
de la Torre, A., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
- Bloch, H. G. (1943). Purification of ketones.
-
Gaudry, M., & Marquet, A. (1976). 1-BROMO-3-METHYL-2-BUTANONE. Organic Syntheses. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Paul, S., et al. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Journal of Chemistry. [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry. [Link]
-
Pasaribu, S. J., & Williams, L. R. (1973). Selective bromination of substituted acetophenones with dioxan dibromide. Australian Journal of Chemistry. [Link]
-
Anderson, J. C., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Dubois, J. E., & Ruasse, M. F. (1973). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone. Journal of the American Chemical Society. [Link]
-
Reddit User Discussion. (2015). NBS Radical Bromination - anyone have experience running? r/chemistry. [Link]
-
Arbuj, S. S., et al. (2007). Photochemical α-Bromination of Ketones Using N-Bromosuccinimide. Tetrahedron Letters. [Link]
-
Bielecka, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
OChemProblemSolver. (2014). Alpha Bromination of a Ketone. YouTube. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kumar, P., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. [Link]
-
Lutz, R. E. (1941). p-BROMOACETOPHENONE. Organic Syntheses. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. macmillan.princeton.edu [macmillan.princeton.edu]
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- 17. reddit.com [reddit.com]
Technical Support Center: TLC Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of monitoring these sensitive reactions. As an α-bromo ketone, this compound and its precursors present unique challenges and opportunities in synthesis, making precise real-time reaction monitoring via TLC a critical skill. This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your analytical technique.
Part 1: Troubleshooting Guide
This section addresses specific visual anomalies you may encounter on your TLC plate. Each answer provides a causal explanation and a direct course of action.
Question: Why is my reaction mixture producing a long, continuous streak from the baseline instead of a clean spot?
Answer: Streaking is a common but solvable issue, typically pointing to one of three root causes:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[1] A highly concentrated spot cannot equilibrate properly with the mobile and stationary phases, leading to a continuous "bleeding" effect as the solvent front moves up the plate.
-
Solution: Dilute your crude reaction sample significantly (e.g., 10-fold or more) in an appropriate solvent like ethyl acetate or dichloromethane before spotting. Apply the sample in small, repeated applications to the same point, allowing the solvent to evaporate completely between each application to keep the spot tight and concentrated.[2]
-
-
Compound Instability: α-Bromo ketones can be sensitive to the acidic nature of standard silica gel. The Lewis acid sites on the silica surface can catalyze decomposition or polymerization, especially if the compound is left on the plate for an extended period before or after development. The HBr generated as a byproduct of the bromination reaction can also induce product decomposition.[3]
-
Solution: To test for on-plate decomposition, perform a 2D TLC. Spot your sample in one corner, run the plate, then rotate it 90 degrees and run it again in a fresh mobile phase. If your compound is stable, the spot will remain on the diagonal. Any spots appearing off the diagonal indicate decomposition products.[4] If instability is confirmed, consider using TLC plates with a neutral stationary phase, such as alumina, or deactivated silica gel.
-
-
High Polarity Mismatch: If your reaction mixture contains highly polar components (e.g., salts, phase-transfer catalysts, or high-boiling polar solvents like DMF or DMSO), they will have very strong affinity for the silica gel and will not move from the baseline. If your product has some affinity for these components, it can result in streaking from the origin.
-
Solution: Before spotting, perform a simple work-up on the aliquot taken from the reaction. Dilute the sample in ethyl acetate, wash with water and then brine to remove highly polar impurities, dry the organic layer with a drying agent (like Na₂SO₄), and then spot the resulting solution.
-
Question: My developed TLC plate shows multiple spots in the reaction lane. What are they likely to be?
Answer: The presence of multiple spots indicates an incomplete reaction or the formation of side products. For the α-bromination of 1-(4-bromo-3-methylphenyl)ethanone, the spots can be logically identified by their relative polarity (and thus, Rf value).
-
Unreacted Starting Material: The precursor, 1-(4-bromo-3-methylphenyl)ethanone, is slightly more polar than the desired α-bromo product due to the nature of the carbonyl group's interaction with silica. It will appear as a spot with a lower Rf value than the product.
-
Dibrominated Byproduct: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone. Adding a second electron-withdrawing bromine atom to the α-carbon typically reduces the molecule's overall polarity, resulting in a spot with a higher Rf value than your desired mono-bromo product. This can occur if excess brominating agent is used or if the reaction is left for too long.[5]
-
Hydrolysis Product: α-Bromo ketones can be susceptible to hydrolysis, especially during aqueous workups, forming the corresponding α-hydroxy ketone (2-Hydroxy-1-(4-bromo-3-methylphenyl)ethanone). The hydroxyl group is very polar and will interact strongly with the silica gel, resulting in a spot with a very low Rf value, often close to the baseline.
The diagram below illustrates the typical relative positions of these species on a normal-phase silica gel plate.
Caption: Relative positions of reaction components on TLC.
Question: The spots for my starting material and product are very close together (low ΔRf). How can I improve the separation?
Answer: Poor separation between two spots of similar polarity is a classic challenge that requires optimization of the mobile phase. The goal is to find a solvent system where small differences in polarity translate to a larger difference in migration distance.
-
Decrease Solvent Polarity: Your first step should be to decrease the polarity of the eluent. If you are using a 9:1 Hexane:Ethyl Acetate mixture, try 9.5:0.5 or even 19:1. This reduces the eluent's ability to move the compounds up the plate, forcing them to interact more with the stationary phase. This "stretches" the separation, increasing the ΔRf.
-
Change Solvent System: If adjusting polarity isn't enough, switch to a different solvent system with different selectivities. For instance, instead of an ester/alkane mixture (Ethyl Acetate/Hexane), try a chlorinated solvent/alkane mixture like Dichloromethane/Hexane. The different intermolecular interactions (dipole-dipole vs. hydrogen bonding capabilities) of the solvents can alter the relative affinities of your compounds for the mobile phase, often improving separation.[4][6]
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual and procedural questions related to the TLC analysis of these reactions.
Question: What is a good starting mobile phase (eluent) for analyzing the bromination of 1-(4-bromo-3-methylphenyl)ethanone?
Answer: A good starting point for separating relatively non-polar aromatic ketones is a mixture of a non-polar solvent and a moderately polar solvent.
A standard and highly effective initial system is 9:1 Hexane:Ethyl Acetate .
-
Rationale: The starting material, 1-(4-bromo-3-methylphenyl)ethanone, is a fairly non-polar molecule. The product, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, has a very similar polarity. The goal is to achieve an Rf value for the product of around 0.3-0.4, which generally provides the best resolution. A 9:1 Hexane:EtOAc system typically accomplishes this. From this starting point, you can fine-tune the ratio to optimize separation as described in the troubleshooting section.
Question: How should I visualize the spots? My compounds are colorless.
Answer: Since the compounds are not colored, a visualization technique is required.[2] For the target molecule and its derivatives, two methods are highly effective:
-
UV Light (254 nm): This should always be your first, non-destructive method. The phenyl ring and carbonyl group in your compounds form a conjugated system that strongly absorbs short-wave UV light.[7] On a TLC plate containing a fluorescent indicator (designated as F₂₅₄), your spots will appear as dark purple or black shadows against a glowing green background.
-
Chemical Staining: If UV visualization is not sensitive enough or if you need a secondary confirmation, a chemical stain is an excellent destructive method.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain. It reacts with any functional group that can be oxidized, including the ketone and any potential side products like α,β-unsaturated ketones that may form via elimination of HBr.[8] Spots will appear yellow or white on a purple background.
-
2,4-Dinitrophenylhydrazine (DNP) Stain: This stain is highly selective for aldehydes and ketones, with which it forms brightly colored orange, red, or yellow hydrazone derivatives.[2][9] This is an excellent choice for confirming that your spots are indeed carbonyl-containing compounds.
-
Question: Is 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone stable on a standard silica gel TLC plate?
Answer: Generally, α-bromo ketones are sufficiently stable for routine TLC analysis on standard silica gel (SiO₂). However, they are known to be sensitive compounds. Silica gel is inherently acidic, which can potentially cause decomposition, especially if the plate is exposed to the compound for extended periods. The primary decomposition pathway on silica can be the elimination of HBr to form an α,β-unsaturated ketone, or hydrolysis if there is moisture present.
If you observe significant streaking or the appearance of new spots over time (e.g., by running the same plate again after 10 minutes), you may be facing an instability issue. In such advanced cases, consider using neutral alumina (Al₂O₃) plates or base-deactivated silica plates for your analysis.[10]
Question: How do I definitively confirm the presence of unreacted starting material in my reaction mixture?
Answer: The most reliable and straightforward method is co-spotting . This technique removes ambiguity when spots have similar Rf values.
-
Lane 1: Spot your starting material (a pure reference sample).
-
Lane 2: Spot your crude reaction mixture.
-
Lane 3 (Co-spot): Carefully spot the starting material first, then, on the exact same point, spot your reaction mixture.
After developing the plate, if the spot in Lane 2 corresponding to the starting material's Rf is indeed unreacted starting material, then in Lane 3 you will see a single, merged spot at that same Rf. If the spot in Lane 2 was a byproduct with a similar Rf, you would likely see an elongated or two very closely resolved spots in Lane 3.[4]
Caption: Workflow for confirming spot identity using co-spotting.
Part 3: Protocols and Data
Standard Protocol: TLC Monitoring of α-Bromination Reaction
-
Preparation:
-
Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the plate.
-
Prepare your mobile phase. A good starting point is 9 mL of hexane and 1 mL of ethyl acetate in a beaker. Mix thoroughly.
-
Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5 minutes.[11]
-
-
Sample Application:
-
Prepare dilute solutions of your starting material (for reference) and your crude reaction mixture in a volatile solvent like ethyl acetate.
-
Using separate capillary tubes, spot the samples onto the baseline. Keep spots small and tight (1-2 mm diameter).[2] Ensure you have lanes for starting material, the reaction mixture, and a co-spot.
-
-
Development:
-
Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline.[1]
-
Cover the chamber and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If necessary, proceed with chemical staining (e.g., dip into a potassium permanganate solution and gently heat).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Reference Data: Typical Rf Values
The following table provides approximate Rf values for the key compounds in a typical solvent system. These values are illustrative and can vary based on exact conditions.
| Compound | Structure | Typical Mobile Phase | Approximate Rf Value |
| 1-(4-bromo-3-methylphenyl)ethanone (Starting Material) | Aromatic ketone | 9:1 Hexane:Ethyl Acetate | 0.30 |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (Product) | α-Bromo ketone | 9:1 Hexane:Ethyl Acetate | 0.40 |
| 2,2-Dibromo-1-(4-bromo-3-methylphenyl)ethanone | α,α-Dibromo ketone | 9:1 Hexane:Ethyl Acetate | 0.55 |
| 2-Hydroxy-1-(4-bromo-3-methylphenyl)ethanone | α-Hydroxy ketone | 9:1 Hexane:Ethyl Acetate | 0.05 |
References
- Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]
-
Ferreira, B. R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved January 23, 2026, from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 23, 2026, from [Link]
-
Zhang, J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E. Retrieved January 23, 2026, from [Link]
-
Li, Y-T., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2005). Rf values of some steroidal ketones, oximes, amides and lactams in variety of solvent systems. Retrieved January 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 23, 2026, from [Link]
-
MacMillan, D. W. C., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved January 23, 2026, from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 23, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 23, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved January 23, 2026, from [Link]
-
Lab Tech Org. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved January 23, 2026, from [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2014). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. TLC-Thin Layer Chromatography - operachem [operachem.com]
Column chromatography purification of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
An advanced guide to navigating the complexities of purifying 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone via column chromatography. This technical support center is designed for researchers and drug development professionals, offering expert insights and practical solutions to common challenges encountered during this critical purification step.
Introduction: The Challenge of Purifying an α-Bromo Ketone Intermediate
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a key synthetic intermediate. Like many α-halo ketones, it presents unique purification challenges.[1] Its reactivity can lead to decomposition on standard silica gel, and its structural similarity to starting materials and potential side-products, such as dibrominated species, complicates separation.[2][3] This guide provides a structured approach to troubleshooting and optimizing the column chromatography process to achieve high purity and yield.
Troubleshooting Guide: Common Problems & Field-Tested Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Question 1: Why is my product co-eluting with the starting material, 1-(4-bromo-3-methylphenyl)ethanone?
Answer: This is a common issue stemming from the very similar polarities of the product and the starting material. The only structural difference is the addition of a bromine atom at the alpha position to the carbonyl, which imparts only a minor change in polarity.
Root Cause Analysis & Solutions:
-
Insufficient Resolution: Your chosen eluent system is likely too polar, causing both compounds to travel up the column too quickly and without adequate differential interaction with the stationary phase.[4]
-
Solution 1: Optimize the Eluent System.
-
Start with a less polar mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.[2] Begin with a high ratio of non-polar to polar solvent, such as 95:5 or 90:10 (Hexane:EtOAc).
-
Employ a shallow gradient. If isocratic elution fails, a very slow, shallow gradient increase of the polar solvent can effectively resolve compounds with close Rf values.
-
Consider alternative solvents. Sometimes, changing the solvent system entirely can alter selectivity. Dichloromethane/hexane or toluene/ethyl acetate systems are viable alternatives.
-
-
Solution 2: Enhance Column Efficiency.
-
Use a longer column or a stationary phase with a smaller particle size (flash chromatography silica, 230-400 mesh) to increase the number of theoretical plates and improve separation.[4]
-
Question 2: My product seems to be decomposing on the column, leading to low yield and multiple unknown spots on TLC. What's happening?
Answer: α-Bromo ketones can be sensitive to the acidic nature of standard silica gel.[1][5] The Lewis acid sites on the silica surface can catalyze decomposition, potentially through elimination of HBr to form an α,β-unsaturated ketone.[1]
Root Cause Analysis & Solutions:
-
Acid-Catalyzed Degradation: The inherent acidity of silica gel is the primary culprit.
-
Solution 1: Deactivate the Silica Gel. Before preparing the slurry, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine or pyridine in your chosen eluent. This neutralizes the most acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. If decomposition persists, switch to a more inert stationary phase.
-
Neutral Alumina: Often a good choice for acid-sensitive compounds.
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[6]
-
-
Solution 3: Minimize Contact Time. Use flash chromatography, where positive pressure accelerates the separation, reducing the time the compound spends on the stationary phase.[4]
Question 3: The purified product is a yellow or brownish oil, not the expected solid. How can I fix this?
Answer: The color indicates the presence of impurities, which can inhibit crystallization. These are often residual acidic byproducts (like HBr) from the bromination reaction or small amounts of degradation products.[2]
Root Cause Analysis & Solutions:
-
Residual Acidity: Incomplete quenching or washing during the reaction work-up can leave trace acids.
-
Solution 1: Pre-Chromatography Wash. Before purification, ensure the crude product is thoroughly washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize and remove any residual HBr.[7]
-
Solution 2: Post-Chromatography Recrystallization. After column chromatography, if the product is still an oil but appears pure by TLC, attempt recrystallization. This can be achieved by dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly. Seeding with a small crystal, if available, can help induce crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best way to develop a solvent system for this compound using TLC? A1: The goal is to find a solvent system where the product has an Rf (retardation factor) value of approximately 0.3-0.4, which is optimal for column chromatography separation.[2]
-
Start with a baseline system: Use 9:1 Hexane:Ethyl Acetate.
-
Spot your crude material on a TLC plate.
-
Run the plate and visualize under UV light.
-
Analyze the result:
-
If the spots are too low (Rf < 0.2), increase the polarity by moving to an 8:2 or 7:3 ratio.
-
If the spots are too high (Rf > 0.5), decrease the polarity by moving to a 95:5 ratio. The product should be the spot with a slightly lower Rf value than the starting material.
-
Q2: How should I load my sample onto the column? A2: Proper sample loading is critical for good separation. The goal is to apply the sample in as narrow a band as possible.
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, but keep the volume very small) and carefully pipette it onto the top of the column bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[2]
Q3: How should the purified 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone be stored? A3: α-Bromo ketones are often lachrymators (tear-inducing agents) and can be sensitive to light and moisture. For long-term stability, store the purified compound in a tightly sealed, amber-colored vial at low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere like nitrogen or argon.[2]
Experimental Protocols & Data
Table 1: Recommended TLC and Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice, provides good resolution for many compounds.[8] |
| Alternative Phase | Neutral Alumina or Deactivated Silica | For acid-sensitive compounds to prevent on-column degradation.[6] |
| TLC Eluent | Hexane:Ethyl Acetate (start at 9:1) | Good starting polarity for moderately polar ketones.[2] |
| Column Eluent | Isocratic or Gradient Hexane:EtOAc | Adjust based on TLC results to achieve optimal separation. |
| Target Product Rf | ~0.3 - 0.4 | Provides the best balance between resolution and elution time.[2] |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Preparation:
-
Securely clamp a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. The final packed silica should be level.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Use the dry loading method described in FAQ #2 for best results.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials immediately.
-
If using a gradient, slowly and systematically increase the percentage of the more polar solvent.
-
-
Monitoring the Separation:
-
Spot every few fractions onto a TLC plate.
-
Run the TLC plate in the same solvent system used for initial development.
-
Visualize the spots under a UV lamp to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from crude material to the final isolated product.
Caption: Workflow for column chromatography purification.
References
- National Center for Biotechnology Information (2024). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem Compound Summary.
- BenchChem (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem.
- Chemistry LibreTexts (2021). 12.
- Chemistry LibreTexts (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
- Phenomenex (2025).
- Tavčar, E., et al. (2019).
- University of Rochester, Department of Chemistry.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Chromatography [chem.rochester.edu]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromtech.com [chromtech.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the structural elucidation and purity assessment of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated acetophenone derivative with potential applications as a key intermediate in organic synthesis. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the rationale behind the selection of each technique and the interpretation of the resulting data.
The Imperative of Orthogonal Analytical Approaches
A single analytical technique is rarely sufficient to fully characterize a molecule. Instead, we rely on a suite of orthogonal methods, each providing a unique piece of the structural puzzle. For a molecule like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, its identity, purity, and stability are critical quality attributes that must be rigorously established. This guide will focus on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Structural Elucidation: A Multi-Faceted Approach
The primary goal of structural elucidation is to confirm the covalent structure of the synthesized molecule. NMR and Mass Spectrometry are the cornerstones of this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, both ¹H and ¹³C NMR are indispensable.
The choice of solvent and internal standard is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for compounds of this type due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃. Add a small drop of TMS as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 0 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A longer acquisition time and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance of ¹³C.
-
Note: The following chemical shifts are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual values may vary slightly.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.8-8.0 | d | 1H | Proton ortho to C=O |
| Aromatic-H | ~7.6-7.8 | dd | 1H | Proton ortho to Br |
| Aromatic-H | ~7.4-7.6 | d | 1H | Proton meta to C=O |
| Methylene-H₂ | ~4.4 | s | 2H | -CH₂-Br |
| Methyl-H₃ | ~2.4 | s | 3H | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl-C | ~190 | C=O |
| Aromatic-C | ~130-140 | Quaternary carbons |
| Aromatic-CH | ~125-135 | Protonated aromatic carbons |
| Methylene-C | ~30-35 | -CH₂-Br |
| Methyl-C | ~20 | -CH₃ |
The combination of chemical shifts, coupling patterns (multiplicity), and integration values in the ¹H NMR spectrum provides a self-validating dataset. For instance, the integration of the aromatic protons should sum to 3, the methylene protons to 2, and the methyl protons to 3, confirming the relative number of protons in each environment.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
For a compound like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, Electron Ionization (EI) is a suitable technique as it often provides a clear molecular ion peak and a rich fragmentation pattern. A key feature to look for is the isotopic pattern of bromine. Naturally occurring bromine is a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity. For fragments containing two bromine atoms, a characteristic M, M+2, M+4 pattern with a 1:2:1 intensity ratio will be observed.[1][2][3]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).
-
-
MS Detection (EI):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).
-
| m/z | Relative Intensity | Assignment |
| 338, 340, 342 | 1:2:1 | [M]⁺ (Molecular Ion) |
| 259, 261 | 1:1 | [M - Br]⁺ |
| 215, 217 | 1:1 | [Br-C₆H₃(CH₃)-C=O]⁺ |
| 134 | High | [C₆H₃(CH₃)-C=O]⁺ |
| 105 | Moderate | [C₆H₅-C=O]⁺ (from potential impurity) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
The presence of the characteristic isotopic patterns for one and two bromine atoms provides a high degree of confidence in the assigned fragments and the overall structure.
Purity Assessment: Ensuring the Quality of the Final Product
Once the structure is confirmed, it is crucial to determine the purity of the sample. HPLC is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a reversed-phase method is typically employed.
A C18 column is a good starting point for the separation of moderately polar compounds like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is generally effective. A gradient elution is often preferred over an isocratic one to ensure the elution of any potential impurities with a wide range of polarities. UV detection is suitable as the aromatic ring and carbonyl group are strong chromophores.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a higher percentage of A (e.g., 60%) and gradually increase the percentage of B over time (e.g., to 95% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
A pure sample will show a single major peak. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[4]
Confirmatory Techniques: Adding Another Layer of Confidence
Infrared spectroscopy provides information about the functional groups present in a molecule and serves as an excellent confirmatory technique.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Weak | Aliphatic C-H stretch (from -CH₃) |
| ~1680-1700 | Strong | C=O stretch (Aryl ketone) |
| ~1550-1600 | Medium | Aromatic C=C stretch |
| ~1200-1300 | Medium | C-C(=O)-C stretch |
| ~500-600 | Strong | C-Br stretch |
Data based on typical values for similar compounds.[5][6][7]
Visualizing the Workflow
A logical workflow ensures that each analytical step builds upon the previous one, leading to a comprehensive characterization of the molecule.
Caption: Integrated workflow for the synthesis and characterization of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Conclusion
The analytical characterization of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone requires a systematic and multi-faceted approach. By integrating the detailed structural information from NMR and MS with the quantitative purity data from HPLC and confirmatory functional group analysis from IR, a complete and reliable profile of the molecule can be established. This guide provides the necessary framework and experimental insights to empower researchers in their drug discovery and development endeavors, ensuring the quality and integrity of their chemical entities.
References
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2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. URL: [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. PubChem Compound Database. URL: [Link]
-
Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. URL: [Link]
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Qing, W., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. URL: [Link]
-
2-Bromo-1-phenylethanone. ResearchGate. URL: [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. URL: [Link]
-
Arjunan, V., Santhanam, R., & Mohan, S. (2012). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 659–667. URL: [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. URL: [Link]
-
Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. ResearchGate. URL: [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. URL: [Link]
-
Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. URL: [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. URL: [Link]
-
How to separate phenacyl bromide and acetophenone? Chemistry Stack Exchange. URL: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]
-
Separation of Acetophenone on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]
-
b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. URL: [Link]
-
Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. URL: [Link]
-
Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. URL: [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. URL: [Link]
-
Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). ResearchGate. URL: [Link]_273140590)
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- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the HPLC Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
In the landscape of pharmaceutical development and manufacturing, the purity and quality of intermediates are paramount. 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its chemical integrity directly influences the safety and efficacy of the final drug product. Therefore, robust analytical methodologies are not just a regulatory requirement but a cornerstone of quality assurance.
This guide provides an in-depth comparison of analytical techniques for the quality control of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to dissect the nuances of method development and validation, offering a practical framework for researchers, scientists, and drug development professionals. We will explore the rationale behind selecting specific chromatographic conditions and compare the performance of a well-optimized HPLC method against potential alternatives.
The Critical Role of Chromatography in Pharmaceutical Analysis
The analysis of pharmaceutical intermediates like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone often involves separating the main compound from starting materials, by-products, and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1][2]
While other techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) exist, they present limitations for a compound with the characteristics of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. The relatively high boiling point and potential for thermal degradation make GC less suitable. TLC, while useful for rapid qualitative assessments, lacks the quantitative precision and resolution of HPLC for impurity profiling. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating non-volatile and moderately polar compounds like aromatic ketones.[3][4]
Recommended HPLC Method for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Based on the analysis of structurally similar brominated acetophenones and aromatic compounds, a robust reversed-phase HPLC method is proposed. The following protocol is designed to provide excellent resolution and sensitivity for the target analyte and its potential impurities.
Experimental Protocol: Proposed RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic ketone.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is optimal. A small amount of acid, such as phosphoric acid or formic acid, can be added to the aqueous phase to improve peak shape.[5][6]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 50% B
-
20-25 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, as aromatic ketones typically exhibit strong absorbance at this wavelength.[3]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
C18 Column: The non-polar nature of the C18 stationary phase allows for effective separation of the moderately polar 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone from more polar impurities through hydrophobic interactions.
-
Gradient Elution: A gradient is crucial for eluting compounds with a range of polarities. It ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are resolved with good peak shape within a reasonable analysis time.
-
Acidified Mobile Phase: The addition of a small amount of acid suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
-
UV Detection at 254 nm: This wavelength is a common choice for aromatic compounds due to the strong absorbance of the benzene ring, providing good sensitivity.
Performance Comparison: Optimized HPLC vs. Alternative Methods
To illustrate the superiority of a well-developed HPLC method, the following table compares its expected performance characteristics against an isocratic HPLC method and qualitative TLC analysis.
| Parameter | Optimized Gradient RP-HPLC (Proposed) | Isocratic RP-HPLC | Thin-Layer Chromatography (TLC) |
| Resolution | High (baseline separation of impurities) | Moderate (potential for co-elution) | Low (spots may overlap) |
| Sensitivity (LOD/LOQ) | Low (e.g., <0.05 µg/mL / <0.15 µg/mL)[7][8] | Moderate | High |
| Analysis Time | ~25 minutes | <15 minutes (but with compromised resolution) | Variable, but generally faster for a single run |
| Quantitation | Highly accurate and precise | Possible, but less accurate for co-eluting peaks | Semi-quantitative at best |
| Reproducibility | High | High | Low to moderate |
| Validation | Amenable to full ICH validation[9] | Amenable, but may fail specificity tests | Not suitable for full quantitative validation |
Self-Validating System: The Importance of Method Validation
A described protocol is only as reliable as its validation.[10] A comprehensive validation process ensures the method is suitable for its intended purpose.[11][12] The key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are outlined below.[9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow and Validation Process
To better illustrate the analytical process, the following diagrams are provided.
Caption: A streamlined workflow for the HPLC analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Caption: The logical relationship between an analytical method and its validation parameters.
Conclusion
The quality control of pharmaceutical intermediates like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is non-negotiable. While various analytical techniques are available, a well-developed and validated reversed-phase HPLC method stands out as the most reliable and robust approach. The proposed method in this guide, grounded in established chromatographic principles, provides a solid starting point for laboratories to ensure the purity and quality of this critical intermediate. By adhering to a systematic validation process, researchers can have full confidence in their analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
European Medicines Agency. (2025, June 19). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today.
-
Horváth, C., & Melander, W. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
International Conference on Harmonisation. (2022, January 6). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed. Retrieved from [Link]
-
ILT. (2024, February 7). Techniques in Pharmaceutical Analysis. Retrieved from [Link]
-
Korte, D. et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Molecules, 24(23), 4333. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
Tiritiris, I. et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. Retrieved from [Link]
-
Wadhwa, S. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: A Comparative Study of GC-MS and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of pharmaceutical intermediates is paramount. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key building block in organic synthesis. We will explore the nuances of this analytical technique, address potential challenges, and objectively compare its performance with viable alternatives, supported by experimental data and established scientific principles.
Introduction to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its Analytical Importance
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, with the chemical formula C₉H₈Br₂O and a molecular weight of 291.97 g/mol , is a brominated aromatic ketone.[1] Its structure, featuring two bromine atoms and a ketone functional group, makes it a versatile reagent in the synthesis of more complex molecules. The purity and impurity profile of this intermediate can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method is crucial for its characterization and quality control.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
The Rationale Behind Employing GC-MS
The choice of GC-MS for analyzing 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is predicated on its volatility and the specificity offered by mass spectrometric detection. The compound's molecular weight and structure suggest it can be volatilized under typical GC conditions, allowing for its separation from potential impurities. The mass spectrometer provides unambiguous identification based on the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern.
Potential Challenge: Thermal Degradation of α-Bromo Ketones
A critical consideration when analyzing α-bromo ketones by GC is their potential for thermal degradation in the high-temperature environment of the GC inlet.[3] The lability of the carbon-bromine bond alpha to the carbonyl group can lead to the loss of HBr or other rearrangements, resulting in the formation of degradation products and inaccurate quantification of the target analyte. Studies on the thermal decomposition of brominated compounds have shown that various products can be formed.[2][4][5]
To mitigate this, a carefully optimized GC method is essential. This includes using a lower injection port temperature, a deactivated liner, and a fast oven ramp rate to minimize the analyte's residence time in the hot zones.
Proposed GC-MS Methodology
The following is a detailed, step-by-step protocol for the GC-MS analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, designed to ensure analytical integrity.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent such as acetone or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile compounds. |
| Injection Port Temp. | 250 °C (or lower if degradation is observed) | Balances efficient volatilization with minimizing thermal decomposition. |
| Injection Mode | Split (50:1) or Splitless | Split injection is suitable for screening, while splitless is preferred for trace analysis. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A program designed for good separation of the analyte from potential impurities. |
| MS Transfer Line Temp. | 280 °C | Ensures efficient transfer of the analyte to the mass spectrometer without cold spots. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 400 m/z | Covers the molecular ion and expected fragment ions. |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Expected Mass Spectrum and Fragmentation Pattern
The mass spectrum of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio).[6] The molecular ion peak (M⁺) cluster should appear around m/z 290, 292, and 294 with a relative intensity ratio of approximately 1:2:1.
The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[3][7][8]
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Alternative Analytical Techniques: A Comparative Overview
While GC-MS is a robust method, alternative techniques may be more suitable depending on the specific analytical requirements, such as the need for higher sensitivity, analysis of non-volatile impurities, or avoidance of high temperatures.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of pharmaceutical compounds.[9]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength.
-
Advantages:
-
Avoids high temperatures, preventing thermal degradation.
-
Excellent for quantifying known impurities.
-
Robust and widely available instrumentation.
-
-
Limitations:
-
Less specificity than mass spectrometry; co-eluting impurities can interfere with quantification.
-
Requires a chromophore for detection.
-
Typical HPLC-UV Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1][10][11][12]
-
Principle: After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting fragment ions. This multiple reaction monitoring (MRM) provides exceptional selectivity.
-
Advantages:
-
High sensitivity and selectivity, ideal for trace impurity analysis.
-
Suitable for both volatile and non-volatile compounds.
-
Provides structural information for unknown impurities.
-
-
Limitations:
-
More complex instrumentation and method development compared to HPLC-UV.
-
Susceptible to matrix effects.
-
Performance Comparison
The choice of analytical technique should be based on a careful evaluation of their performance characteristics for the specific application.
Table of Comparison: GC-MS vs. HPLC-UV vs. LC-MS/MS
| Feature | GC-MS | HPLC-UV | LC-MS/MS |
| Principle | Gas-phase separation, mass-based detection | Liquid-phase separation, UV absorbance detection | Liquid-phase separation, tandem mass-based detection |
| Analyte Volatility | Required | Not required | Not required |
| Thermal Stability | Required | Not required | Not required |
| Selectivity | High | Moderate | Very High |
| Sensitivity (Typical LOQ) | ng/mL range | µg/mL range | pg/mL to ng/mL range[13] |
| Identification Power | High (based on fragmentation) | Low (based on retention time) | Very High (based on parent and fragment ions) |
| Quantification Accuracy | Good, but can be affected by degradation | Excellent for known analytes | Excellent, but can be affected by matrix effects |
| Instrumentation Cost | Moderate | Low | High |
| Ease of Use | Moderate | High | Moderate to Low |
Conclusion and Recommendations
For the routine analysis and purity assessment of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, GC-MS offers a good balance of selectivity, sensitivity, and accessibility. However, meticulous method development is crucial to mitigate the risk of thermal degradation.
-
For routine quality control and purity checks where the primary interest is the main component and known impurities, HPLC-UV provides a robust, cost-effective, and straightforward solution that avoids any potential thermal degradation issues.
-
For in-depth impurity profiling, identification of unknown degradation products, or when very low detection limits are required, LC-MS/MS is the superior technique due to its exceptional sensitivity and selectivity.
Ultimately, the selection of the most appropriate analytical technique will depend on the specific goals of the analysis, the available instrumentation, and the regulatory requirements of the drug development process. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive understanding of the quality of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
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Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. (n.d.). Retrieved January 23, 2026, from [Link]
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Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food | Request PDF. (2018). ResearchGate. [Link]
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Products of thermal decomposition of brominated polymer flame retardants - ciop.pl. (n.d.). Retrieved January 23, 2026, from [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scientific Research Publishing. [Link]
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Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations | Request PDF. (2020). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Substituted Alpha-Bromo Ketones: A Comparative Analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Introduction: The Enduring Utility of Alpha-Bromo Ketones in Synthesis
Alpha-bromo ketones are a cornerstone class of reagents in organic synthesis, prized for their dual functionality. The presence of a bromine atom alpha to a carbonyl group renders the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, while the carbonyl group itself offers a rich landscape for further chemical transformations.[1] These molecules serve as versatile building blocks for a vast array of more complex structures, including pharmaceuticals, agrochemicals, and other fine chemicals.[2] Their ability to readily undergo nucleophilic substitution and elimination reactions makes them indispensable intermediates for constructing carbon-carbon and carbon-heteroatom bonds, as well as for the synthesis of α,β-unsaturated ketones and various heterocyclic systems.[3][4][5]
This guide provides an in-depth comparison of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone against other common alpha-bromo ketones. We will explore how substitutions on the aromatic ring influence reactivity, synthetic accessibility, and application scope, providing researchers with the field-proven insights necessary to make informed decisions in their synthetic strategies.
The Subject Molecule: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
Structure and Properties:
-
IUPAC Name: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
CAS Number: 3114-08-7
-
Molecular Formula: C₉H₈Br₂O
-
Molecular Weight: 291.97 g/mol [6]
The structure features a phenacyl bromide core with two key substitutions on the aromatic ring: a bromine atom at the para-position (C4) and a methyl group at the meta-position (C3). This specific substitution pattern is critical as it imparts distinct electronic and steric properties that differentiate it from simpler analogs like phenacyl bromide or other substituted variants. Such brominated intermediates are valuable in the synthesis of drugs targeting a range of conditions, from neurological disorders to infectious diseases.[7][8]
Comparative Analysis with Alternative Alpha-Bromo Ketones
The choice of an alpha-bromo ketone reagent is dictated by the specific synthetic goal. The electronic nature of the substituents on the aromatic ring directly impacts the reactivity of both the alpha-carbon and the carbonyl group. Here, we compare our subject molecule to three widely used alternatives to illustrate these effects.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | C₉H₈Br₂O | 291.97[6] | N/A | Electron-withdrawing (Br) and electron-donating (CH₃) groups; offers sites for further functionalization. |
| Phenacyl Bromide (2-Bromo-1-phenylethanone) | C₈H₇BrO | 199.05[9] | 49-51 | The unsubstituted parent compound; serves as a baseline for reactivity.[9] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49[10] | 93-96[11] | Strong electron-withdrawing group (Cl) deactivates the ring but increases electrophilicity of the carbonyl carbon.[2] |
| 2-Bromo-1-(4-methylphenyl)ethanone | C₉H₉BrO | 213.07[12] | 49-51 | Electron-donating group (CH₃) activates the ring towards electrophilic substitution and slightly modifies carbonyl reactivity.[12] |
Reactivity Comparison: The Role of Aromatic Substituents
The reactivity of alpha-bromo ketones is a delicate balance of several factors:
-
Electrophilicity of the Alpha-Carbon: This is paramount for nucleophilic substitution reactions. Electron-withdrawing groups (EWGs) like -Br and -Cl on the phenyl ring enhance the partial positive charge on the carbonyl carbon, which in turn withdraws electron density from the alpha-carbon, making it a more potent electrophile. Therefore, 2-Bromo-1-(4-chlorophenyl)ethanone is generally more reactive towards nucleophiles than the unsubstituted Phenacyl Bromide .
-
Enolization Rate: The acid-catalyzed alpha-bromination reaction proceeds through an enol intermediate.[13] The rate of enol formation is the rate-determining step in these halogenations.[4] Electron-donating groups (EDGs) like the methyl group in 2-Bromo-1-(4-methylphenyl)ethanone can stabilize the enol intermediate, potentially affecting the bromination kinetics.
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone presents a unique case with both an EWG (-Br) and an EDG (-CH₃). The strong deactivating effect of the C4-bromo group likely dominates, making the alpha-carbon highly reactive, comparable to the chlorinated analog. The C3-methyl group provides a steric influence and slightly modulates the electronic properties.
Synthesis and Experimental Protocols
The most common method for synthesizing alpha-bromo ketones is the direct bromination of the corresponding ketone, typically under acidic conditions to promote enolization.[3][13]
Causality in Experimental Design: Why Acid Catalysis?
The acid-catalyzed pathway is preferred for the monobromination of ketones. The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the alpha-protons.[1] Subsequent deprotonation forms a nucleophilic enol intermediate, which then attacks molecular bromine.[13] This process is self-limiting to a degree; the introduction of the first electron-withdrawing bromine atom deactivates the product towards further enolization, thus disfavoring dibromination, although it can occur if reaction conditions are not carefully controlled.[15]
Diagram 1: General Mechanism of Acid-Catalyzed Alpha-Bromination
Caption: Acid catalysis facilitates the formation of a nucleophilic enol, which attacks bromine.
General Protocol for the Synthesis of Substituted Alpha-Bromo Ketones
This protocol is a self-validating system adapted from standard procedures and can be applied to the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone from its corresponding acetophenone precursor.[1][16]
-
Dissolution: Dissolve the starting ketone (e.g., 1-(4-bromo-3-methylphenyl)ethanone) (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Rationale: Acetic acid often serves as both the solvent and the acid catalyst.[13] Ethereal solvents may be used for substrates sensitive to strong acids.
-
Bromination: Warm the solution gently to approximately 40-50°C. Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. Maintain the temperature and stir for an additional 1-2 hours after the addition is complete. Rationale: Dropwise addition and moderate temperature control the reaction rate and minimize side reactions like dibromination and aromatic bromination.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, typically higher Rf spot, indicates product formation. Rationale: TLC provides a rapid and effective way to determine reaction completion and check for the presence of impurities.
-
Quenching: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-cold water. If necessary, add a small amount of sodium bisulfite solution to quench any excess bromine (indicated by the disappearance of the orange/brown color). Rationale: Precipitation in water isolates the organic product from the acidic solvent. Sodium bisulfite is a reducing agent that safely neutralizes unreacted bromine.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove residual acid, followed by a small amount of cold ethanol or hexane to facilitate drying. Rationale: Thorough washing is crucial for removing impurities that can interfere with subsequent steps or product stability.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). Rationale: Recrystallization is an effective method for purifying solid organic compounds to obtain high-purity material.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A standard laboratory workflow for producing high-purity alpha-bromo ketones.
Conclusion and Future Outlook
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a highly functionalized synthetic intermediate whose reactivity is modulated by the competing electronic effects of its aromatic substituents. Its enhanced electrophilicity, conferred by the para-bromo group, makes it a valuable reagent for constructing complex molecular architectures, particularly in medicinal chemistry.
When selecting an alpha-bromo ketone, researchers must consider the electronic demands of their target reaction. For rapid nucleophilic substitution, reagents with electron-withdrawing groups like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone or 2-Bromo-1-(4-chlorophenyl)ethanone are superior choices. For syntheses where subsequent reactions on the aromatic ring are desired, a simpler analog like 2-bromo-1-(4-methylphenyl)ethanone may be more appropriate. This guide provides the foundational, field-tested logic to empower scientists to select the optimal reagent, ensuring efficiency, yield, and success in their synthetic endeavors.
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A Comparative Guide to the Reactivity of α-Haloketones: 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone vs. 2-chloroacetophenone
Introduction: The Role of α-Haloketones in Synthetic Chemistry
α-Haloketones are a pivotal class of organic compounds, characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally valuable as electrophilic building blocks in organic synthesis. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack.[1] This heightened electrophilicity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.[2]
This guide provides an in-depth, comparative analysis of two representative α-haloketones: the structurally complex 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and the more common reagent, 2-chloroacetophenone . We will dissect their structural and electronic differences, provide experimental protocols to compare their reactivity in key synthetic transformations, and offer field-proven insights to guide researchers in selecting the appropriate reagent for their specific synthetic goals.
Molecular Structure and Electronic Profile: A Tale of Two Electrophiles
The reactivity of an α-haloketone is fundamentally governed by two factors: the nature of the leaving group (the halogen) and the electronic environment created by the rest of the molecule.
2-chloroacetophenone is a simple, yet effective, electrophile. The phenyl group is relatively neutral electronically, while the chlorine atom serves as a competent leaving group.
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone , in contrast, possesses a more nuanced electronic profile.
-
Primary Leaving Group: The bromine at the α-position (C2) is a superior leaving group compared to chlorine. This is due to the greater polarizability and lower bond strength of the C-Br bond versus the C-Cl bond, which stabilizes the resulting bromide anion (Br⁻) more effectively than the chloride anion (Cl⁻).
-
Aromatic Substituents: The substituted phenyl ring features a second bromine atom and a methyl group. The bromine atom at the C4 position of the phenyl ring is an electron-withdrawing group (via induction) and a deactivating group in electrophilic aromatic substitution. The methyl group at C3 is a weak electron-donating group. These substituents modulate the electron density of the entire molecule, including the electrophilicity of the carbonyl carbon.
Below is a diagram illustrating the structures of the two compounds.
Caption: Molecular structures of the compared α-haloketones.
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for practical laboratory use.
| Property | 2-chloroacetophenone | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone |
| CAS Number | 532-27-4[3] | 60208-05-1 (for a related isomer)[4] |
| Molecular Formula | C₈H₇ClO[3] | C₉H₈Br₂O[4] |
| Molar Mass | 154.59 g/mol [3] | 291.97 g/mol [4] |
| Appearance | White to gray crystalline solid[3] | Typically a solid |
| Melting Point | 54-56 °C[3] | Not readily available |
| Primary Hazard | Lachrymator, toxic, corrosive[3][5] | Lachrymator, skin/eye irritant[6] |
Comparative Reactivity in Key Transformations
The most direct way to compare the reactivity of these two electrophiles is to examine their performance in hallmark reactions of α-haloketones.
Nucleophilic Substitution (Sɴ2) and the Hantzsch Thiazole Synthesis
The Sɴ2 reaction is the quintessential reaction of α-haloketones. The rate of this reaction is highly dependent on the leaving group ability of the halogen. We can use the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, as a practical benchmark for comparing Sɴ2 reactivity.[7][8][9]
Mechanism Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone, displacing the halide ion in an Sɴ2 fashion. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[9]
Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.
Expected Outcome: Due to the superior leaving group ability of bromide, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is expected to react significantly faster than 2-chloroacetophenone under identical conditions. This translates to shorter reaction times and/or the ability to conduct the reaction at lower temperatures.
The Favorskii Rearrangement
When treated with a strong base, such as an alkoxide, α-haloketones that possess an α'-hydrogen can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[10][11][12][13]
Mechanism Insight: The reaction proceeds through the formation of a highly strained cyclopropanone intermediate. The base first abstracts an acidic α'-proton to form an enolate, which then undergoes intramolecular Sɴ2 displacement of the halide to form the three-membered ring. The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to ring-opening and formation of the rearranged carboxylate product.[12]
Caption: Key stages of the Favorskii Rearrangement mechanism.
Comparative Analysis: Both ketones are capable of undergoing this rearrangement. The initial enolate formation should be comparable for both. However, the crucial ring-forming step—the intramolecular Sɴ2 reaction—is again dependent on the leaving group. Therefore, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is predicted to form the cyclopropanone intermediate more readily than 2-chloroacetophenone, potentially leading to higher yields or requiring milder reaction conditions.
Experimental Protocols: A Head-to-Head Comparison
To provide actionable data, we outline a parallel synthesis experiment to compare the reactivity of the two compounds in the Hantzsch thiazole synthesis.
Objective: To compare the reaction time and yield for the synthesis of a 2-aminothiazole derivative starting from 2-chloroacetophenone and 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Materials & Reagents:
-
2-chloroacetophenone
-
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
-
Thiourea
-
Ethanol (Absolute)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Developing solvent: e.g., Ethyl Acetate/Hexane (1:2)
-
Standard laboratory glassware, magnetic stir bars, and hot plates.
Workflow Diagram
Caption: Parallel workflow for comparing α-haloketone reactivity.
Step-by-Step Procedure:
-
Reaction Setup: Prepare two separate reaction flasks.
-
Flask A: Add 2-chloroacetophenone (5.0 mmol) and thiourea (5.5 mmol) to 15 mL of absolute ethanol.
-
Flask B: Add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (5.0 mmol) and thiourea (5.5 mmol) to 15 mL of absolute ethanol.
-
-
Reaction: Add a magnetic stir bar to each flask, equip with a reflux condenser, and heat both mixtures to reflux with vigorous stirring. Start a timer for each reaction.
-
Monitoring: Every 15 minutes, withdraw a small aliquot from each reaction mixture, spot it on a TLC plate, and develop it in the chosen solvent system. Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting α-haloketone is no longer visible.
-
Workup: Once a reaction is complete, remove it from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold 5% aqueous sodium carbonate solution and stir. A precipitate of the thiazole product should form.[9]
-
Isolation & Analysis: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it thoroughly. Calculate the percentage yield for each reaction.
Summary of Expected Results and Discussion
The experimental data gathered should align with the theoretical principles of chemical reactivity.
| Parameter | Reaction A (2-chloroacetophenone) | Reaction B (2-Bromo-...) | Causality |
| Reaction Time | Longer | Shorter | Br⁻ is a better leaving group than Cl⁻, accelerating the rate-determining Sɴ2 step. |
| Reaction Temp. | Reflux | Reflux (or potentially lower) | The higher reactivity of the bromo-compound might allow for milder conditions. |
| % Yield | Good to Excellent | Good to Excellent | Both are effective electrophiles for this transformation, leading to high-yielding reactions. |
Field-Proven Insight: The choice between these reagents often comes down to a balance of reactivity, cost, and availability. For rapid, high-throughput synthesis or for reactions with less potent nucleophiles, the higher reactivity of the α-bromo ketone is a distinct advantage. For routine syntheses where reaction time is less critical, the often lower cost and greater stability of 2-chloroacetophenone may be preferable.
Conclusion
While both 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and 2-chloroacetophenone are potent electrophiles and valuable intermediates, their reactivity profiles are distinct. The presence of bromine at the α-carbon in 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone makes it the more reactive of the two in nucleophilic substitution and related reactions, a direct consequence of bromide being a superior leaving group to chloride. This guide demonstrates through mechanistic reasoning and a proposed experimental comparison that understanding the subtle interplay of leaving group ability and electronic effects is paramount for the rational design of efficient synthetic routes. Researchers can leverage this enhanced reactivity to shorten reaction times, use milder conditions, or engage less reactive nucleophiles in productive transformations.
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A Comparative Guide to Alternative Reagents for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in Synthetic Chemistry
Introduction: The Role and Challenges of a Versatile Building Block
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a member of the α-haloketone family, a class of reagents prized in organic synthesis for their dual reactivity. The presence of an electrophilic carbonyl carbon and a carbon atom bearing a good leaving group (bromide) makes them powerful precursors for constructing a wide array of molecular architectures, particularly heterocyclic systems.[1][2] Their utility is most prominently demonstrated in classical reactions like the Hantzsch thiazole synthesis, where they react with thioamides to form the thiazole core, a scaffold present in numerous pharmacologically active compounds.[3][4]
However, the high reactivity of α-bromo ketones, including the title compound, is a double-edged sword. These reagents are often potent lachrymators and are corrosive, causing severe skin burns and eye damage upon contact.[5][6][7] This necessitates stringent handling procedures, including the use of personal protective equipment (PPE) and well-ventilated fume hoods, which can be cumbersome in a research setting and problematic for large-scale industrial applications.
This guide provides a comparative analysis of viable alternatives to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. We will explore alternative halogenated ketones, in situ generation methods that avoid the isolation of the hazardous intermediate, and other electrophilic synthons. The objective is to equip researchers and process chemists with the data and insights needed to select the most appropriate reagent based on a balance of reactivity, safety, cost, and synthetic goals.
Comparative Analysis of Reagents
The selection of an appropriate alkylating agent is governed by factors including the reactivity of the nucleophile, desired reaction conditions, and, critically, safety and handling considerations. Below, we compare several alternatives to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Alternative α-Haloketones: A Matter of the Leaving Group
The most direct alternatives involve simply substituting the bromine atom at the α-position with a different halogen.
-
α-Chloroketones (e.g., 2-Chloro-1-(4-bromo-3-methylphenyl)ethanone): Chlorine is a less effective leaving group than bromine due to the stronger C-Cl bond. Consequently, α-chloroketones are generally less reactive than their α-bromo counterparts. This can be advantageous, offering greater stability and potentially higher selectivity in reactions with multifunctional nucleophiles. However, forcing conditions, such as higher temperatures or longer reaction times, may be required to achieve comparable yields, which could lead to undesired side reactions.[8]
-
α-Iodoketones (e.g., 2-Iodo-1-(4-bromo-3-methylphenyl)ethanone): Iodine is an excellent leaving group, making α-iodoketones the most reactive among the α-haloketones.[9] This high reactivity allows for milder reaction conditions, which is beneficial for sensitive substrates. The downside includes lower stability, higher cost, and potential for side reactions due to their increased electrophilicity. Their synthesis often employs reagents like molecular iodine with an oxidizing agent.[1]
In Situ Halogenation: A Safer Process-Oriented Approach
A highly effective strategy to mitigate the hazards associated with isolating and handling α-bromoketones is to generate the reactive species in situ from the parent ketone, 1-(4-bromo-3-methylphenyl)ethanone. This approach confines the hazardous material to the reaction vessel, minimizing exposure.
-
Copper(II) Bromide (CuBr₂): This is one of the most reliable and widely used methods for the α-bromination of ketones.[10][11] The reaction is typically performed by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture like chloroform and ethyl acetate. The reaction is often clean, and the byproduct, CuBr, conveniently precipitates from the solution. This method is particularly well-suited for ketones with acid-sensitive functional groups.
-
N-Bromosuccinimide (NBS): NBS is a common and versatile brominating agent. In the presence of a radical initiator or an acid catalyst, NBS can effectively brominate the α-position of ketones. The choice of conditions is crucial to prevent competitive aromatic bromination, especially on activated rings.
-
Hydrogen Peroxide and Hydrobromic Acid (H₂O₂-HBr): This system offers a "greener" alternative by using H₂O₂ as the oxidant to generate Br₂ in situ from HBr. This method can be highly efficient for the α-bromination of aryl methyl ketones.[12]
Workflow Comparison: Direct vs. In Situ Bromination
The following diagram illustrates the key differences in the laboratory workflow between using the pre-synthesized α-bromoketone and generating it in situ.
Caption: Comparison of direct use vs. in situ generation workflows.
Data Summary: Head-to-Head Comparison
The following table summarizes the key performance indicators for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its primary alternatives.
| Reagent/Method | Relative Reactivity | Key Advantages | Key Disadvantages | Safety Profile |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | High | Readily available, well-established reactivity. | Highly lachrymatory, corrosive, toxic.[5][6][7] | High Hazard |
| α-Chloro Analogue | Moderate | More stable, potentially more selective. | Slower reaction rates, may require harsher conditions. | Moderate Hazard |
| α-Iodo Analogue | Very High | Allows for mild reaction conditions.[9] | Less stable, more expensive, can be overly reactive. | High Hazard |
| In Situ (CuBr₂) | High (Generated) | Avoids handling of hazardous intermediate, clean reaction.[10] | Requires stoichiometric copper, potential metal contamination. | Reduced Hazard |
| In Situ (H₂O₂/HBr) | High (Generated) | "Greener" reagents, cost-effective.[12] | Can lead to aromatic bromination with activated rings. | Reduced Hazard |
Experimental Protocols
To provide a practical comparison, we present two detailed protocols for the synthesis of 2-amino-4-(4-bromo-3-methylphenyl)thiazole, a common application for this class of reagents.
Protocol 1: Using 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
This protocol is based on the classical Hantzsch thiazole synthesis.[3]
Diagram of Hantzsch Thiazole Synthesis
Caption: General scheme for Hantzsch thiazole synthesis.
Methodology:
-
Caution: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
To a 100 mL round-bottom flask, add 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (3.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add ethanol (40 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into 100 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure 2-amino-4-(4-bromo-3-methylphenyl)thiazole.
Protocol 2: In Situ Generation via CuBr₂
This protocol generates the α-bromoketone intermediate, which is then reacted in a one-pot synthesis.
Methodology:
-
To a 250 mL round-bottom flask, add 1-(4-bromo-3-methylphenyl)ethanone (2.27 g, 10 mmol) and Copper(II) bromide (4.47 g, 20 mmol).
-
Add a 1:1 mixture of ethyl acetate and chloroform (100 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux. The black color of CuBr₂ will gradually be replaced by the white precipitate of CuBr. The reaction is typically complete within 2-4 hours (monitor by TLC for the disappearance of the starting ketone).
-
After the bromination is complete, filter the hot solution to remove the CuBr precipitate.
-
Transfer the filtrate to a clean 250 mL round-bottom flask and add thiourea (0.76 g, 10 mmol).
-
Heat the mixture to reflux for an additional 3 hours.
-
Cool the reaction mixture, pour it into water, neutralize with sodium bicarbonate, and collect the precipitate as described in Protocol 1.
-
Purify by recrystallization from ethanol.
Conclusion and Recommendations
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone remains a highly effective and important reagent in synthetic chemistry, particularly for the construction of heterocyclic compounds. However, its hazardous properties are a significant drawback.
For laboratory-scale synthesis where safety and ease of handling are paramount, the in situ generation of the α-bromoketone using Copper(II) Bromide is the recommended alternative. This method has been shown to be robust, high-yielding, and significantly reduces the risk of exposure to the lachrymatory intermediate.[10][11] While it introduces a metal salt that must be removed, the procedural benefits often outweigh this consideration.
For applications where reactivity is the primary concern and substrates are sensitive to heat, the corresponding α-iodoketone may be the reagent of choice, provided its higher cost and lower stability are acceptable. The α-chloroketone serves as a less reactive, more stable alternative when milder alkylation is desired.
Ultimately, the choice of reagent is a strategic decision. By understanding the comparative performance, safety profiles, and experimental workflows detailed in this guide, researchers can make informed choices that optimize both the chemical outcome and the safety of their laboratory operations.
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A Comparative Guide to Impurity Profiling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key building block in the synthesis of various pharmaceutical compounds. We will explore the likely synthetic routes, predict potential impurities, and compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in the identification and quantification of these impurities.
The Synthetic Landscape and Anticipated Impurities
A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. The synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone likely proceeds via a two-step process: a Friedel-Crafts acylation followed by an α-bromination. Each step presents a unique set of potential impurities.
A plausible synthetic route begins with the Friedel-Crafts acylation of 1-bromo-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(4-bromo-3-methylphenyl)ethanone.[1] The subsequent step involves the α-bromination of this intermediate, likely using a brominating agent like N-bromosuccinimide (NBS) or bromine in an acidic medium, to afford the final product.[2][3]
dot graph "Synthetic_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
"1-bromo-2-methylbenzene" [label="1-bromo-2-methylbenzene"]; "acetyl_chloride" [label="Acetyl Chloride / AlCl3"]; "intermediate" [label="1-(4-bromo-3-methylphenyl)ethanone", shape=Mdiamond, color="#EA4335"]; "brominating_agent" [label="Brominating Agent (e.g., NBS)"]; "final_product" [label="2-Bromo-1-(4-bromo-3-methylphenyl)ethanone", color="#FBBC05", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"1-bromo-2-methylbenzene" -> "intermediate" [label="Friedel-Crafts Acylation"]; "acetyl_chloride" -> "intermediate"; "intermediate" -> "final_product" [label="α-Bromination"]; "brominating_agent" -> "final_product"; }
Figure 1: Plausible synthetic pathway for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Based on this synthetic route, a range of process-related impurities can be anticipated:
-
Starting Materials: Unreacted 1-bromo-2-methylbenzene and 1-(4-bromo-3-methylphenyl)ethanone.
-
Isomeric Impurities: Friedel-Crafts acylation can lead to the formation of regioisomers, such as 1-(2-bromo-3-methylphenyl)ethanone or 1-(4-bromo-2-methylphenyl)ethanone.
-
Over-brominated Impurities: The α-bromination step can result in the formation of 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone.
-
By-products: Side reactions can generate various by-products, the structures of which would depend on the specific reaction conditions.
-
Degradation Products: The final compound may degrade upon storage or under stress conditions (e.g., light, heat, humidity).
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the accurate and reliable profiling of impurities. Here, we compare the utility of HPLC, GC-MS, and NMR spectroscopy for the analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for impurity profiling in the pharmaceutical industry due to its versatility, sensitivity, and robustness.[4][5]
Experimental Protocol: HPLC-UV Method Development
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic ketones.[4]
-
Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B; 30-35 min, 90-30% B; 35-40 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the impurity peaks for preliminary identification.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
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"Sample" [label="Sample Preparation"]; "HPLC" [label="HPLC System\n(Pump, Injector, Column)", shape=cylinder, color="#EA4335"]; "Detection" [label="PDA Detector", shape=cylinder, color="#FBBC05"]; "Data" [label="Chromatogram & UV Spectra", shape=document, color="#34A853"]; "Analysis" [label="Peak Integration & Quantification"];
"Sample" -> "HPLC"; "HPLC" -> "Detection"; "Detection" -> "Data"; "Data" -> "Analysis"; }
Figure 2: A typical workflow for HPLC-based impurity profiling.
Performance Comparison:
| Parameter | HPLC-UV/PDA Performance |
| Selectivity | Excellent for separating isomers and compounds with different polarities. |
| Sensitivity | Good, typically in the low ppm range. |
| Quantification | Highly accurate and precise with proper validation. |
| Identification | Tentative identification based on retention time and UV spectra. Confirmation requires a reference standard or hyphenated techniques like LC-MS. |
Hypothetical HPLC Data Summary
| Peak No. | Retention Time (min) | Area % | Potential Identity |
| 1 | 5.2 | 0.08 | 1-(4-bromo-2-methylphenyl)ethanone |
| 2 | 8.5 | 0.15 | 1-(4-bromo-3-methylphenyl)ethanone (Starting Material) |
| 3 | 12.1 | 99.5 | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (API) |
| 4 | 15.8 | 0.22 | 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone |
| 5 | 18.3 | 0.05 | Unknown Degradant |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, particularly halogenated organic molecules.[6][7]
Experimental Protocol: GC-MS Method
-
Column Selection: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Injector: Splitless injection at 250 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Performance Comparison:
| Parameter | GC-MS Performance |
| Selectivity | Excellent chromatographic separation and mass-based detection provides high selectivity. |
| Sensitivity | Very high, often reaching ppb levels. |
| Quantification | Good, but may require deuterated internal standards for best accuracy. |
| Identification | Provides mass spectra which can be compared to libraries for confident identification of known impurities. Fragmentation patterns offer structural clues for unknown impurities. |
Hypothetical GC-MS Data Summary
| Retention Time (min) | Detected m/z (Major Fragments) | Area % | Potential Identity |
| 10.5 | 198, 183, 155 | 0.10 | 1-(4-bromo-3-methylphenyl)ethanone |
| 13.2 | 278, 197, 118 | 99.6 | 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone (API) |
| 15.9 | 356, 277, 196 | 0.25 | 2,2-dibromo-1-(4-bromo-3-methylphenyl)ethanone |
| 17.2 | 212, 184, 103 | 0.05 | Unknown By-product |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities.[8][9][10] While not typically used for routine quantification of trace impurities, it is the gold standard for characterizing isolated impurities or for identifying major impurities in a mixture.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of the sample or isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra. These provide information on the number and types of protons and carbons in the molecule.
-
2D NMR: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish the connectivity of atoms within the molecule.[11][12]
Performance Comparison:
| Parameter | NMR Spectroscopy Performance |
| Selectivity | Provides detailed structural information, allowing for the differentiation of isomers. |
| Sensitivity | Relatively low compared to HPLC and GC-MS. Generally requires microgram to milligram quantities of an impurity. |
| Quantification | Quantitative NMR (qNMR) can be highly accurate but is typically used for higher concentration components. |
| Identification | Provides unambiguous structural elucidation of unknown compounds. |
A Self-Validating System for Impurity Profiling
An effective impurity profiling strategy integrates these techniques in a logical and self-validating workflow.
dot graph "Impurity_Profiling_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
"Start" [label="Crude Sample of\n2-Bromo-1-(4-bromo-3-methylphenyl)ethanone", shape=Mdiamond, color="#EA4335"]; "HPLC_Screen" [label="HPLC-PDA Screening for\nDetection & Quantification"]; "GCMS_Screen" [label="GC-MS Screening for\nVolatile Impurities & Confirmation"]; "Decision" [label="Impurity > Identification Threshold?", shape=diamond, color="#FBBC05"]; "Isolate" [label="Isolate Impurity\n(e.g., Preparative HPLC)"]; "NMR" [label="NMR Spectroscopy for\nStructural Elucidation", shape=Mdiamond, color="#34A853"]; "Report" [label="Complete Impurity Profile Report"];
"Start" -> "HPLC_Screen"; "Start" -> "GCMS_Screen"; "HPLC_Screen" -> "Decision"; "GCMS_Screen" -> "Decision"; "Decision" -> "Isolate" [label="Yes"]; "Decision" -> "Report" [label="No"]; "Isolate" -> "NMR"; "NMR" -> "Report"; }
Figure 3: An integrated workflow for comprehensive impurity profiling.
This workflow adheres to the principles of scientific integrity by using orthogonal analytical techniques to confirm findings. For instance, an impurity detected by HPLC can be cross-verified by GC-MS, providing a higher degree of confidence in its identity. The final structural confirmation of any significant unknown impurity by NMR serves as the ultimate validation.
Regulatory Context and Trustworthiness
The entire process of impurity profiling is guided by stringent regulatory standards, primarily the guidelines from the International Council for Harmonisation (ICH).[13][14][15] The ICH Q3A and Q3B guidelines provide specific thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[16][17] Adherence to these guidelines is not merely a matter of compliance but is fundamental to ensuring the safety and efficacy of the final pharmaceutical product. The qualification of impurities, which involves gathering and evaluating data to establish the biological safety of an impurity at a specified level, is a critical step in the drug development process.[18]
Conclusion
The impurity profiling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone requires a multi-faceted analytical approach. HPLC is the workhorse for routine analysis and quantification, offering excellent selectivity and precision. GC-MS provides complementary information, especially for volatile impurities, and offers a higher degree of confidence in identification through mass spectral data. NMR spectroscopy remains the ultimate tool for the unambiguous structural elucidation of unknown impurities. By integrating these techniques within a logical, self-validating workflow and adhering to regulatory guidelines, researchers and drug developers can ensure a comprehensive and trustworthy impurity profile, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
AQA. (2015). A-level Chemistry 7405 Specification. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. [Link]
-
ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]
-
ResearchGate. (2011). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Chemistry LibreTexts. (2021). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
-
ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
-
EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]
-
FDA. (2021). Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. [Link]
-
EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Shimadzu. Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
MDPI. (2023). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
PubMed. (2021). Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine. [Link]
-
YouTube. (2014). Alpha Bromination of a Ketone 002. [Link]
-
IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
YouTube. (2023). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]
-
PubChem. 2-Bromo-4'-methylacetophenone. [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
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A Researcher's Guide to the Quality Assessment of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its Synthetic Alternatives
For the discerning researcher in drug discovery and synthetic chemistry, the purity and structural integrity of starting materials are paramount. This guide provides an in-depth analysis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a key building block in the synthesis of complex organic molecules.[1] We will dissect a typical Certificate of Analysis (CoA) for this compound, compare it with viable alternatives, and provide robust analytical protocols to empower you to independently verify its quality.
Understanding the Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis is the foundational document attesting to a compound's identity and purity. It is the first line of defense against introducing impurities that could derail a synthesis or lead to erroneous biological data. Let's examine the critical parameters for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
Table 1: Deconstructed Certificate of Analysis for 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
| Parameter | Specification | Importance & Rationale |
| Appearance | White to off-white solid | A visual inspection is a quick, albeit non-specific, indicator of purity. Significant deviation from the expected color could indicate the presence of impurities or degradation products. |
| Molecular Formula | C₉H₈Br₂O | Confirms the elemental composition of the molecule.[2] |
| Molecular Weight | 291.97 g/mol | Derived from the molecular formula, this is a fundamental physical property used in stoichiometric calculations.[2] |
| Purity (by HPLC) | ≥97% | High-Performance Liquid Chromatography (HPLC) is a quantitative technique that separates the target compound from any impurities. A purity of ≥97% is generally acceptable for many synthetic applications. |
| Identification (by ¹H NMR) | Conforms to structure | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule, confirming the connectivity of atoms and the absence of significant structural impurities. |
| Storage Conditions | 2-8°C, Sealed in dry | Specifies the optimal conditions to prevent degradation of this reactive α-bromoketone.[2] Moisture and elevated temperatures can lead to hydrolysis and other side reactions. |
Comparative Analysis: Choosing the Right Tool for the Job
The choice of a synthetic building block is often dictated by the desired substitution pattern on the final molecule. Below, we compare 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone with two structurally related alternatives.
Table 2: Comparison of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its Alternatives
| Compound | Structure | Key Differentiating Features | Potential Applications |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | CC1=CC(C(CBr)=O)=CC=C1Br | Dibrominated with a methyl group at the 3-position. The α-bromo group is a reactive handle for nucleophilic substitution.[3] | Synthesis of heterocyclic compounds, pharmaceutical intermediates where this specific substitution pattern is required.[4] |
| 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone | CC1=CC=C(C(=O)CBr)C=C1Br | Isomeric to the primary compound, with the bromo and methyl groups swapped on the aromatic ring. | Useful when the alternative substitution pattern is necessary for the target molecule's structure-activity relationship.[5] |
| 2-Bromo-1-(p-tolyl)ethanone | CC1=CC=C(C=C1)C(=O)CBr | Monobrominated at the α-position with a methyl group at the 4-position of the phenyl ring. | A simpler building block for introducing a p-methylphenacyl group.[6] |
The selection between these compounds is a strategic decision based on the synthetic route and the desired final product. The presence and position of the bromine and methyl substituents on the phenyl ring will significantly influence the electronic and steric properties of the resulting molecules.
Experimental Protocols for Quality Verification
Trust but verify. Here are detailed protocols for the essential analytical techniques to confirm the quality of your 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Workflow:
Caption: HPLC workflow for purity determination.
Detailed Method:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50-95% B
-
15-17 min: 95% B
-
17-18 min: 95-50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
¹H NMR Spectroscopy for Structural Confirmation
Rationale: ¹H NMR provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous structural elucidation.
Experimental Workflow:
Caption: ¹H NMR workflow for structural verification.
Detailed Method:
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 400 MHz NMR Spectrometer
-
Procedure:
-
Dissolve approximately 5 mg of the compound in 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Chemical Shifts (δ, ppm):
-
~2.4 (s, 3H, -CH₃)
-
~4.4 (s, 2H, -CH₂Br)
-
~7.5-7.9 (m, 3H, Ar-H)
-
Mass Spectrometry for Molecular Weight Confirmation
Rationale: Mass spectrometry (MS) provides a precise measurement of the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight.
Experimental Workflow:
Caption: Mass spectrometry workflow for molecular weight confirmation.
Detailed Method:
-
Ionization Technique: Electrospray Ionization (ESI)
-
Mode: Positive Ion
-
Sample Preparation: Prepare a dilute solution (approximately 0.1 mg/mL) in acetonitrile.
-
Expected m/z:
-
The isotopic pattern for a molecule containing two bromine atoms is characteristic. Look for a cluster of peaks for the molecular ion [M+H]⁺ around m/z 291.9, 293.9, and 295.9 with an approximate intensity ratio of 1:2:1.
-
Conclusion
A thorough understanding and verification of the quality of starting materials like 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone are non-negotiable for reproducible and reliable scientific outcomes. By critically evaluating the Certificate of Analysis, considering the properties of synthetic alternatives, and employing the analytical protocols outlined in this guide, researchers can proceed with confidence in their synthetic endeavors.
References
-
PubChem. (n.d.). 2-Bromo-1-(p-tolyl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
- McMurry, J. (2023). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning.
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- 2. 3114-08-7|2-Bromo-1-(4-bromo-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]
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- 5. 2-Bromo-1-(3-bromo-4-methyl-phenyl)-ethanone 97% | CAS: 60208-05-1 | AChemBlock [achemblock.com]
- 6. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone Derivatives: Yields and Methodologies
In the landscape of pharmaceutical research and drug development, the synthesis of halogenated organic intermediates is a critical step in the creation of novel therapeutic agents. Among these, α-bromoacetophenones are a particularly valuable class of compounds, serving as versatile precursors for a wide array of molecular structures. This guide provides an in-depth comparison of various synthetic routes to 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and its derivatives, with a focus on reaction yields, mechanistic underpinnings, and practical experimental considerations. The insights presented herein are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
Introduction to α-Bromoacetophenones
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is an important synthetic intermediate. The presence of a bromine atom at the α-position to the carbonyl group provides a reactive site for nucleophilic substitution, making it a key building block in the synthesis of more complex molecules, including various heterocyclic compounds with potential biological activity. The efficiency of the synthesis of this intermediate can significantly impact the overall yield and cost-effectiveness of a multi-step drug discovery program.
This guide will explore three common methods for the α-bromination of the parent ketone, 1-(4-bromo-3-methylphenyl)ethanone:
-
Direct Bromination with Elemental Bromine (Br₂)
-
Bromination with Copper(II) Bromide (CuBr₂)
-
Bromination with N-Bromosuccinimide (NBS)
Each method will be evaluated based on reported yields for analogous substrates, reaction conditions, and safety considerations.
Method 1: Direct Bromination with Elemental Bromine (Br₂)
Direct bromination using elemental bromine is a classic and widely used method for the α-bromination of ketones. The reaction is typically carried out in a suitable solvent, such as methanol, chloroform, or acetic acid, and is often catalyzed by an acid.
Mechanistic Insight
The acid-catalyzed bromination of a ketone proceeds through an enol intermediate. The first step involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-protons. Subsequent deprotonation at the α-carbon leads to the formation of an enol. The electron-rich double bond of the enol then attacks a molecule of bromine, resulting in the formation of the α-bromo ketone and regeneration of the acid catalyst.
Experimental Protocol: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone[1]
As a representative example, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone is detailed below. This procedure can be adapted for the synthesis of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone.
-
Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 338 K.
-
With stirring, add concentrated sulfuric acid (3.80 ml).
-
After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.
-
After 5 hours, quench the reaction with water (60 ml).
-
Separate the layers and extract the aqueous layer with chloroform.
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (30 ml).
-
Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by short column chromatography (chloroform) and recrystallization from chloroform to yield the final product.
This procedure reported a yield of 81%.[1]
Advantages and Disadvantages
-
Advantages: High yields can be achieved under optimized conditions. The reagents are relatively inexpensive and readily available.
-
Disadvantages: Elemental bromine is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can sometimes lead to the formation of poly-brominated byproducts if not carefully controlled.
Caption: Workflow for Direct Bromination.
Method 2: Bromination with Copper(II) Bromide (CuBr₂)
Copper(II) bromide is a solid reagent that serves as a convenient and less hazardous alternative to elemental bromine for the α-bromination of ketones. The reaction is typically carried out by heating the ketone with CuBr₂ in a suitable solvent.
Mechanistic Insight
The reaction with CuBr₂ is believed to proceed through the enol form of the ketone. The copper(II) bromide acts as both a source of bromine and a Lewis acid to promote enolization. The enol then reacts with the CuBr₂ to form the α-bromo ketone.
Experimental Protocol: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone[2]
The following procedure for a structurally similar compound can be adapted for the target molecule.
-
A mixture of 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is prepared.[2]
-
The mixture is stirred for 12 hours at 60°C.[2]
-
After cooling, the mixture is filtered.[2]
-
The filtrate is concentrated, and the residue is purified by chromatography to give the desired product.[2]
A yield of 44% was reported for this specific synthesis.[2]
Advantages and Disadvantages
-
Advantages: CuBr₂ is a solid, making it easier and safer to handle than liquid bromine. The reaction often exhibits good regioselectivity for mono-bromination.
-
Disadvantages: The yields can be lower compared to direct bromination with Br₂. The removal of copper salts during workup can sometimes be challenging.
Sources
A Comparative Guide to the Efficacy of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in Named Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility of α-Bromo Ketones
α-Bromo ketones, such as 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, are highly valuable synthetic intermediates due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity makes them ideal precursors for the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceutical agents.
The subject of this guide, 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, possesses a unique substitution pattern on the phenyl ring—a bromine atom and a methyl group. These substituents can influence the reactivity of the ketone and provide additional points for functionalization in multi-step syntheses. This guide will primarily focus on its application in two cornerstone organic reactions: the Claisen-Schmidt Condensation for chalcone synthesis and the Hantzsch Pyridine Synthesis .
Claisen-Schmidt Condensation: A Gateway to Chalcones
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[1][2] Chalcones are not only important synthetic intermediates for flavonoids and other heterocyclic compounds but also exhibit a broad spectrum of biological activities.[1]
Mechanistic Overview
The reaction proceeds via a base-catalyzed condensation between an aromatic aldehyde and a ketone.[2] The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone, or chalcone.
Comparative Performance and Experimental Data
Table 1: Comparison of Substituted Acetophenones in the Claisen-Schmidt Condensation
| Ketone Precursor | Aldehyde | Catalyst | Yield (%) | Reference |
| 4-Hydroxyacetophenone | Veratraldehyde | 50% KOH | 97% | [4] |
| 2,4-Dihydroxyacetophenone | Benzaldehyde | 50% KOH | 96% | [4] |
| 4-Acetamidoacetophenone | Substituted Aldehydes | KOH | - | [4] |
| 1-(2',4'-Difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH | Good | [4] |
| 2-Bromo-4'-hydroxyacetophenone | Substituted Benzaldehydes | NaOH or KOH | - | [3] |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | Aromatic Aldehydes | NaOH or KOH | Expected to be moderate to good | Inferred |
The presence of the electron-withdrawing bromine atoms on the phenyl ring of the target molecule is expected to increase the acidity of the α-protons, facilitating enolate formation. However, steric hindrance from the methyl group and the second bromine atom might slightly reduce the reaction rate compared to less substituted acetophenones. The yields are anticipated to be in the moderate to good range, comparable to other α-bromoacetophenones.[3]
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol is adapted from procedures for similar α-bromoacetophenones.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in a minimal amount of ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and stir the mixture at room temperature.
-
Catalyst Addition: Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture. Maintain the temperature between 20-25°C, using an ice bath if necessary.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Hantzsch Pyridine Synthesis: A Classic Multicomponent Reaction
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, which can be subsequently oxidized to pyridines.[5][6] This reaction is of significant importance in medicinal chemistry, as the dihydropyridine scaffold is found in a number of drugs, including calcium channel blockers.[5] While the classical Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia, variations using α-haloketones are known, leading to different substitution patterns.
Mechanistic Considerations
In a modified Hantzsch-type synthesis, an α-bromo ketone like our target molecule can react with an enamine (formed from a β-dicarbonyl compound and ammonia) and an aldehyde. The α-bromo ketone provides a two-carbon unit to the final pyridine ring.
Comparative Efficacy and Alternative Reagents
The use of α-bromo ketones in Hantzsch-type syntheses offers an alternative to the traditional use of two equivalents of a β-ketoester.[7] This allows for the introduction of different substituents at the 2- and 6-positions of the pyridine ring.
Table 2: Comparison of Reagents in Hantzsch-type Pyridine Syntheses
| Carbonyl Component 1 | Carbonyl Component 2 | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl acetoacetate (2 equiv.) | Benzaldehyde | Ammonium acetate | p-TSA, ultrasonic irradiation | 96% | [5] |
| Ethyl acetoacetate | Methyl acetoacetate | Ammonium acetate | Microwave irradiation | 32-80% | [8] |
| 3-Aryl-1H-pyrazole-4-carbaldehydes | Ethyl/Methyl acetoacetate | Ammonium acetate | Conventional heating | - | [9] |
| 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone | β-Ketoester | Ammonium acetate | Various | Potentially moderate to good | Inferred |
The reactivity of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in this reaction would be influenced by the ease of nucleophilic substitution at the α-carbon. The presence of two bromine atoms on the phenyl ring may have electronic effects that influence the reaction outcome.
Experimental Protocol: Hantzsch-type Pyridine Synthesis
This generalized protocol is based on established methods for Hantzsch synthesis.[9]
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, 1.0 equivalent of a β-ketoester (e.g., ethyl acetoacetate), 1.0 equivalent of an aldehyde, and 1.1 equivalents of ammonium acetate.
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. A catalyst, such as a Lewis or Brønsted acid, may be employed to improve the reaction rate and yield.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. Alternatively, microwave irradiation has been shown to accelerate Hantzsch reactions.[8]
-
Work-up: After completion, cool the reaction mixture and pour it into ice water. The precipitated dihydropyridine product can be collected by filtration.
-
Aromatization: The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, manganese dioxide, or DDQ.
-
Purification: The final pyridine product can be purified by column chromatography or recrystallization.
Synthesis of Pyrimidines: An Emerging Application
Recent literature has highlighted the use of α-bromoenones in the synthesis of trifluoromethylated pyrimidines.[10] This suggests a potential application for derivatives of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone in pyrimidine synthesis. The reaction typically proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade with an amidine.[10] This route offers a powerful method for constructing highly substituted pyrimidine rings, which are prevalent in biologically active molecules.
Conclusion and Future Outlook
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is a promising and versatile building block for organic synthesis. Its utility in the Claisen-Schmidt condensation and Hantzsch-type reactions allows for the efficient construction of chalcones and pyridines, respectively. The presence of multiple halogen atoms provides opportunities for further synthetic transformations, such as cross-coupling reactions, enhancing its value in the synthesis of complex molecular architectures.
While direct comparative data for this specific reagent is emerging, analysis of related compounds suggests that it will perform effectively in these named reactions. Further research into its applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery, is warranted. The experimental protocols and comparative data provided in this guide serve as a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate.
References
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G. D. S. G. K. Jayasinghe, L., & D. A. Islan. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Cowper, R. M., & Davidson, D. (n.d.). Synthesis of Biologically Active Substituted Chalcones. ScholarWorks at WMU. [Link]
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D'Souza, C., & Taylor, C. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
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Jayasinghe, L., G. D. S. G. K., & Islan, D. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH. [Link]
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Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. [Link]
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Wikipedia contributors. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]
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Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses Procedure. [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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Al-Amiery, A. A. (2012). Synthesis and Characterization of α-Bromo Chalcone Derivatives. ResearchGate. [Link]
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Various Authors. (2023). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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Singh, R., & Geetanjali. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
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Vanden Eynde, J. J., & Mayence, A. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI. [Link]
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Saini, A., Kumar, S., & Sandhu, J. S. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed. [Link]
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Arshad, M., et al. (2013). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]
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Iqbal, M. A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]
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Gulea, M., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
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Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. [Link]
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Singh, R., & Geetanjali. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, a halogenated organic compound. The causality behind each step is explained to foster a deeper understanding of the safety principles at play.
The procedural recommendations herein are grounded in the known hazards of structurally similar α-bromo ketones and the regulatory framework governing halogenated organic waste. Due to its chemical structure, this compound must be treated as a hazardous substance requiring specialized disposal.
Hazard Assessment: Understanding the "Why"
From a practical standpoint, the presence of two bromine atoms—one on the aromatic ring and one on the alpha-carbon to the ketone—classifies this compound as a halogenated organic substance. This classification is the single most important factor determining its ultimate disposal pathway.[1][2][3]
Table 1: Consolidated Hazard Profile of Structurally Similar α-Bromo Ketones
| Hazard Class | GHS Hazard Statement | Rationale and Implications | Representative Sources |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in the laboratory.[4] | [4] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | The compound is corrosive. Direct contact can cause chemical burns. This necessitates the use of robust personal protective equipment (PPE).[4][5] | [4][5][6][7] |
| Serious Eye Damage | H319: Causes serious eye irritation | Vapors, dust, or direct contact can cause severe and potentially irreversible eye damage. Eye protection is mandatory.[8][9] | [4][8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. All handling must be performed in a well-ventilated area, preferably a chemical fume hood.[4][8][9] | [4][8][9] |
Pre-Disposal Operations: Safety and Segregation
The foundation of safe disposal is laid long before the waste container leaves the lab. Adherence to these preliminary steps is critical for a self-validating and safe waste management system.
Step 1: Personal Protective Equipment (PPE) Selection
Based on the hazard assessment, the following PPE is mandatory when handling 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone or its waste:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4][8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Ensure exposed skin is fully covered.[4]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
Step 2: Waste Stream Segregation
The underlying principle here is that not all chemical waste is created equal. Segregating halogenated waste is not merely a bureaucratic step; it is critical because the high-temperature incineration required for these compounds necessitates specialized flue gas scrubbing systems to neutralize the resulting acidic gases (e.g., hydrogen bromide).[3] Mixing halogenated waste with non-halogenated solvents can contaminate the entire stream, dramatically increasing disposal costs and environmental burden.[3]
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Solid Waste." Never mix this waste with non-halogenated solvents, aqueous waste, or other waste streams.[10][11]
Step-by-Step Disposal Protocol
This protocol covers the journey of the waste from its point of generation to its readiness for pickup by a certified hazardous waste handler.
Protocol 1: Collection of Solid Waste and Contaminated Materials
-
Container Preparation: Obtain a dedicated, chemically compatible container with a secure, vapor-tight lid. The container must be clearly labeled as "HAZARDOUS WASTE" and list all contents, including "2-Bromo-1-(4-bromo-3-methylphenyl)ethanone."
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid any actions that could generate dust.[6][7]
-
Contaminated PPE and Labware: Any disposable items that have come into direct contact with the compound, such as weigh boats, gloves, or contaminated paper towels, must also be placed in this container.
Protocol 2: Decontamination of Non-Disposable Glassware
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone) inside a chemical fume hood. This rinsate is now hazardous waste.
-
Rinsate Collection: Decant the solvent rinsate into a separate, clearly labeled "Halogenated Organic Liquid Waste" container. The principles of segregation apply equally to liquid and solid waste.
-
Secondary Cleaning: After the initial decontamination rinse, the glassware can typically be cleaned using standard laboratory procedures.
Protocol 3: Container Management and Storage
-
Secure Closure: Keep the hazardous waste container tightly closed at all times, except when actively adding waste.[4][6][10] This prevents the release of vapors and protects the lab atmosphere.
-
Secondary Containment: Store the waste container in a secondary containment bin. This bin should be large enough to hold the entire volume of the primary container in case of a leak.
-
Storage Location: Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[6] The storage area should be clearly marked.
Disposal Workflow and Decision Logic
The entire disposal process can be visualized as a logical workflow, ensuring that all safety and regulatory checkpoints are met.
Caption: Workflow for the safe disposal of halogenated organic waste.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Assess: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Cleanup (Minor Spill):
-
Ensure you are wearing the appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the bulk spill.
-
Carefully sweep the absorbed material into the designated "Halogenated Organic Solid Waste" container.[6][7] Avoid creating dust.
-
Decontaminate the spill area and report the incident according to your institution's policy.
-
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, building trust in our scientific practices from the bench to final disposal.
References
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Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-1-[4-(3-bromothiophen-2-yl)phenyl]ethanone. (Note: A direct deep link was not available, the user should search for the specific SDS on the Fisher Scientific website).
-
Echemi. (n.d.). 2-BROMO-1-(3,4-DIMETHYL-PHENYL)-ETHANONE Safety Data Sheets.
-
Fisher Scientific. (2015). Safety Data Sheet: 2-bromo-1-{. 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}. -1-ethanone. (Note: A direct deep link was not available, the user should search for the specific SDS on the Fisher Scientific website).
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Hyma Synthesis Pvt. Ltd. (n.d.). Product List.
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Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
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Reddit. (2020). Separation of Ketone and alpha Bromo ketone. r/Chempros.
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OpenStax. (2023). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry.
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Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
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MilliporeSigma. (2021). Safety Data Sheet: 4'-Bromoacetophenone. (Note: A direct deep link was not available, the user should search for the specific SDS on the MilliporeSigma website).
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036129, 2-Bromo-1-(3-methylphenyl)ethan-1-one.
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U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate.
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Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69272, 2-Bromo-4'-methylacetophenone.
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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone: Personal Protective Equipment and Disposal
Handling potent chemical reagents requires a blend of procedural precision and a deep understanding of the underlying risks. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone. Our focus extends beyond mere compliance, aiming to instill a culture of safety by explaining the causality behind each recommendation.
Hazard Analysis: Understanding the Adversary
2-Bromo-1-(4-bromo-3-methylphenyl)ethanone is an α-bromo ketone, a class of compounds often utilized in organic synthesis as alkylating agents. Their reactivity, however, is intrinsically linked to their hazardous nature. A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound are severe corrosive effects and irritation.[1][2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger | GHS07 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | GHS05 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Danger | GHS05 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 |
This data is aggregated from safety data sheets for 2-bromo-1-(aryl)ethanone analogues.[1][3][4]
The presence of the α-bromo group makes the compound a potent lachrymator, a substance that irritates the eyes and causes tearing.[5] This immediate and unpleasant physiological response serves as a stark warning of exposure. The primary danger, however, lies in its ability to cause severe, irreversible damage to skin and eyes upon direct contact.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Given the significant hazards, a comprehensive PPE strategy is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6][7] All handling of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone must occur within a fume hood to mitigate respiratory exposure. The following PPE is mandatory and must be donned before entering the area where the chemical is handled.
Eye and Face Protection: A Non-Negotiable Barrier
-
Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Causality: The H314 and H319 hazard statements indicate a risk of severe, potentially blinding, eye damage.[6][8] Standard safety glasses offer insufficient protection against splashes and vapors. Goggles provide a complete seal around the eyes.
-
Enhanced Precaution: When handling larger quantities (>5g) or during procedures with a high risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face from corrosive splashes.
Skin and Body Protection: The Complete Coverage Principle
-
Requirement: A full-length, flame-resistant laboratory coat, fully fastened.[10] Long pants and fully enclosed, chemical-resistant shoes are also mandatory.[11]
-
Causality: This compound causes severe skin burns (H314).[2][5] The lab coat provides a removable barrier, protecting your personal clothing and skin from incidental contact. In the event of a significant spill, the contaminated coat can be removed quickly to minimize exposure.
-
Enhanced Precaution: For tasks involving a high risk of splashes, supplement your lab coat with a chemical-resistant apron.[9]
Hand Protection: The Point of First Contact
-
Requirement: Chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact.
-
Causality: Your hands are the most likely part of your body to come into direct contact with the chemical. Proper glove selection is critical to prevent skin burns and potential absorption.
-
Best Practices for Glove Use:
-
Double Gloving: Wearing two pairs of nitrile gloves provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[12]
-
Inspect Before Use: Always check gloves for any signs of degradation or punctures before wearing them.
-
Proper Removal: Remove gloves without touching the outside of the glove with your bare skin.
-
Immediate Disposal: Dispose of gloves immediately after handling the chemical. Do not reuse disposable gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
-
Procedural Guidance: From Benchtop to Waste Stream
A self-validating protocol ensures safety at every stage. This workflow minimizes risk from the moment the reagent is handled until its final disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Don all required PPE as outlined above.
-
Ensure an appropriate spill kit, including a neutralizing agent (such as sodium bicarbonate for acidic byproducts), is readily accessible.
-
Designate a specific area within the fume hood for the procedure.
-
-
Handling and Use:
-
Perform all manipulations, including weighing and transfers, inside the fume hood.[6]
-
Keep the container of 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone sealed when not in immediate use.
-
Use tools (spatulas, syringes) to handle the material, avoiding direct glove contact where possible.
-
In case of accidental glove contamination, remove the glove immediately, dispose of it properly, and wash your hands before donning a new glove.
-
-
Post-Handling:
-
Decontaminate the work surface within the fume hood.
-
Securely seal all containers of the chemical and its waste products.
-
Carefully remove PPE, starting with the outer gloves, followed by the lab coat and face shield/goggles. Remove inner gloves last.
-
Wash hands thoroughly with soap and water.
-
Contingency Planning: Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted immediately.
Caption: Workflow for responding to a chemical spill.
Deactivation and Disposal: A Responsible Conclusion
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Chemical Waste: All excess 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone and any solutions containing it must be collected in a dedicated, clearly labeled hazardous waste container. The container should specify "Halogenated Organic Waste."
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[6] Do not place these items in regular trash.
-
Disposal Method: The final disposal of hazardous waste must be conducted through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing to handle the resulting hydrogen bromide.[1][7] Do not pour this chemical down the drain.
-
Container Decontamination: Empty containers can be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[1]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-Bromo-1-(4-bromo-3-methylphenyl)ethanone, ensuring a safe and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
